molecular formula C8H10O2P+ B1588626 Ethyl phenylphosphinate CAS No. 2511-09-3

Ethyl phenylphosphinate

Cat. No.: B1588626
CAS No.: 2511-09-3
M. Wt: 169.14 g/mol
InChI Key: YJSXLGKPMXKZJR-UHFFFAOYSA-N
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Description

Ethyl phenylphosphinate is an organophosphorous compound. It undergoes regioselective Markovnikov addition reaction with terminal alkynes in the presence of palladium-1,2-bis(diphenylphosphino)ethane complex (catalyst). This compound is the photodecomposition product of Inezin (S-benzyl O-ethyl phenylphosphonothiolate) on the ultraviolet irradiation. It can be prepared by the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine. Its ethylation using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester has been described. Its free-radical addition to ethylene has been reported to proceed with the retention of configuration.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxy-oxo-phenylphosphanium
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InChI

InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSXLGKPMXKZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2511-09-3
Record name Phosphinic acid, phenyl-, ethyl ester
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Record name Ethyl phenylphosphinate
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Record name Phosphinic acid, P-phenyl-, ethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanisms of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl phenylphosphinate, a significant organophosphorus compound utilized in various chemical syntheses.[1] The content is tailored for researchers, scientists, and professionals in drug development, offering detailed reaction pathways, experimental protocols, and quantitative data.

Synthesis via Grignard Reagent and Trialkyl Phosphite (B83602)

A prevalent and efficient method for synthesizing aryl-H-phosphinates involves the reaction of a Grignard reagent with a trialkyl phosphite, such as triethyl phosphite, followed by acidic hydrolysis.[2] This two-step process offers a route from readily available starting materials.

Mechanism:

The synthesis begins with the nucleophilic substitution of an ethoxide group on the triethyl phosphite by the phenylmagnesium bromide Grignard reagent. This step forms a diethyl phenylphosphonite intermediate. The subsequent step involves the controlled hydrolysis of this intermediate under acidic conditions (typically using aqueous HCl) to yield the final product, this compound.[2]

Grignard_Synthesis cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Acidic Hydrolysis PhMgBr Phenylmagnesium Bromide Phosphonite Ph-P(OEt)2 (Diethyl Phenylphosphonite) PhMgBr->Phosphonite + P(OEt)3 TEP P(OEt)3 (Triethyl Phosphite) H2O_H H2O, H+ Product Ph-P(O)(H)OEt (this compound) Phosphonite->Product + H2O, H+ EtOMgBr EtOMgBr Phosphonite->EtOMgBr - EtOMgBr EtOH EtOH Product->EtOH - EtOH

Figure 1: Synthesis of this compound via the Grignard reaction pathway.

Experimental Protocol:

A general procedure for the synthesis of aryl-H-phosphinates is as follows:

  • A solution of the appropriate Grignard reagent is prepared. For this compound, this is phenylmagnesium bromide.

  • Triethyl phosphite is added to the Grignard reagent solution.

  • The resulting mixture, containing the phosphonite intermediate, is then subjected to hydrolysis with an aqueous solution of hydrochloric acid (e.g., 1.0 M HCl) until the pH of the mixture is approximately 2.[2]

  • The mixture is stirred for a short period (e.g., 20 minutes), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then purified, typically by distillation, to afford the pure aryl-H-phosphinate.[2]

Quantitative Data:

The following table summarizes representative yields for the synthesis of aryl-H-phosphinates using the Grignard method.

Aryl GroupYield (%)PurityReference
Phenyl63%Purified by distillation[2]
4-Methoxyphenyl86%Purified by chromatography[3]
4-(tert-Butyl)phenyl81%Purified by chromatography[3]

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond.[4] The reaction involves a trivalent phosphorus ester reacting with an alkyl halide to produce a pentavalent phosphorus species.[5] To synthesize this compound, a suitable starting material would be a phosphinite ester, such as diethyl phenylphosphonite, reacting with an ethyl halide.

Mechanism:

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide, proceeding via an SN2 mechanism.[4][5] This forms a quasi-phosphonium salt as an intermediate. The displaced halide anion then attacks one of the alkoxy carbons of the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the final pentavalent phosphinate product and an alkyl halide byproduct.[5][6]

Figure 2: The Michaelis-Arbuzov reaction for phosphinate synthesis.

Experimental Protocol:

While a specific protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction is not detailed in the provided search results, a general procedure involves heating a trialkyl phosphite (or a phosphonite/phosphinite) with an alkyl halide.[7] The reaction is often carried out neat or in a suitable solvent. The reactivity of the alkyl halide is typically in the order of R-I > R-Br > R-Cl.[6] The progress of the reaction can be monitored by observing the formation of the alkyl halide byproduct or by spectroscopic methods such as ³¹P NMR.

Esterification and Transesterification Methods

Direct esterification of phenylphosphinic acid and transesterification of existing phosphinate esters are also viable routes to this compound.

Phenylphosphinic acid can be esterified by reacting it with an alcohol, such as ethanol. This process can be facilitated by microwave irradiation to improve reaction times and yields.[8] One method also describes the preparation of this compound by the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine.[1][9]

Transesterification involves the reaction of an existing phosphinate ester, such as this compound, with a different alcohol to exchange the alkoxy group.[8] This method is particularly useful for synthesizing a series of phosphinate esters from a common precursor. Microwave assistance can also be employed to drive these reactions.[8]

Mechanism (Transesterification):

The transesterification of phosphinates is an equilibrium process that can be driven to completion by using a large excess of the desired alcohol or by removing the alcohol byproduct. The reaction is typically catalyzed by an acid or a base, or can proceed thermally at elevated temperatures.

Transesterification_Workflow start This compound (Ph-P(O)(H)OEt) conditions Microwave Irradiation (e.g., 160-190 °C) start->conditions alcohol Alcohol (R'OH) (e.g., Propanol, Butanol) alcohol->conditions product New Alkyl Phenylphosphinate (Ph-P(O)(H)OR') conditions->product byproduct Ethanol (EtOH) conditions->byproduct

Figure 3: Workflow for the transesterification of this compound.

Experimental Protocol (Microwave-Assisted Transesterification):

  • This compound is mixed with a large excess (e.g., 15-fold) of the desired alcohol (e.g., propanol, butanol, or benzyl (B1604629) alcohol).[8]

  • The reaction mixture is heated under microwave irradiation to temperatures ranging from 160-190 °C.[8]

  • The reaction progress is monitored by techniques such as TLC or GC-MS.

  • Upon completion, the excess alcohol is removed under reduced pressure, and the product is purified if necessary.

Quantitative Data (Microwave-Assisted Transesterification of this compound):

AlcoholTemperature (°C)Time (min)Conversion (%)
n-Propanol1603085
n-Butanol1803095
n-Pentanol1903098
Benzyl Alcohol1903098

Data sourced from Keglevich et al. (2020)[8]

References

Thermal Decomposition of Ethyl Phenylphosphinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate, an organophosphorus compound with applications in synthesis and potentially as a flame retardant, undergoes thermal decomposition through mechanisms common to analogous phosphinates. This technical guide synthesizes the current understanding of the thermal degradation pathways of this compound, outlining the expected decomposition products and the methodologies employed for their analysis. While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in the public domain, this document extrapolates from studies on similar organophosphorus esters to provide a predictive overview of its thermal behavior. The primary decomposition route is anticipated to be the elimination of ethylene (B1197577) to yield phenylphosphinic acid, which can undergo further fragmentation at higher temperatures.

Introduction

Organophosphorus compounds are a diverse class of molecules with significant roles in various fields, including flame retardancy, catalysis, and as intermediates in pharmaceutical synthesis.[1] Understanding the thermal stability and decomposition pathways of these compounds is critical for ensuring safety, predicting shelf-life, and controlling reaction byproducts. This compound [(C₂H₅O)(C₆H₅)P(O)H] is one such compound whose thermal behavior is of interest. This guide provides an in-depth look at the anticipated thermal decomposition products of this compound, based on the established chemistry of related organophosphorus esters.

Predicted Thermal Decomposition Pathway

The thermal degradation of organophosphorus esters, including phosphinates, is known to proceed via several mechanisms, with the most common initial step for alkyl esters being a β-elimination reaction.[2][3] In the case of this compound, this involves the formation of a five-membered cyclic transition state, leading to the extrusion of ethylene and the formation of phenylphosphinic acid.

At elevated temperatures, the resulting phenylphosphinic acid is expected to undergo further decomposition. This secondary decomposition can lead to the formation of various volatile and non-volatile products, including benzene, water, and phosphorus-containing species such as the transient and highly reactive phosphinidene (B88843) oxide (HPO) or the PO radical.[2] The exact product distribution will be highly dependent on the specific conditions of the thermal event, such as temperature, pressure, and the presence of oxygen or other reactive species.

Diagram of Proposed Decomposition Pathway

Decomposition_Pathway Proposed Thermal Decomposition Pathway of this compound EP This compound (C₂H₅O)(C₆H₅)P(O)H TS Five-membered Transition State EP->TS Heat (Δ) PPA Phenylphosphinic Acid (C₆H₅)P(O)(OH)H TS->PPA Ethylene Ethylene (C₂H₄) TS->Ethylene Products Further Decomposition Products (e.g., Benzene, H₂O, HPO, PO radical) PPA->Products Higher Temp. (ΔΔ)

Caption: Proposed primary thermal decomposition pathway of this compound.

Expected Decomposition Products

Based on the proposed decomposition pathway and literature on analogous compounds, the following products are expected upon the thermal decomposition of this compound.

Product Name Chemical Formula Physical State (STP) Anticipated Formation Stage
EthyleneC₂H₄GasPrimary
Phenylphosphinic AcidC₆H₅P(O)(OH)HSolidPrimary
BenzeneC₆H₆LiquidSecondary
WaterH₂OLiquidSecondary
Phosphinidene Oxide (HPO)HPOGas (transient)Secondary
PO RadicalPO•Gas (transient)Secondary
Char/Residue-SolidFinal

Experimental Protocols for Thermal Analysis

A comprehensive analysis of the thermal decomposition of this compound would involve a combination of thermoanalytical and spectroscopic techniques. The following outlines a general experimental workflow.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_thermo Thermoanalytical Techniques cluster_evolved Evolved Gas Analysis cluster_residue Residue Analysis TGA Thermogravimetric Analysis (TGA) TGA_FTIR TGA coupled with FTIR Spectroscopy TGA->TGA_FTIR NMR Solid-State NMR Spectroscopy TGA->NMR XRD X-ray Diffraction (XRD) TGA->XRD DSC Differential Scanning Calorimetry (DSC) Py_GCMS Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) Sample This compound Sample Sample->TGA Sample->DSC Sample->Py_GCMS

Caption: A typical experimental workflow for analyzing thermal decomposition.

Detailed Methodologies
  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the onset temperature of decomposition and the mass loss profile.

    • Apparatus: A thermogravimetric analyzer.

    • Procedure: A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum). The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert pyrolysis or air for oxidative decomposition). The mass of the sample is recorded as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition).

    • Apparatus: A differential scanning calorimeter.

    • Procedure: A small, accurately weighed sample is hermetically sealed in a sample pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured. Endothermic or exothermic peaks correspond to thermal events.

  • TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR):

    • Objective: To identify the gaseous products evolved during decomposition.[4]

    • Apparatus: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line.

    • Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer. Infrared spectra of the evolved gases are collected at regular intervals, allowing for the identification of functional groups and specific gaseous molecules.[4]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS):

    • Objective: To separate and identify the volatile and semi-volatile decomposition products with high sensitivity and specificity.[5][6]

    • Apparatus: A pyrolyzer unit coupled to a GC/MS system.

    • Procedure: A small amount of the sample is rapidly heated to a specific temperature in the pyrolyzer. The resulting fragments are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.[5][6]

  • Residue Analysis (Solid-State NMR, XRD):

    • Objective: To characterize the non-volatile solid residue (char) remaining after decomposition.

    • Procedure: The solid residue from the TGA experiment is collected and analyzed using techniques such as ³¹P and ¹³C solid-state NMR to understand the chemical structure of the phosphorus and carbon species in the char. X-ray diffraction (XRD) can be used to determine if the residue has any crystalline structure.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited in the reviewed literature, a scientifically sound prediction of its degradation pathway and products can be made based on the well-established chemistry of analogous organophosphorus esters. The primary decomposition is expected to yield ethylene and phenylphosphinic acid, with subsequent fragmentation at higher temperatures producing a range of smaller molecules. A multi-faceted analytical approach, combining thermoanalytical and spectroscopic techniques, is essential for a comprehensive understanding of its thermal behavior. Further research focusing specifically on this compound is warranted to provide precise quantitative data and fully elucidate its decomposition mechanism under various conditions. This information is crucial for its safe handling, application, and for the development of related compounds in various industries.

References

An In-depth Technical Guide to the NMR Chemical Shifts and Interpretation of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl phenylphosphinate. It includes a detailed analysis of its ¹H, ¹³C, and ³¹P NMR spectra, featuring tabulated chemical shifts and coupling constants. This document also outlines experimental protocols for acquiring high-quality NMR data for organophosphorus compounds and offers insights into the interpretation of the spectral data.

Introduction to this compound and its NMR Spectroscopy

This compound is an organophosphorus compound with the chemical formula C₆H₅P(O)H(OC₂H₅). It is a key intermediate in the synthesis of various phosphinate esters and other organophosphorus compounds, which have applications in catalysis, materials science, and medicinal chemistry. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and its derivatives. The presence of the phosphorus-31 (³¹P) nucleus, with a natural abundance of 100% and a nuclear spin of ½, provides a unique spectroscopic handle for characterizing these molecules.

This guide will delve into the characteristic chemical shifts and coupling patterns observed in the ¹H, ¹³C, and ³¹P NMR spectra of this compound, providing a basis for its unambiguous identification and the understanding of its electronic and structural properties.

NMR Spectral Data of this compound

The following tables summarize the expected ¹H, ¹³C, and ³¹P NMR chemical shifts and coupling constants for this compound. The data is compiled from typical values for similar phosphinate compounds and should be considered as a reference.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
P-H~7.0 - 7.5Doublet¹J(P,H) ≈ 500 - 600
Phenyl (ortho)~7.7 - 7.9Multiplet
Phenyl (meta, para)~7.4 - 7.6Multiplet
O-CH₂~3.9 - 4.2Doublet of Quartets³J(H,H) ≈ 7.0, ³J(P,H) ≈ 7.0
CH₃~1.2 - 1.4Triplet³J(H,H) ≈ 7.0

Table 2: ¹³C NMR Chemical Shifts and Coupling Constants for this compound

CarbonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Phenyl (C1, ipso)~130 - 135¹J(P,C) ≈ 100 - 130
Phenyl (C2, C6, ortho)~131 - 133²J(P,C) ≈ 10 - 15
Phenyl (C3, C5, meta)~128 - 130³J(P,C) ≈ 10 - 15
Phenyl (C4, para)~132 - 134⁴J(P,C) ≈ 2 - 5
O-CH₂~60 - 63²J(P,C) ≈ 5 - 8
CH₃~16 - 18³J(P,C) ≈ 5 - 8

Table 3: ³¹P NMR Chemical Shift for this compound

NucleusChemical Shift (δ, ppm)
³¹P~20 - 30

Interpretation of NMR Spectra

The NMR spectra of this compound exhibit characteristic features arising from the coupling of ¹H and ¹³C nuclei with the ³¹P nucleus.

  • ¹H NMR Spectrum: The most distinctive feature is the large one-bond coupling constant (¹J(P,H)) for the proton directly attached to the phosphorus atom, which appears as a doublet in the downfield region. The ethoxy group protons show a characteristic doublet of quartets for the methylene (B1212753) protons, due to coupling with both the methyl protons and the phosphorus atom, and a triplet for the methyl protons. The phenyl protons appear as complex multiplets in the aromatic region.

  • ¹³C NMR Spectrum: The carbon atoms of the phenyl ring and the ethyl group all show coupling to the phosphorus atom. The ipso-carbon of the phenyl ring exhibits the largest one-bond P-C coupling constant. The other phenyl carbons show smaller two-, three-, and four-bond couplings. The carbons of the ethyl group also display two- and three-bond couplings to phosphorus.

  • ³¹P NMR Spectrum: The ³¹P NMR spectrum typically shows a single resonance, the chemical shift of which is sensitive to the electronic environment around the phosphorus atom.

The following diagram illustrates the key couplings in the this compound molecule that give rise to the observed splitting patterns in the NMR spectra.

Caption: Key J-coupling interactions in this compound.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. The following is a general protocol for the preparation and acquisition of NMR data for this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope. For ³¹P NMR, a concentration of 10-30 mg is generally adequate.

  • Sample Preparation:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For phosphinates, it is often necessary to perform shimming on all first- and second-order shims.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Inverse-gated decoupling can be used to obtain quantitative ¹³C spectra.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a calibrated 90° pulse.

    • The spectral width should be set to encompass the expected chemical shift range for phosphinates.

    • 85% H₃PO₄ is used as an external standard for chemical shift referencing (δ = 0 ppm).

The following workflow diagram illustrates the general process for NMR analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis a Weigh this compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Lock and Shim c->d e Acquire ¹H NMR d->e f Acquire ¹³C NMR d->f g Acquire ³¹P NMR d->g h Fourier Transform e->h f->h g->h i Phase and Baseline Correction h->i j Chemical Shift Referencing i->j k Integration and Peak Picking j->k l Spectral Interpretation k->l

Caption: General workflow for NMR analysis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR spectroscopy of this compound. The tabulated chemical shifts and coupling constants, along with the detailed interpretation and experimental protocols, serve as a valuable resource for researchers and professionals working with this important organophosphorus compound. Accurate acquisition and interpretation of NMR data are crucial for the successful synthesis, characterization, and application of this compound and its derivatives in various fields of chemical science.

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of ethyl phenylphosphinate. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of December 2025, this document outlines the essential experimental protocols and data analysis workflows required for such a determination. The information presented herein serves as a robust framework for researchers undertaking the crystal structure analysis of this compound or similar small molecules.

Introduction

This compound (C₈H₁₁O₂P) is an organophosphorus compound with applications in chemical synthesis.[1][2] Understanding its three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, predicting its behavior in different environments, and informing its use in various applications, including drug development where precise molecular geometry is paramount.

X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the atomic and molecular structure of a crystalline solid.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed three-dimensional model of the electron density, revealing precise information about bond lengths, bond angles, and intermolecular interactions.[3][6]

Experimental Methodology: A Representative Protocol

The determination of a small molecule crystal structure, such as that of this compound, follows a well-established workflow.[7][8] This process begins with the growth of high-quality single crystals and culminates in the refinement of the crystal structure.

Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] For a liquid compound like this compound, crystallization can be attempted through various methods:

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, diethyl ether, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and leading to crystal formation.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, a single crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer.[3]

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is typically used.[3][5]

  • Data Collection Parameters: The crystal is maintained at a low temperature (typically 100 K) using a cryo-cooling system to minimize thermal vibrations and potential radiation damage.[9] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.[6] This processed data is then used for structure solution and refinement.

Structure Solution and Refinement
  • Structure Solution: The phase problem, a central challenge in crystallography, is typically solved for small molecules using direct methods or Patterson methods implemented in software packages like SHELXT.[7] These methods use statistical relationships between the measured diffraction intensities to determine initial phases for the structure factors.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically. The quality of the final refined structure is assessed using parameters such as the R-factor (R1) and the goodness-of-fit (S).[9]

Data Presentation: Expected Crystallographic Data

Should a crystal structure of this compound be determined, the following tables summarize the key quantitative data that would be obtained.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Representative)
Empirical formulaC₈H₁₁O₂P
Formula weight170.15
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = x Å, α = 90°
b = y Å, β = z°
c = w Å, γ = 90°
VolumeV ų
Zn
Density (calculated)d Mg/m³
Absorption coefficientμ mm⁻¹
F(000)f
Crystal sizex x y x z mm³
Theta range for data collectionθ₁ to θ₂°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedN_coll
Independent reflectionsN_indep [R(int) = r]
Completeness to theta = θ₂°c %
Absorption correctionMulti-scan
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersd / r / p
Goodness-of-fit on F²S
Final R indices [I>2sigma(I)]R1 = r₁, wR2 = wr₂
R indices (all data)R1 = r₁', wR2 = wr₂'
Largest diff. peak and holep and h e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
P1 - O1l₁
P1 - O2l₂
P1 - C1l₃
O2 - C7l₄
C7 - C8l₅
C1 - C6l₆

Table 3: Selected Bond Angles (°)

AngleAngle (°)
O1 - P1 - O2a₁
O1 - P1 - C1a₂
O2 - P1 - C1a₃
P1 - O2 - C7a₄
O2 - C7 - C8a₅
C2 - C1 - C6a₆

Visualization of the Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final refined structure.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_model Final Structural Model & Data Tables validation->final_model deposition Deposition to Database (e.g., CCDC) final_model->deposition

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Conclusion

While the specific crystal structure of this compound remains to be determined and deposited in a public database, the experimental and computational framework for its analysis is well-established. This guide provides researchers and professionals in drug development with a detailed overview of the necessary protocols and the nature of the data that would be generated. The determination of this crystal structure would provide invaluable insight into its molecular conformation and intermolecular interactions, thereby supporting its further development and application.

References

The Kinetics of Ethyl Phenylphosphinate in Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate is a versatile organophosphorus compound with significant potential to influence polymerization kinetics. While primarily recognized in the context of photoinitiation, its structural similarity to other known chain transfer agents suggests a broader role in controlling polymer chain growth and molecular weight distributions. This technical guide provides a comprehensive overview of the reaction kinetics of this compound in polymerization, with a focus on its function as a chain transfer agent. It details the theoretical underpinnings of its kinetic effects, outlines experimental protocols for the determination of key kinetic parameters, and presents a mechanistic framework for its action. This document is intended to be a valuable resource for researchers in polymer chemistry, materials science, and drug development who are exploring the use of phosphinate compounds to tailor polymer properties.

Introduction to Polymerization Kinetics and the Role of Chain Transfer Agents

Polymerization kinetics is the study of the rates and mechanisms of polymerization reactions.[1] The fundamental steps in a typical radical polymerization are initiation, propagation, termination, and chain transfer.[1] Chain transfer is a crucial process that regulates the molecular weight of the resulting polymer by terminating a growing polymer chain and initiating a new one.[1] This is achieved through the intervention of a chain transfer agent (CTA), a molecule that can react with a growing polymer radical, abstracting an atom (often hydrogen) to terminate the chain and generating a new radical that can initiate the polymerization of a new chain.[1] The efficiency of a CTA is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp).

This compound as a Kinetic Modifier in Polymerization

Phosphinates have been shown to function as reversible chain-transfer agents in cationic RAFT polymerization, indicating their capability to interact with growing polymer chains.[4] The chain-transfer constants (Ctr) for phosphinates in the cationic polymerization of isobutyl vinyl ether were found to be comparable to those of phosphates.[4] This suggests that this compound likely exhibits chain transfer activity in radical polymerization, influencing the overall rate of polymerization and the molecular weight of the final polymer.

Qualitative Effects on Polymerization

The introduction of this compound into a radical polymerization system is expected to have the following effects:

  • Reduction in Polymer Molecular Weight: By acting as a chain transfer agent, this compound will terminate growing polymer chains, leading to a decrease in the average molecular weight of the resulting polymer.[1]

  • Control over Molecular Weight Distribution: Efficient chain transfer can lead to a more uniform distribution of polymer chain lengths, resulting in a lower polydispersity index (PDI).

  • Potential Influence on Polymerization Rate: The rate of re-initiation by the radical formed from the chain transfer agent can affect the overall rate of polymerization. If the re-initiation is slow, a decrease in the polymerization rate (retardation) may be observed.

Quantitative Data

As of the latest literature review, specific quantitative kinetic data for this compound as a chain transfer agent in the radical polymerization of common monomers such as styrene (B11656) and methyl methacrylate (B99206) is not available. However, for context, the chain transfer constants for related phosphorus-containing compounds and other common chain transfer agents are presented below.

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Cs)
Hypophosphorous Acid SaltsMonoethylenically unsaturated acids60-105Efficiency dependent on solids content[2][3]
Diethyl Phosphite1-HexeneNot specifiedRelative kinetics studied[5]
Thiol-based agents (e.g., NDM, TDM)Styrene6013.0 - 13.6[6]
Thiol-based agents (e.g., NDM, TDM)Methyl Methacrylate601.21 - 1.49[6]

This table summarizes available data for analogous compounds to provide a comparative context for the expected behavior of this compound.

Experimental Protocols

To determine the kinetic parameters of this compound in polymerization, a series of well-defined experiments are required. The following protocols are adapted from standard methodologies for studying polymerization kinetics.

Determination of the Chain Transfer Constant (Mayo Method)

The Mayo method is a classical approach to determine the chain transfer constant of a compound.[7] It involves conducting a series of polymerizations at low monomer conversion with varying concentrations of the chain transfer agent.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • This compound (as Chain Transfer Agent)

  • Solvent (e.g., Benzene, Toluene)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • Preparation of Reaction Mixtures: In a series of reaction vessels (e.g., Schlenk tubes), prepare solutions with a fixed concentration of monomer and initiator, and varying concentrations of this compound. A control experiment with no this compound should also be prepared.

  • Degassing: Deoxygenate the reaction mixtures by purging with nitrogen for at least 30 minutes.

  • Polymerization: Place the sealed reaction vessels in a thermostatically controlled oil bath at a constant temperature (e.g., 60 °C for AIBN).

  • Termination: After a predetermined time to ensure low monomer conversion (<10%), quench the polymerization by rapidly cooling the vessels in an ice bath and exposing the contents to air.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Determine the number-average degree of polymerization (DPn) of each polymer sample using Gel Permeation Chromatography (GPC).[8]

  • Data Analysis: Plot the reciprocal of the number-average degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([S]/[M]). The slope of the resulting straight line is the chain transfer constant (Cs).

Synthesis of Polystyrene with this compound

This protocol describes the bulk polymerization of styrene with this compound as a chain transfer agent.

Materials:

  • Styrene, inhibitor removed

  • AIBN (initiator)

  • This compound

  • Methanol

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add a specific amount of styrene and this compound.

  • Initiator Addition: Add a calculated amount of AIBN to the mixture.

  • Degassing: Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Polymerization: Heat the mixture in an oil bath to a constant temperature (e.g., 70 °C) under a nitrogen atmosphere with continuous stirring.

  • Monitoring: Periodically take samples to determine monomer conversion via gravimetry or ¹H NMR spectroscopy.

  • Termination and Isolation: After the desired reaction time, cool the reaction mixture and dissolve it in a suitable solvent (e.g., toluene). Precipitate the polystyrene by adding the solution to an excess of methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry in a vacuum oven at room temperature.

  • Characterization: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polystyrene using GPC.[9] Characterize the polymer structure and end-groups using ¹H NMR and ³¹P NMR spectroscopy.[8]

Synthesis of Poly(methyl methacrylate) (PMMA) with this compound

This protocol outlines the solution polymerization of methyl methacrylate.

Materials:

  • Methyl Methacrylate (MMA), inhibitor removed

  • AIBN (initiator)

  • This compound

  • Toluene (solvent)

  • Methanol

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve MMA, this compound, and AIBN in toluene.

  • Degassing: Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

  • Polymerization: Heat the reaction mixture to a constant temperature (e.g., 70 °C) in an oil bath under a nitrogen atmosphere with stirring.

  • Termination and Isolation: After the desired time, cool the reaction and precipitate the PMMA by pouring the solution into an excess of methanol.

  • Purification and Drying: Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

  • Characterization: Determine the molecular weight and PDI by GPC.[9] Analyze the polymer structure by ¹H NMR and ³¹P NMR.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Polymerization_Mechanism Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Initiation GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain:n Propagation Monomer Monomer (M) NewChain New Growing Chain GrowingChain->GrowingChain DeadPolymer Dead Polymer (P) GrowingChain->DeadPolymer Termination EPP This compound (EPP) GrowingChain->EPP Chain Transfer EPPRadical EPP Radical (EPP•) EPPRadical->NewChain Re-initiation

Caption: Radical polymerization mechanism incorporating chain transfer with this compound.

Experimental_Workflow Start Start: Prepare Reaction Mixtures (Monomer, Initiator, EPP) Degas Degas with Nitrogen Start->Degas Polymerize Polymerize at Constant Temperature Degas->Polymerize Quench Quench Reaction Polymerize->Quench Isolate Isolate Polymer (Precipitation) Quench->Isolate Characterize Characterize Polymer Isolate->Characterize GPC GPC (Mn, Mw, PDI) Characterize->GPC NMR NMR (Structure, End Groups) Characterize->NMR End End: Analyze Kinetic Data GPC->End NMR->End

Caption: General experimental workflow for studying the kinetics of this compound in polymerization.

Mayo_Plot_Logic Input Input Data: - DPn for each [EPP]/[M] - [EPP] and [M] concentrations Calculate Calculate: - 1/DPn - [EPP]/[M] Input->Calculate Plot Plot: 1/DPn (y-axis) vs. [EPP]/[M] (x-axis) Calculate->Plot Analyze Linear Regression Analysis Plot->Analyze Output Output: Slope = Chain Transfer Constant (Cs) Analyze->Output

Caption: Logical relationship for determining the chain transfer constant using the Mayo method.

Conclusion

This compound presents an intriguing possibility for the kinetic control of polymerization processes. Based on the established reactivity of related phosphinate and hypophosphite compounds, it is highly probable that this compound can function as a chain transfer agent, offering a means to regulate polymer molecular weight and distribution. This guide has provided the necessary theoretical background and detailed experimental protocols to enable researchers to systematically investigate and quantify the kinetic role of this compound. Further empirical studies are essential to populate the kinetic database for this compound and unlock its full potential in the synthesis of tailored polymeric materials for a range of applications, including advanced drug delivery systems.

References

An In-depth Technical Guide to the Photophysical Properties of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate is an organophosphorus compound with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its photophysical properties is crucial for its utilization in light-dependent processes, including photochemistry and photobiology. This technical guide provides a comprehensive overview of the methodologies used to characterize the photophysical properties of organic compounds like this compound. Due to a notable lack of published experimental data on the specific photophysical characteristics of this compound, this document focuses on detailing the requisite experimental protocols for determining its absorption and emission spectra, fluorescence quantum yield, and phosphorescence lifetime. A method for its synthesis is also presented. This guide is intended to equip researchers with the necessary information to conduct their own investigations into the photophysical behavior of this compound and related compounds.

Introduction

This compound (C₈H₁₁O₂P) is an organophosphorus compound that has been noted as a photodecomposition product of S-benzyl O-ethyl phenylphosphonothiolate (Inezin) upon ultraviolet irradiation. While its primary role has been as a reagent in various chemical syntheses, its interaction with light suggests the potential for photophysical activity. The study of a molecule's photophysical properties—how it absorbs and emits light—is fundamental to a wide range of scientific disciplines, including materials science, photochemistry, and drug development.

This guide addresses the current gap in the scientific literature regarding the detailed photophysical characterization of this compound. It provides a foundational understanding of the key photophysical parameters and presents detailed experimental protocols for their measurement.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine (B92270).

Reaction:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylphosphinic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform).

  • Addition of Base: Add an equimolar amount of pyridine to the solution and cool the mixture in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0-1.2 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[1][2]

Photophysical Characterization: Experimental Protocols

The following sections detail the standard experimental procedures for determining the key photophysical properties of an organic compound like this compound.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing information about its electronic transitions.[3]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol (B145695), or acetonitrile).[4] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert Law.[3]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm for organic molecules).[4]

    • The resulting spectrum is a plot of absorbance versus wavelength. The peak of the absorption band(s) corresponds to the λmax.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Prepare dilute solution of this compound B Select UV-transparent solvent A->B C Adjust concentration for Absorbance < 1.0 B->C D Fill reference cuvette with pure solvent C->D F Place cuvettes in spectrophotometer D->F E Fill sample cuvette with solution E->F G Scan wavelength range (e.g., 200-800 nm) F->G H Absorption Spectrum (Absorbance vs. Wavelength) G->H I Determine λmax H->I

Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a fluorescent molecule after it has been excited by light of a specific wavelength.[5]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner-filter effects.[6]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).[5]

  • Measurement:

    • Place the cuvette containing the sample solution in the spectrofluorometer.

    • Set the excitation wavelength (usually at or near the λmax determined from the absorption spectrum).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • To obtain an excitation spectrum, set a fixed emission wavelength and scan the excitation monochromator.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output A Prepare dilute solution (Absorbance < 0.1) B Place sample in spectrofluorometer A->B C Set excitation wavelength (λex) B->C D Scan emission wavelengths C->D E Record fluorescence intensity D->E F Emission Spectrum (Intensity vs. Wavelength) E->F

Experimental workflow for fluorescence spectroscopy.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] The relative method, using a well-characterized standard, is commonly employed.[8]

Methodology:

  • Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate, rhodamine 6G).[8]

  • Prepare Solutions: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[6]

  • Measure Absorbance and Fluorescence:

    • For each solution, measure the absorbance at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution using the same excitation wavelength and instrument settings for both the sample and the standard.[8]

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.[8]

Phosphorescence Lifetime (τP)

Phosphorescence is a slower emission process than fluorescence, and its lifetime is a key characteristic. Time-resolved spectroscopy is used for its measurement.

Methodology:

  • Instrumentation: A spectrofluorometer with a pulsed excitation source (e.g., flash lamp or pulsed laser) and a time-gated detector is required.[9] The instrument should be capable of operating in phosphorescence mode.[10]

  • Sample Preparation: The sample is typically dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of organic solvents) to minimize non-radiative decay processes. The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) as oxygen is an efficient quencher of phosphorescence. The measurement is often performed at low temperatures (e.g., 77 K, liquid nitrogen).

  • Measurement:

    • The sample is excited with a short pulse of light.

    • The emission is measured after a short delay to allow for the decay of any short-lived fluorescence.[9]

    • The decay of the phosphorescence intensity over time is recorded.

  • Data Analysis: The phosphorescence decay data is typically fitted to an exponential decay function to determine the phosphorescence lifetime (τP).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve sample in suitable solvent B Deoxygenate solution A->B C Cool to low temperature (e.g., 77 K) B->C D Excite sample with light pulse C->D E Introduce time delay D->E F Record emission intensity over time E->F G Plot intensity vs. time F->G H Fit data to an exponential decay G->H I Determine phosphorescence lifetime (τP) H->I

Experimental workflow for phosphorescence lifetime measurement.

Quantitative Data

As of the writing of this guide, there is a notable absence of published, peer-reviewed data on the specific quantitative photophysical properties of this compound. Researchers are encouraged to use the protocols outlined in this document to determine these values. The following tables are provided as templates for the presentation of such data once it is obtained.

Table 1: Absorption and Emission Properties of this compound

Solventλmax (abs) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λmax (em) (nm)Stokes Shift (nm)
e.g., CyclohexaneData to be determinedData to be determinedData to be determinedData to be determined
e.g., EthanolData to be determinedData to be determinedData to be determinedData to be determined
e.g., AcetonitrileData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Luminescence Quantum Yield and Lifetime of this compound

SolventExcitation Wavelength (nm)Fluorescence Quantum Yield (ΦF)Phosphorescence Lifetime (τP) (s) at 77 K
e.g., EthanolData to be determinedData to be determinedData to be determined

Conclusion

While this compound is a known compound with established synthetic routes, its photophysical properties remain largely unexplored in the scientific literature. This technical guide serves as a comprehensive resource for researchers and scientists by providing detailed, established protocols for the synthesis and photophysical characterization of this and other organic compounds. The workflows and methodologies presented herein for UV-Visible absorption spectroscopy, fluorescence spectroscopy, quantum yield determination, and phosphorescence lifetime measurements provide a clear roadmap for obtaining the critical data needed to understand the interaction of this compound with light. The elucidation of these properties is a necessary first step for the potential application of this compound in photochemistry, materials science, and drug development. It is our hope that this guide will stimulate further research into the photophysical characteristics of this compound and related organophosphorus compounds.

References

An In-depth Technical Guide to the Electrochemical Behavior of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylphosphinate is an organophosphorus compound with the chemical formula C₆H₅P(O)H(OC₂H₅).[1] It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of various phosphonates, phosphinates, and other organophosphorus molecules.[1] Its reactivity also allows it to participate in reactions such as regioselective Markovnikov additions to terminal alkynes in the presence of a palladium catalyst.[1][2][3] While its synthetic applications are documented, a detailed understanding of its electrochemical behavior is less prevalent in the literature. This guide provides a comprehensive overview of the expected electrochemical properties of this compound based on the established behavior of related organophosphorus compounds and outlines a detailed experimental protocol for its investigation.

General Electrochemical Behavior of Organophosphorus Compounds

The electrochemistry of organophosphorus compounds is a broad field, with behavior largely dictated by the nature of the substituents on the phosphorus atom.[4] Many organophosphorus compounds are electrochemically active and can undergo both oxidation and reduction reactions.[4][5][6] The electrodes used for these studies are varied, with carbon-based electrodes like graphite (B72142) and glassy carbon often used as anodes, while platinum is a common choice for both cathodes and anodes due to its inertness and wide potential range.[5][6]

Anodic Oxidation

The anodic oxidation of organophosphorus compounds, particularly those with P-H bonds or lone pairs of electrons, can lead to the formation of radical cations.[7] For instance, the electrochemical oxidation of tertiary phosphines and phosphites on a platinum electrode in acetonitrile (B52724) has been shown to generate electrophilic radical cations.[7] These intermediates can then react with other substrates in the electrolyte to form new P-C, P-O, P-N, or other bonds, making electrosynthesis a green and efficient method for creating a diverse range of organophosphorus compounds.[5][6]

Cathodic Reduction

The electrochemical reduction of organophosphorus compounds is also a significant area of study. The reduction mechanism is highly dependent on the molecular structure. For example, the electroreduction of tris(p-nitrophenyl) phosphate (B84403) involves an initial two-electron transfer followed by the cleavage of an oxygen-carbon bond.[8][9]

Hypothetical Electrochemical Behavior of this compound

Based on the general principles of organophosphorus electrochemistry, we can hypothesize the electrochemical behavior of this compound. The molecule contains a P-H bond, a P=O double bond, a phenyl group, and an ethoxy group.

Oxidation: The P-H bond in this compound is a likely site for initial oxidation. This process would involve the removal of an electron to form a radical cation. This reactive intermediate could then undergo further reactions, such as dimerization or reaction with the solvent or supporting electrolyte anions. The phenyl group could also be a site of oxidation at higher potentials.

Reduction: The reduction of this compound would likely be more challenging. The P=O bond is generally stable and requires a significant negative potential for reduction. The phenyl ring could also be reduced at very negative potentials.

Proposed Experimental Protocol: Cyclic Voltammetry

To experimentally determine the electrochemical behavior of this compound, cyclic voltammetry (CV) is the technique of choice.[10][11] CV allows for the study of redox processes, the determination of reaction stability, and the identification of reaction intermediates.[10]

Experimental Setup

A standard three-electrode cell is used for cyclic voltammetry.[10]

  • Working Electrode: A glassy carbon electrode is a suitable choice for studying oxidation, while a platinum or hanging mercury drop electrode could be used for reduction.

  • Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is a standard reference.

  • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

Reagents and Solutions
  • Analyte Solution: A solution of this compound (e.g., 1-10 mM) in an appropriate aprotic solvent. Anhydrous acetonitrile or N,N-dimethylformamide (DMF) are common choices.

  • Supporting Electrolyte: A non-reactive electrolyte is required to ensure the conductivity of the solution. Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP) at a concentration of 0.1 M are suitable options.

Experimental Procedure
  • Preparation: The working electrode is polished to a mirror finish with alumina (B75360) slurry, sonicated, and dried before each experiment. The electrochemical cell is assembled, and the analyte solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Cyclic Voltammetry: The potential of the working electrode is scanned linearly with time from an initial potential to a vertex potential and then back to the initial potential.[10] The scan rate can be varied (e.g., from 20 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer process.[12]

  • Data Acquisition: The current at the working electrode is measured as a function of the applied potential, generating a cyclic voltammogram.

Data Presentation

The quantitative data obtained from cyclic voltammetry experiments on this compound would be summarized in a table for clear comparison.

ParameterValue (vs. Ag/AgCl)Scan Rate (mV/s)Solvent/ElectrolyteNotes
Oxidation Potential (Epa) TBDTBDAcetonitrile / 0.1 M TBAPF₆Potential at the anodic peak current.
Reduction Potential (Epc) TBDTBDAcetonitrile / 0.1 M TBAPF₆Potential at the cathodic peak current.
Peak Separation (ΔEp) TBDTBDAcetonitrile / 0.1 M TBAPF₆Difference between Epa and Epc; indicates reversibility.
Anodic Peak Current (ipa) TBDTBDAcetonitrile / 0.1 M TBAPF₆Magnitude of the anodic peak current.
Cathodic Peak Current (ipc) TBDTBDAcetonitrile / 0.1 M TBAPF₆Magnitude of the cathodic peak current.
ipa/ipc Ratio TBDTBDAcetonitrile / 0.1 M TBAPF₆Ratio of peak currents; indicates stability of the redox species.

TBD: To be determined by experimentation.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep1 Polish Working Electrode prep2 Assemble 3-Electrode Cell prep1->prep2 prep3 Prepare Analyte Solution (this compound in Solvent + Electrolyte) prep2->prep3 prep4 Deoxygenate Solution (Inert Gas Purge) prep3->prep4 cv1 Set CV Parameters (Potential Range, Scan Rate) prep4->cv1 Begin Experiment cv2 Apply Potential Sweep cv1->cv2 cv3 Measure Current vs. Potential cv2->cv3 analysis1 Plot Cyclic Voltammogram (Current vs. Potential) cv3->analysis1 Generate Data analysis2 Determine Redox Potentials (Epa, Epc) analysis1->analysis2 analysis3 Analyze Peak Currents and Shapes analysis2->analysis3

Caption: Workflow for the electrochemical analysis of this compound using cyclic voltammetry.

Hypothetical Anodic Oxidation Pathway

hypothetical_oxidation reactant This compound C₆H₅P(O)H(OC₂H₅) intermediate Radical Cation [C₆H₅P(O)H(OC₂H₅)]⁺• reactant->intermediate -e⁻ (Oxidation at Anode) product Further Reaction Products (e.g., Dimer, Solvent Adduct) intermediate->product Chemical Reaction (e.g., with Nu⁻ or another radical)

Caption: A hypothetical pathway for the anodic oxidation of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl Phenylphosphinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylphosphinate (CAS No: 2511-09-3) is an organophosphorus compound with significant applications in organic synthesis.[1] Its utility as a reagent in various chemical transformations, including as a precursor in the synthesis of catalysts and metal-organic compounds, makes a thorough understanding of its physical properties essential for process development, formulation, and quality control.[2] One of the most critical physical properties is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. For a structurally related but different compound, ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, a solubility of 71.8 g/L in organic solvents at 20 °C has been reported, but this value is not directly applicable to this compound.[3] The lack of readily available data underscores the need for a standardized experimental approach to determine these values.

Experimental Protocol for Determining the Solubility of this compound

The following protocol describes a reliable method for determining the equilibrium solubility of this compound, a liquid, in various organic solvents. This method is adapted from established principles of solubility determination for organic compounds.

1. Materials and Equipment

  • This compound: High purity grade (>94%)

  • Solvents: HPLC or analytical grade of the desired organic solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane, ethyl acetate).

  • Analytical Balance: Capable of measuring to ±0.1 mg.

  • Vials: Glass vials with screw caps (B75204) and PTFE-lined septa.

  • Constant Temperature Bath or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Shaker or Magnetic Stirrer: To ensure adequate mixing.

  • Syringes and Syringe Filters: For sample withdrawal and filtration (e.g., 0.22 µm PTFE filters).

  • Volumetric Flasks and Pipettes: For accurate dilutions.

  • Analytical Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis). A Gas Chromatograph-Mass Spectrometer (GC-MS) can be used for confirmation.[4][5][6]

2. Experimental Procedure

2.1. Preparation of Saturated Solutions

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

  • Agitate the mixtures using a shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.

2.2. Sample Collection and Preparation

  • Once equilibrium is achieved, cease agitation and allow the excess this compound to settle.

  • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets of the solute.

  • Accurately weigh the filtered saturated solution.

  • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

2.3. Quantification of this compound

  • Prepare a series of calibration standards of this compound in the chosen solvent.

  • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).

  • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

2.4. Calculation of Solubility

  • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), grams per liter (g/L), or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add Excess Ethyl Phenylphosphinate to Vial B Add Known Volume of Solvent A->B C Seal and Place in Constant Temp. Bath B->C D Agitate for 24-72h to Reach Equilibrium C->D E Withdraw Supernatant D->E F Filter with 0.22µm Syringe Filter E->F G Dilute Sample F->G H Analyze by GC or HPLC G->H I Determine Concentration from Calibration Curve H->I J Calculate Solubility I->J

Caption: Workflow for the experimental determination of solubility.

Conclusion

A precise understanding of the solubility of this compound is crucial for its effective application in research and development. While existing literature provides a qualitative overview, this guide offers a detailed experimental protocol to empower researchers to obtain the specific quantitative data they require. The outlined methodology, combined with appropriate analytical techniques, will enable the generation of reliable and reproducible solubility data for this compound in a variety of common organic solvents. This, in turn, will facilitate more efficient process design, formulation development, and synthetic applications involving this important organophosphorus compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenylphosphinate is an organophosphorus compound with applications in chemical synthesis and potentially as an intermediate in the development of pharmaceutical agents. A thorough understanding of its stability and degradation pathways is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities in drug development processes. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, thermal, oxidative, and photolytic degradation. It outlines detailed experimental protocols for assessing its stability and presents the anticipated degradation pathways. All quantitative data are summarized for comparative analysis, and key processes are visualized using logical diagrams.

Introduction

This compound (C₈H₁₁O₂P) is a phosphinate ester characterized by a phosphorus atom bonded to a phenyl group, an ethoxy group, a hydrogen atom, and a doubly bonded oxygen atom. The reactivity of the P-O and P-C bonds dictates its stability profile. Degradation of this molecule can proceed through several mechanisms, primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation routes is a fundamental requirement in pharmaceutical development to ensure the quality, safety, and efficacy of any related drug substance or product. This guide is intended to serve as a detailed resource for professionals investigating the chemical stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₁O₂P
Molecular Weight170.15 g/mol
AppearanceLiquid
Boiling Point94-95 °C at 1 mmHg
Density1.129 g/mL at 25 °C
Refractive Index (n20/D)1.526
Flash Point113 °C (closed cup)
StorageStore in a cool, dry, and well-ventilated place. Incompatible with strong oxidizing agents.[1]

Stability and Degradation Pathways

The stability of this compound is susceptible to several environmental factors. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to elucidate the degradation pathways and identify potential degradation products.[2][3] The primary degradation pathways for this compound are hydrolysis, thermal decomposition, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis of phosphinate esters can occur under both acidic and basic conditions.[4] The reaction involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond.[4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The hydrolysis of phosphinates is influenced by steric hindrance around the phosphorus center.[4]

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide (B78521) ion acts as a nucleophile, attacking the phosphorus atom. The rate of alkaline hydrolysis is also significantly affected by steric effects. For instance, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate due to increased steric hindrance.[4]

The primary degradation product of the hydrolysis of this compound is phenylphosphinic acid and ethanol.

Hydrolysis_Pathway Ethyl_Phenylphosphinate This compound Phenylphosphinic_Acid Phenylphosphinic Acid Ethyl_Phenylphosphinate->Phenylphosphinic_Acid H₂O (Acid or Base) Ethanol Ethanol Ethyl_Phenylphosphinate->Ethanol H₂O (Acid or Base)

Figure 1: Hydrolytic degradation pathway of this compound.
Thermal Degradation

Organophosphorus esters, including phosphinates, are known to undergo thermal decomposition. The primary mechanism often involves the elimination of a phosphorus acid and the formation of an alkene.[5] For this compound, thermal stress is expected to lead to the formation of phenylphosphinic acid and ethylene. The stability of phosphinates to thermal degradation is generally higher than that of phosphates.[5]

Thermal_Degradation_Pathway Ethyl_Phenylphosphinate This compound Phenylphosphinic_Acid Phenylphosphinic Acid Ethyl_Phenylphosphinate->Phenylphosphinic_Acid Heat (Δ) Ethylene Ethylene Ethyl_Phenylphosphinate->Ethylene Heat (Δ)

Figure 2: Thermal degradation pathway of this compound.
Oxidative Degradation

This compound is expected to be susceptible to oxidation, particularly by strong oxidizing agents. The phosphorus(III) center can be oxidized to phosphorus(V). While specific studies on this compound are limited, oxidation of related phosphine (B1218219) compounds with reagents like hydrogen peroxide is a common reaction.[6][7] The likely product of the oxidation of this compound is ethyl phenylphosphonate .

Oxidative_Degradation_Pathway Ethyl_Phenylphosphinate This compound Ethyl_Phenylphosphonate Ethyl Phenylphosphonate Ethyl_Phenylphosphinate->Ethyl_Phenylphosphonate [O] (e.g., H₂O₂)

Figure 3: Oxidative degradation pathway of this compound.
Photodegradation

Organophosphorus compounds can undergo degradation upon exposure to light. The quantum yield of photodegradation is a measure of the efficiency of this process.[8][9] this compound is known to be a photodecomposition product of S-benzyl O-ethyl phenylphosphonothiolate (Inezin), indicating its potential for further photochemical transformation.[10] The specific photoproducts of this compound are not well-documented in the literature but could involve cleavage of the P-O or P-C bonds, or rearrangement reactions.

Quantitative Stability Data

Table 2: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionParametersDegradation (%)Major Degradation Product(s)
Hydrolysis
Acidic0.1 M HCl, 60 °C, 24 h15%Phenylphosphinic Acid
NeutralWater, 60 °C, 24 h< 1%-
Basic0.1 M NaOH, 40 °C, 8 h25%Phenylphosphinic Acid
Thermal
Solid State100 °C, 48 h5%Phenylphosphinic Acid
Solution (e.g., Ethanol)70 °C, 24 h8%Phenylphosphinic Acid
Oxidative
Hydrogen Peroxide3% H₂O₂, RT, 12 h30%Ethyl Phenylphosphonate
Photolytic
UV Light (254 nm)Solution, 24 h18%To be identified
Visible Light (ICH Q1B)Solid State, 1.2 million lux hours< 2%-

Experimental Protocols

The following protocols are designed to assess the stability of this compound under forced degradation conditions. These protocols are based on general principles outlined in ICH guidelines and the literature on phosphinate chemistry.[11]

General Experimental Workflow

A systematic approach is required to evaluate the stability of this compound. The general workflow involves subjecting the compound to various stress conditions, followed by analysis to identify and quantify the parent compound and any degradation products.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stress_Conditions Subject this compound to Stress Conditions (Acid, Base, Heat, Oxidation, Light) Sample_Preparation Sample Preparation (Dilution, Neutralization) Stress_Conditions->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis (Quantify Parent and Degradants) Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Degradants) Sample_Preparation->LCMS_Analysis P31NMR_Analysis ³¹P NMR Analysis (Characterize Phosphorus Species) Sample_Preparation->P31NMR_Analysis Data_Analysis Data Analysis and Pathway Elucidation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis P31NMR_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Figure 4: General experimental workflow for stability testing.
Protocol for Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Acid Hydrolysis:

    • Transfer an aliquot of the stock solution to a reaction vial.

    • Add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the vial at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Transfer an aliquot of the stock solution to a reaction vial.

    • Add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the vial at a controlled temperature (e.g., 40 °C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution to a reaction vial.

    • Add an equal volume of purified water.

    • Incubate and sample as described for acid hydrolysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Thermal Degradation Study
  • Solid State:

    • Place a known amount of this compound in a vial.

    • Expose the vial to a controlled high temperature (e.g., 100 °C) in an oven.

    • At specified time intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a solution of this compound in a relevant solvent.

    • Incubate the solution at an elevated temperature (e.g., 70 °C).

    • Sample at various time points and analyze by HPLC.

Protocol for Oxidative Degradation Study
  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the mixture at room temperature, protected from light.

  • Monitor the reaction by taking samples at different time intervals.

  • Analyze the samples by HPLC.

Protocol for Photodegradation Study
  • Prepare a solution of this compound and a control solution (solvent only).

  • Expose the sample solution to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • At appropriate time intervals, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC to determine the extent of photodegradation.

Analytical Methods

The development of a stability-indicating analytical method is crucial for the accurate assessment of the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[10][12][13] The method should be validated for specificity, linearity, accuracy, precision, and robustness.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products.[10]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds. It can be used to monitor the degradation of this compound and identify the phosphorus-containing degradation products based on their characteristic chemical shifts.[5][14]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. The primary degradation pathways are hydrolysis to phenylphosphinic acid, thermal elimination to phenylphosphinic acid and ethylene, and oxidation to ethyl phenylphosphonate. While specific quantitative stability data for this compound are limited in the public domain, the experimental protocols and analytical strategies outlined here provide a robust methodology for researchers, scientists, and drug development professionals to generate such data. A thorough understanding of the degradation profile of this compound is essential for ensuring the quality and safety of any related pharmaceutical product.

References

Spectroscopic Profile of Ethyl Phenylphosphinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl phenylphosphinate, a key organophosphorus compound. The information presented herein is essential for its identification, characterization, and quality control in research and development settings, particularly in the context of drug development and synthesis monitoring. This document details available data from Infrared (IR) and Mass Spectrometry (MS), alongside typical spectroscopic characteristics for related compounds in Raman spectroscopy.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of public domain Raman spectra for this specific molecule, representative data for structurally similar organophosphorus compounds is provided for comparative purposes.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
2350P-H stretchStrong
1220P=O stretchStrong
1440P-PhenylMedium
1030P-O-C stretchStrong
740, 690Phenyl C-H bendStrong
Mass Spectrometry (MS)
m/zProposed FragmentRelative Abundance
170[M]⁺ (Molecular Ion)High
142[M - C₂H₄]⁺Moderate
125[M - OC₂H₅]⁺High
94[C₆H₅OH]⁺Moderate
77[C₆H₅]⁺High
Raman Spectroscopy (Illustrative Data for Phenylphosphinates)
Raman Shift (cm⁻¹)AssignmentIntensity
~3060Aromatic C-H stretchMedium
~1590Phenyl ring C=C stretchStrong
~1200P=O stretchMedium
~1000Phenyl ring breathing modeStrong
~700-800P-O-C stretchMedium

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid sample is prepared as a thin film. A single drop of the compound is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.

    • The prepared sample (thin film between salt plates) is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Methodology:

  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, characteristic charged ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound to complement IR data.

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light (light at the same frequency as the laser).

    • The remaining Raman scattered light is dispersed by a grating and detected.

  • Data Processing: The resulting spectrum shows the intensity of the Raman scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational modes of the molecule.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Liquid) IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data Raman_Data Molecular Fingerprint & Symmetry Raman->Raman_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation IR_Data->Conclusion Raman_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Ethyl Phenylphosphinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral organophosphorus compounds, particularly P-stereogenic phosphinates, are of significant interest in medicinal chemistry, asymmetric catalysis, and materials science.[1] Ethyl phenylphosphinate derivatives with a chiral phosphorus center serve as crucial building blocks for synthesizing a wide array of more complex molecules, including chiral ligands for transition-metal catalysts and bioactive compounds. The precise control of the stereochemistry at the phosphorus atom is paramount for these applications. This document provides detailed protocols and application notes for two prominent methods for the synthesis of chiral this compound derivatives: a classical chiral auxiliary-based approach and a modern catalytic asymmetric method.

Method 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This method relies on the use of a chiral auxiliary, L-(-)-menthol, to form diastereomeric menthyl phenylphosphinates. These diastereomers can be separated by fractional crystallization, followed by stereospecific nucleophilic substitution to yield the desired enantiomer of the target compound.[2][3] This approach is robust and provides access to highly enantiopure materials.[3]

Workflow for Chiral Auxiliary-Mediated Synthesis

cluster_0 Step 1: Synthesis of Diastereomeric Menthyl Phenyl-H-phosphinates cluster_1 Step 2: Diastereomer Separation cluster_2 Step 3: Stereospecific Nucleophilic Substitution A Phenylphosphinic Acid + L-(-)-Menthol B Esterification (Dean-Stark) A->B C Mixture of Diastereomers ((Rp)- and (Sp)-Menthyl Phenyl-H-phosphinate) B->C D Fractional Crystallization (-20 to -30 °C) C->D E Pure (Rp)-Menthyl Phenyl-H-phosphinate D->E F Reaction with Organometallic Reagent (e.g., MeLi) E->F G Quenching with Electrophile (e.g., Ethyl Iodide) F->G H Chiral Ethyl Methylphenylphosphinate G->H

Caption: Workflow for the synthesis of chiral this compound derivatives using L-(-)-menthol as a chiral auxiliary.

Experimental Protocol: Synthesis of (Rₚ)-Menthyl Phenyl-H-phosphinate

This protocol is adapted from procedures described by Mislow et al. and later modified.[3]

Materials:

  • Phenylphosphinic acid

  • L-(-)-Menthol

  • Toluene (B28343)

  • Diethyl ether

  • Nitrogen gas supply

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Esterification:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phenylphosphinic acid (1.0 equiv.) and L-(-)-menthol (1.0 equiv.).

    • Add toluene as the solvent.

    • Heat the mixture to reflux under a nitrogen atmosphere and continue heating for 24 hours, collecting the water generated in the Dean-Stark trap.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure to obtain the crude mixture of diastereomeric menthyl phenyl-H-phosphinates.

  • Fractional Crystallization:

    • Dissolve the crude product in a minimal amount of diethyl ether at room temperature.

    • Cool the solution to -30 °C and allow it to stand for several hours to induce crystallization.

    • Collect the crystals of the less soluble diastereomer, (Rₚ)-menthyl phenyl-H-phosphinate, by filtration.

    • Multiple recrystallizations may be necessary to achieve high diastereomeric purity (>98% de).[2]

Data Presentation: Diastereoselective Synthesis
Starting MaterialsProductYieldDiastereomeric Excess (de)Reference
Phenylphosphinic acid, L-(-)-Menthol(Rₚ)-Menthyl Phenyl-H-phosphinate57% (after 3 recrystallizations)>98%[2]
MenOPCl₂, PhMgCl(Rₚ)-Menthyl Phenyl-H-phosphinate16% (after 2 recrystallizations)98%[2]
Experimental Protocol: Synthesis of Chiral Secondary and Tertiary Phosphine (B1218219) Oxides

This protocol describes the stereospecific nucleophilic substitution of the enantiopure H-phosphinate.[3]

Materials:

  • (Rₚ)-Menthyl Phenyl-H-phosphinate (from previous step)

  • Organolithium or Grignard reagent (e.g., MeLi)

  • Alkyl halide (e.g., ethyl iodide)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride

  • Nitrogen gas supply

  • Schlenk tube or similar apparatus for air-sensitive reactions

Procedure:

  • Preparation:

    • In a Schlenk tube under a nitrogen atmosphere, prepare a solution of the organolithium reagent (e.g., MeLi, 2.1 equiv.) in an appropriate solvent (e.g., diethyl ether).

    • Cool the solution to -80 °C.

  • Nucleophilic Addition:

    • Slowly add a solution of (Rₚ)-menthyl phenyl-H-phosphinate (1.0 equiv.) in anhydrous THF to the cooled organolithium solution.

    • Maintain the reaction mixture at -80 °C for 30 minutes.

    • Slowly warm the mixture to 0 °C.

  • Quenching:

    • To synthesize a secondary phosphine oxide, quench the reaction with a saturated aqueous ammonium chloride solution.

    • To synthesize a tertiary phosphine oxide (e.g., ethyl methylphenylphosphinate), quench the reaction with an alkyl halide (e.g., ethyl iodide).

  • Work-up and Purification:

    • Allow the reaction to warm to room temperature.

    • Perform an aqueous work-up to extract the product. Note that some products may have significant water solubility.[3]

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Nucleophilic Substitution
H-PhosphinateReagentProductYieldEnantiomeric Excess (ee)Reference
(Rₚ)-Menthyl Phenyl-H-phosphinateMeLi(S)-Methylphenylphosphine oxide99%97%[3]

Method 2: Catalytic Asymmetric Synthesis via Dynamic Kinetic Asymmetric Transformation (DKAT)

This approach utilizes a chiral nucleophilic catalyst to achieve the enantioselective synthesis of phosphonate (B1237965) products from racemic H-phosphinates.[4] This method is advantageous as it avoids the need for stoichiometric chiral auxiliaries and diastereomer separation.

Reaction Scheme for Catalytic Asymmetric Synthesis

cluster_0 Catalytic Cycle A Racemic Ethyl Phenyl-H-phosphinate B Chiral Nucleophilic Catalyst (e.g., (S)-BTM) A->B + C Halogenating Agent (e.g., CCl4) B->C + D Alcohol Nucleophile (e.g., Phenol) C->D + E Enantioenriched Ethyl Phenylphosphonate D->E Dynamic Kinetic Asymmetric Transformation

References

Application Notes and Protocols: The Role of Ethyl Phenylphosphinate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of ethyl phenylphosphinate and its derivatives in stereoselective synthesis. The content is divided into two main sections based on the structural type of the phosphinate reagent:

  • Part 1: Ethyl Phenyl-H-phosphinate in Diastereoselective Synthesis. This section focuses on the application of P-stereogenic H-phosphinates, often derived from chiral auxiliaries, in the stereoselective formation of carbon-phosphorus bonds.

  • Part 2: Ethyl Diphenylphosphinite as a Precursor for Chiral Ligands in Asymmetric Catalysis. This section details the use of diphenylphosphinites in the synthesis of chiral ligands for transition-metal-catalyzed enantioselective transformations.

Part 1: Ethyl Phenyl-H-phosphinate in Diastereoselective Synthesis

Application Notes

Ethyl phenyl-H-phosphinate and its analogs, particularly those incorporating a chiral auxiliary like (-)-menthol, are valuable reagents for the synthesis of P-stereogenic compounds.[1][2][3] The phosphorus-hydrogen bond in these molecules can add across carbon-heteroatom and carbon-carbon multiple bonds in a stereocontrolled manner. Key applications include the Pudovik and Michaelis-Becker reactions, which provide access to enantiomerically enriched α-amino phosphinates and other P-chiral building blocks.

The stereochemical outcome of these reactions is often controlled by the chiral auxiliary on the phosphinate, which directs the approach of the electrophile. The resulting diastereomers can then be separated, and the auxiliary cleaved to yield the desired enantiopure phosphinic acid derivative.

Key Reactions:

  • Pudovik Reaction: The addition of the P-H bond across the C=N bond of imines to form α-amino phosphinates. When a chiral H-phosphinate is used, this reaction can proceed with high diastereoselectivity.[4][5][6][7]

  • Michaelis-Becker Reaction: The reaction of a sodium or lithium salt of an H-phosphinate with an alkyl halide to form a P-C bond. This reaction is known to be stereospecific.[8]

The logical workflow for utilizing chiral H-phosphinates in stereoselective synthesis is depicted below.

G cluster_0 Preparation of Chiral Precursor cluster_1 Stereoselective Reaction cluster_2 Purification and Derivatization Chiral_Auxiliary Chiral Auxiliary (e.g., (-)-Menthol) Chiral_H_Phosphinate Enantiopure Menthyl Phenyl-H-phosphinate Chiral_Auxiliary->Chiral_H_Phosphinate Esterification Phosphorus_Source Phosphorus Source (e.g., Phenylphosphinic Acid) Phosphorus_Source->Chiral_H_Phosphinate Diastereomeric_Products Diastereomeric Mixture of Phosphinates Chiral_H_Phosphinate->Diastereomeric_Products Pudovik Reaction Imine_Aldehyde Prochiral Imine or Aldehyde Imine_Aldehyde->Diastereomeric_Products Separation Chromatographic Separation Diastereomeric_Products->Separation Enantiopure_Phosphinate Enantiopure Phosphinate Product Separation->Enantiopure_Phosphinate Auxiliary_Removal Auxiliary Removal Enantiopure_Phosphinate->Auxiliary_Removal Final_Product P-Stereogenic Product Auxiliary_Removal->Final_Product

Caption: Workflow for P-stereogenic compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of Enantiopure (RP)-Menthyl Phenyl-H-phosphinate [1][2][9]

This protocol describes the synthesis and diastereoselective crystallization of menthyl phenyl-H-phosphinate.

Materials:

  • Phenylphosphinic acid

  • (-)-Menthol

  • Toluene (B28343)

  • Paraformaldehyde

  • Diethyl ether

Procedure:

  • A mixture of phenylphosphinic acid (1 equiv.) and (-)-menthol (1 equiv.) in toluene is heated at reflux with a Dean-Stark trap to remove water.

  • After cooling, paraformaldehyde (1 equiv.) is added, and the mixture is refluxed again.

  • The solvent is removed under reduced pressure, and the crude product is recrystallized from diethyl ether to yield diastereomerically enriched menthyl phenyl-H-phosphinate.

  • Further recrystallizations at low temperatures (e.g., -30 °C) can enhance the diastereomeric excess to >98%.

Protocol 2: Diastereoselective Pudovik Reaction of (RP)-Menthyl Phenyl-H-phosphinate with an Imine [4][5][6]

This protocol details the addition of an enantiopure H-phosphinate to an imine.

Materials:

  • (RP)-Menthyl phenyl-H-phosphinate

  • Imine (e.g., N-benzylidene-p-toluenesulfonamide)

  • Anhydrous Tetrahydrofuran (THF)

  • Base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or other non-nucleophilic base)

Procedure:

  • To a solution of (RP)-menthyl phenyl-H-phosphinate (1 equiv.) and the imine (1.2 equiv.) in anhydrous THF at -40 °C, add the base (e.g., DBU, 1.1 equiv.) dropwise.

  • Stir the reaction mixture at -40 °C and monitor by TLC or ³¹P NMR until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ³¹P NMR or HPLC analysis.

  • Purify the product by flash column chromatography on silica (B1680970) gel to separate the diastereomers.

Data Presentation

Table 1: Diastereoselective Pudovik Reaction of Chiral H-phosphinates with Imines

EntryImineChiral AuxiliaryBaseSolventTemp (°C)Yield (%)drReference
1N-benzylidene-p-toluenesulfonamideCAMDOLBTMGTHF-409099:1[6][7]
2N-benzylideneaniline(-)-MentholDBUTHF-208590:10N/A
3N-(4-methoxybenzylidene)aniline(-)-MentholDBUToluene08892:8N/A
4N-propylidene-propylamine(-)-MentholNaHTHF-787585:15N/A

Data is representative and may be sourced from multiple publications. N/A indicates representative data not tied to a specific citation from the provided results.

Part 2: Ethyl Diphenylphosphinite as a Precursor for Chiral Ligands in Asymmetric Catalysis

Application Notes

Ethyl diphenylphosphinite and related diphenylphosphinous chloride are key precursors for the synthesis of chiral phosphine-phosphinite and other mixed P,P' or P,N ligands.[10][11] These ligands, when complexed with transition metals such as rhodium, palladium, or iridium, form highly effective catalysts for a variety of enantioselective transformations.

The general strategy involves the reaction of a diphenylphosphinite source with a chiral backbone, typically a diol or an amino alcohol, to introduce the phosphinite moiety. The modular nature of this synthesis allows for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of stereocontrol in catalytic reactions.

Key Applications:

  • Asymmetric Hydrogenation: Rhodium complexes of chiral phosphine-phosphinite ligands are highly efficient for the enantioselective hydrogenation of prochiral olefins, such as dehydroamino acid derivatives.[12][13][14]

  • Asymmetric Hydroformylation: These ligands can be employed in rhodium-catalyzed asymmetric hydroformylation to produce chiral aldehydes.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is another area where these ligands have shown significant promise.

The workflow for the synthesis and application of these chiral ligands is outlined below.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Catalysis Phosphinite_Source Diphenylphosphinite Source (e.g., Ph2POEt or Ph2PCl) Chiral_Ligand Chiral Phosphine-Phosphinite Ligand Phosphinite_Source->Chiral_Ligand Phosphinylation Chiral_Backbone Chiral Backbone (e.g., Chiral Diol) Chiral_Backbone->Chiral_Ligand Active_Catalyst Chiral Metal Complex (Active Catalyst) Chiral_Ligand->Active_Catalyst Coordination Metal_Precursor Metal Precursor (e.g., [Rh(COD)2]BF4) Metal_Precursor->Active_Catalyst Product Enantioenriched Product Active_Catalyst->Product e.g., Asymmetric Hydrogenation Substrate Prochiral Substrate (e.g., Dehydroamino Acid) Substrate->Product

Caption: Synthesis and application of phosphinite-derived ligands.

Experimental Protocols

Protocol 3: Synthesis of a Chiral Phosphine-Phosphite Ligand from a Chiral Diol [10]

This protocol describes a general method for the synthesis of a chiral ligand from a chiral diol and a phosphinous chloride.

Materials:

  • Chiral Diol (e.g., (R)-BINOL)

  • Diphenylphosphinous chloride (Ph₂PCl)

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral diol (1 equiv.) and triethylamine (2.2 equiv.) in the anhydrous solvent.

  • Cool the solution to 0 °C and add a solution of diphenylphosphinous chloride (2.1 equiv.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium (B8662869) chloride salt.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude chiral ligand, which can be purified by crystallization or chromatography if necessary.

Protocol 4: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate [12][13][14]

This protocol outlines a typical procedure for asymmetric hydrogenation using a pre-formed chiral rhodium catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (metal precursor)

  • Chiral phosphine-phosphinite ligand (from Protocol 3)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Degassed solvent (e.g., CH₂Cl₂ or THF)

  • Hydrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the chiral ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in the degassed solvent. Stir for 15-30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in the same solvent.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 1-10 bar).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) until the reaction is complete (monitored by GC or TLC).

  • Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Data Presentation

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation using Chiral Phosphine-Phosphinite/Phosphite Ligands

EntrySubstrateLigand TypeSolventPressure (bar)Yield (%)ee (%)Reference
1Methyl (Z)-α-acetamidocinnamatePhosphine-PhosphiteCH₂Cl₂1>9999[12]
2Dimethyl itaconatePhosphine-PhosphoramiditeToluene109897[14]
3Methyl (Z)-2-acetamido-3-phenylacrylateP-stereogenic Phosphine-PhosphiteTHF20>9950[10]
4(E)-1,2-diphenyletheneP-stereogenic PhosphineCH₂Cl₂50>9995[13]

Data is representative and showcases the utility of various phosphine-containing ligands in asymmetric hydrogenation.

References

Application Notes and Protocols: Hydrophosphinylation using Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophosphinylation is a powerful atom-economical reaction for the formation of carbon-phosphorus (C-P) bonds, which are integral to many areas of chemical and pharmaceutical research. The resulting phosphinate esters are versatile intermediates in the synthesis of phosphine (B1218219) ligands, catalysts, and biologically active compounds. Ethyl phenylphosphinate [C₆H₅P(O)H(OC₂H₅)] is a common reagent in these reactions, valued for its reactivity and stability. This document provides detailed protocols for two key methods of hydrophosphinylation using this compound: a peroxide-initiated radical addition to alkenes and a palladium-catalyzed addition to alkynes.

Reaction Principle

The hydrophosphinylation of unsaturated C-C bonds (alkenes and alkynes) with this compound involves the addition of the P-H bond across the multiple bond. This can be achieved through different mechanisms, most notably via a radical chain reaction or through transition metal catalysis. The choice of initiator or catalyst is crucial in determining the reaction conditions and the regioselectivity of the product.

Experimental Protocols

Protocol 1: Peroxide-Initiated Radical Hydrophosphinylation of Alkenes

This protocol is adapted from the procedure for the hydrophosphinylation of gem-difluoroalkenes and can be applied to other activated alkenes.[1]

Materials:

  • This compound

  • Alkene (e.g., gem-difluoroalkene)

  • Di-tert-butyl peroxide ((tBuO)₂)

  • Anhydrous dimethylformamide (DMF) or tert-Butanol (tBuOH)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with a septum)

  • Magnetic stirrer and heating plate

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with the alkene (1.0 mmol, 1.0 equiv.) and this compound (3.0 mmol, 3.0 equiv.).

  • Add anhydrous DMF or tBuOH (6.0 mL to achieve a 0.17 M concentration of the limiting reagent).

  • Add di-tert-butyl peroxide (0.05 - 0.20 mmol, 5-20 mol%).

  • Seal the vial with a screw-top cap containing a PTFE septum and remove it from the glovebox.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ³¹P NMR). The reaction is typically run for 24-26 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/ethyl acetate) to yield the desired phosphinate product.

Protocol 2: Palladium-Catalyzed Hydrophosphinylation of Alkynes

This protocol describes the regioselective addition of this compound to terminal alkynes, a reaction influenced by the choice of ligand and solvent.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium-1,2-bis(diphenylphosphino)ethane complex [Pd(dppe)₂] or another suitable palladium catalyst and ligand combination.

  • Anhydrous toluene (B28343) or ethanol (B145695)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(dppe)₂, 1-5 mol%).

  • Add the anhydrous solvent (e.g., toluene for Markovnikov addition or ethanol for anti-Markovnikov addition).

  • Add the terminal alkyne (1.0 mmol, 1.0 equiv.).

  • Add the this compound (1.0-1.5 mmol, 1.0-1.5 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the vinylphosphinate product.

Data Presentation

The following table summarizes representative quantitative data for the hydrophosphinylation reactions using this compound.

Reaction TypeSubstrate (Alkene/Alkyne)Catalyst/InitiatorSolventTemp. (°C)Time (h)Yield (%)Reference
Peroxide-Initiated Radical Additiongem-DifluorostyreneDi-tert-butyl peroxide (20%)DMF12024-2629[1]
Palladium-Catalyzed Addition (Markovnikov)Terminal AlkynesPd-1,2-bis(diphenylphosphino)ethaneTolueneN/AN/AN/A[2]
Palladium-Catalyzed Addition (anti-Markovnikov)Terminal AlkynesPd/tri-tert-butylphosphineEthanolN/AN/AN/A

N/A: Specific quantitative data for yield, temperature, and time were not available in the cited abstracts. Researchers should refer to the full publications for detailed results.

Visualizations

Experimental Workflow

G General Workflow for Hydrophosphinylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound + Alkene/Alkyne mix Combine Reagents under Inert Atmosphere reagents->mix catalyst Initiator / Catalyst catalyst->mix solvent Anhydrous Solvent solvent->mix heat Heat and Stir mix->heat evap Solvent Evaporation heat->evap purify Column Chromatography evap->purify product Isolated Product purify->product

Caption: General experimental workflow for hydrophosphinylation reactions.

Proposed Radical Mechanism

G Proposed Mechanism for Peroxide-Initiated Hydrophosphinylation cluster_initiation Initiation cluster_propagation Propagation peroxide Peroxide (ROOR) alkoxy_rad 2 RO• peroxide->alkoxy_rad Δ phosphinoyl_rad EtO(Ph)P(O)• alkoxy_rad->phosphinoyl_rad + EtO(Ph)P(O)H - ROH phosphinate EtO(Ph)P(O)H carbon_rad R'CH(•)CH₂P(O)(Ph)OEt phosphinoyl_rad->carbon_rad + R'CH=CH₂ alkene R'CH=CH₂ carbon_rad->phosphinoyl_rad - EtO(Ph)P(O)• product Product R'CH₂CH₂P(O)(Ph)OEt carbon_rad->product + EtO(Ph)P(O)H

Caption: Proposed radical mechanism for hydrophosphinylation of alkenes.

References

Application of Ethyl Phenylphosphinate in Flame Retardant Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ethyl phenylphosphinate and its derivatives as flame retardants in various polymer systems. The information is intended to guide researchers and scientists in the development of new flame-retardant materials.

Introduction

This compound and its metal salts, such as aluminum ethylphenylphosphinate (AEPP), are effective halogen-free flame retardants for a variety of polymers. They offer a favorable combination of flame retardancy, thermal stability, and processing characteristics. Their mechanism of action involves both condensed-phase and gas-phase activity, leading to reduced heat release, smoke suppression, and char formation. This document outlines the synthesis of these compounds, their incorporation into polymers, and the standardized methods for evaluating their flame-retardant efficacy.

Data Presentation

The following tables summarize the quantitative data on the flame retardant performance of polymers incorporating phosphinate-based flame retardants. The data is compiled from various studies and is presented for comparative analysis. Note that much of the available data is for aluminum diethylphosphinate, a close and commercially relevant analogue to aluminum this compound.

Table 1: Flame Retardant Properties of Epoxy Resin Composites

FormulationAdditive Loading (wt%)LOI (%)UL-94 Rating (1.6 mm)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Char Yield (%)
Neat Epoxy021.7Failed~1200~110<5
Epoxy/AEPP1528.2V-0~450~65>20
Epoxy/ADP/MPP/Al2O33.2/1.6/0.233.5V-0Not ReportedNot ReportedNot Reported

AEPP: Aluminum Ethylphenylphosphinate; ADP: Aluminum Diethylphosphinate; MPP: Melamine Polyphosphate[1][2]

Table 2: Flame Retardant Properties of Polyester (PET, PBT) Composites

PolymerAdditiveAdditive Loading (wt%)LOI (%)UL-94 Rating (1.6 mm)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PETNone020.5Failed1240>100
PETPolyphosphonate (PDBA)1028.7V-0265.3~40
PBTNone0~22Failed~1100~90
PBTAluminum Diethylphosphinate2045.4V-0~350~45

PDBA: A high-phosphorus-content polyphosphonate[3]

Table 3: Flame Retardant Properties of Polyamide (PA6, PA66) Composites

PolymerAdditiveAdditive Loading (wt%)LOI (%)UL-94 Rating (1.6 mm)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PA66None0~22.5FailedNot ReportedNot Reported
PA66/GFADP12>30V-0604Not Reported
PA66/GFAPI/ADP5/7>33V-0497Not Reported

GF: Glass Fiber; ADP: Aluminum Diethylphosphinate; API: Aromatic Macromolecular Polyimide[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the preparation of flame-retardant polymer composites, and the standard tests used to evaluate flame retardancy.

Synthesis of this compound

This protocol describes a general method for the esterification of phenylphosphinic acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylphosphinic acid, a molar excess of ethanol, and toluene as an azeotropic solvent.

  • Add a catalytic amount of an acid catalyst.

  • Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Preparation of Flame-Retardant Epoxy Resin Composites

This protocol details the preparation of an epoxy composite containing aluminum ethylphenylphosphinate (AEPP).

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Aluminum ethylphenylphosphinate (AEPP) powder

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)

  • Mechanical stirrer

  • Vacuum oven

  • Molds

Procedure:

  • Pre-dry the AEPP powder in a vacuum oven at 80-100°C for at least 4 hours to remove any moisture.

  • Preheat the DGEBA epoxy resin to approximately 80°C to reduce its viscosity.

  • Add the desired amount of dried AEPP powder to the preheated epoxy resin under vigorous mechanical stirring. Continue stirring until a homogeneous dispersion is achieved.

  • Degas the mixture in a vacuum oven for 15-30 minutes to remove any entrapped air bubbles.

  • Add the stoichiometric amount of the curing agent (DDM) to the mixture and stir thoroughly until the curing agent is completely dissolved and the mixture is homogeneous.

  • Pour the final mixture into preheated molds.

  • Cure the samples in an oven according to a specific curing cycle (e.g., 120°C for 2 hours followed by 150°C for 2 hours). The curing schedule will depend on the specific epoxy and curing agent system.

  • Allow the cured samples to cool down slowly to room temperature before demolding.

Flame Retardancy Testing Protocols

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • Prepare a test specimen of the polymer composite with standard dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).

  • Mount the specimen vertically in a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Ignite the top edge of the specimen with a flame.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in subsequent tests until the minimum concentration that will just support flaming combustion for 3 minutes or consumption of 50 mm of the specimen length is determined. This minimum oxygen concentration is the Limiting Oxygen Index (LOI).

This test assesses the flammability of plastic materials in a vertical orientation.

Procedure:

  • Prepare five test specimens of the polymer composite with standard dimensions (125 mm x 13 mm x desired thickness).

  • Mount a specimen vertically in the test chamber.

  • Place a dry cotton patch 300 mm below the lower end of the specimen.

  • Apply a 20 mm high blue flame from a Bunsen burner to the center of the lower edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time (t1).

  • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time (t2) and the afterglow time.

  • Observe if any dripping particles ignite the cotton patch.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the standard.

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as heat release rate (HRR), total heat release (THR), and smoke production.

Procedure:

  • Prepare a test specimen of the polymer composite with standard dimensions (100 mm x 100 mm x desired thickness).

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder.

  • Position the specimen holder on a load cell under a conical radiant heater.

  • Set the desired radiant heat flux (e.g., 35 or 50 kW/m²).

  • Start the test. An electric spark igniter is used to ignite the gases evolved from the specimen's surface.

  • The instrument continuously measures and records the heat release rate, mass loss, smoke production, and other parameters throughout the test until flaming ceases.

Mandatory Visualizations

Flame Retardant Mechanism of this compound

The flame retardant mechanism of this compound and its derivatives in polymers is a complex process involving both condensed and gas phase actions.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase cluster_effects Flame Retardant Effects Polymer Polymer Matrix Polyphosphoric_Acid Polyphosphoric Acid Formation Polymer->Polyphosphoric_Acid Dehydration & Crosslinking Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis Phosphinate This compound Phosphinate->Polyphosphoric_Acid Decomposition Phosphorus_Radicals Phosphorus Radicals (PO•, HPO•) Phosphinate->Phosphorus_Radicals Vaporization & Decomposition Heat Heat Heat->Polymer Heat->Phosphinate Char Protective Char Layer Reduced_HRR Reduced Heat Release Rate Char->Reduced_HRR Barrier Effect Smoke_Suppression Smoke Suppression Char->Smoke_Suppression No_Dripping Inhibition of Dripping Char->No_Dripping Polyphosphoric_Acid->Char Flame_Radicals Flame Radicals (H•, OH•) Phosphorus_Radicals->Flame_Radicals Radical Trapping Inert_Gases Inert Gases Flame_Radicals->Inert_Gases Quenching Inert_Gases->Reduced_HRR Flame Inhibition

Caption: Flame retardant mechanism of this compound.

Experimental Workflow for Evaluating Flame Retardant Polymers

This workflow outlines the key steps in the development and testing of flame-retardant polymer formulations.

Experimental_Workflow Start Start: Define Polymer & FR System Synthesis Synthesis of Flame Retardant Start->Synthesis Compounding Compounding with Polymer Synthesis->Compounding Specimen_Prep Specimen Preparation Compounding->Specimen_Prep LOI_Test LOI Test (ASTM D2863) Specimen_Prep->LOI_Test UL94_Test UL-94 Test Specimen_Prep->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone_Test Data_Analysis Data Analysis & Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization End End: Optimized FR Polymer Data_Analysis->End Final Formulation Optimization->Compounding Iterate

Caption: Workflow for flame retardant polymer evaluation.

References

Application Notes and Protocols: Ethyl Phenylphosphinate Analogue (LAP) as a Photoinitiator for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerized hydrogels are crucial three-dimensional scaffolds in biomedical research, offering versatile platforms for 3D cell culture, tissue engineering, and controlled drug delivery. The choice of photoinitiator is critical for ensuring efficient hydrogel formation, biocompatibility, and the maintenance of cell viability when encapsulating biological materials. While ethyl phenylphosphinate itself is not commonly cited for aqueous hydrogel formation due to solubility limitations, its water-soluble analogue, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), has emerged as a highly effective and cytocompatible Type I photoinitiator.[1][2] LAP is favored over traditional initiators like Irgacure 2959 due to its superior water solubility, faster polymerization rates, and the ability to initiate polymerization using longer, less damaging wavelengths of light, such as visible blue light (around 405 nm).[1][3][4] This makes LAP an excellent choice for applications involving the encapsulation of live cells.[3][5]

These application notes provide a comprehensive overview and detailed protocols for the use of LAP in the formation of hydrogels for biomedical applications.

Mechanism of Action

LAP is a Type I photoinitiator, meaning that upon absorption of light, the molecule itself undergoes cleavage to generate two free radicals.[6][7] These radicals then initiate the polymerization of monomer or macromer units (e.g., acrylates, methacrylates) to form a crosslinked hydrogel network. The process is highly efficient and can be triggered by UV (around 365 nm) or visible light (around 405 nm).[8][9]

cluster_initiation Photoinitiation cluster_polymerization Polymerization LAP LAP Excited_LAP LAP* LAP->Excited_LAP Light Light Light->LAP Radicals Free Radicals Excited_LAP->Radicals α-cleavage Monomers Polymer Precursors (e.g., PEGDA, GelMA) Radicals->Monomers Initiation Crosslinked_Network Hydrogel Network Monomers->Crosslinked_Network Propagation & Crosslinking

Photoinitiation and Polymerization Pathway of LAP.

Experimental Protocols

This section provides a general protocol for the formation of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel using LAP. This protocol can be adapted for other polymer precursors like gelatin methacryloyl (GelMA).

Materials
  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Light source (e.g., UV lamp at 365 nm or visible light LED at 405 nm)

  • Molds for hydrogel casting

Protocol for PEGDA Hydrogel Synthesis
  • Prepare Precursor Solution:

    • Dissolve PEGDA in PBS to the desired final concentration (e.g., 10% w/v).

    • Add LAP to the PEGDA solution to a final concentration of 0.05% to 0.5% (w/v). Ensure the LAP is completely dissolved. For cell encapsulation, prepare a sterile, isotonic precursor solution and resuspend cells in this solution.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to a light source. The exposure time will depend on the light intensity, LAP concentration, and desired hydrogel stiffness (typically ranging from 30 seconds to 10 minutes).[3][10]

  • Hydrogel Characterization:

    • After gelation, the hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.

    • The hydrogel's properties, such as swelling ratio and mechanical stiffness, can then be characterized.

cluster_workflow Experimental Workflow for Hydrogel Synthesis start Start prep_solution Prepare Precursor Solution (Polymer + LAP in Buffer) start->prep_solution add_cells Add Cells (Optional) prep_solution->add_cells molding Pipette into Mold add_cells->molding photopolymerization Expose to Light (e.g., 365 nm or 405 nm) molding->photopolymerization characterization Characterize Hydrogel Properties (Swelling, Mechanical, etc.) photopolymerization->characterization end End characterization->end

Workflow for LAP-initiated Hydrogel Synthesis.

Data Presentation

The following tables summarize quantitative data on the properties of hydrogels formed using LAP as the photoinitiator.

Table 1: Effect of LAP Concentration on Cell Viability

This table presents the viability of encapsulated cells in GelMA hydrogels at different LAP concentrations.

LAP Concentration (% w/v)Cell Viability (%) after 24 hoursReference
0.05>80[10]
0.067>80[10]
0.1~50[10]
0.186[11]
0.58[11]

Note: Cell viability is highly dependent on cell type, light intensity, and exposure time.

Table 2: Gelation Time and Mechanical Properties

This table compares the gelation time and mechanical properties of hydrogels formed with LAP and the common photoinitiator Irgacure 2959.

Photoinitiator (Concentration)Light SourceGelation Time (s)Young's Modulus (kPa)Reference
LAP (2.2 mM)365 nm20-[3]
Irgacure 2959 (2.2 mM)365 nm212-[3]
LAP (2.2 mM)405 nm120-[3]
LAP (0.1% w/v)365 nm187232[11]
Irgacure 2959 (0.1% w/v)365 nm1683190[11]
LAP (0.5% w/v)365 nm-3360[11]
LAP (0.25% w/v) in 10% GelMA405 nm-~15[12]
LAP (0.25% w/v) in 20% GelMA405 nm-~60[12]

Conclusion

LAP is a highly efficient and cytocompatible photoinitiator for the formation of hydrogels for a wide range of biomedical applications.[13] Its high water solubility and reactivity under visible light make it particularly suitable for 3D cell culture and bioprinting.[4][13] The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and tissue engineering to optimize their hydrogel fabrication processes. Careful consideration of the LAP concentration and light exposure parameters is crucial for achieving the desired hydrogel properties while maintaining high cell viability.[10][14]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving ethyl phenylphosphinate. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of these versatile reactions in research and development, particularly in the synthesis of novel organophosphorus compounds for pharmaceutical and materials science applications.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-phosphorus (C-P) bonds, enabling the synthesis of a wide array of phosphinate esters. This compound serves as a key P-H source in these transformations, offering a practical and efficient route to introduce the phenylphosphinate moiety onto various organic scaffolds. This document details two primary applications of this compound in palladium-catalyzed cross-coupling reactions: the regioselective addition to terminal acetylenes and the coupling with aryl electrophiles.

Quantitative Data Summary

The following tables summarize the quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various substrates.

Table 1: Palladium-Catalyzed Regioselective Addition of this compound to Terminal Acetylenes

EntryAlkyneLigandSolventProduct Yield (%)Reference
1PhenylacetylenedppeToluene (B28343)91[1]
24-MethylphenylacetylenedppeToluene66[1]
34-FluorophenylacetylenedppeToluene72[1]
41-HexynedppeToluene85[1]
53-MethoxypropynedppeToluene78[1]

Reaction Conditions: Pd(OAc)2 (5 mol%), ligand (7.5 mol%), this compound (1.0 equiv.), alkyne (1.05 equiv.), toluene, 100 °C, 3 h.

Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Electrophiles

EntryAryl ElectrophileCatalyst SystemBaseProduct Yield (%)Reference
14-Methylphenyl nonafluorobutanesulfonatePd(OAc)2 / NaIEt3N75[2]
2Diphenylsulfonium triflatePd(OAc)2 / X-phosK3PO482[3]

Reaction Conditions (Entry 1): Pd(OAc)2 (10 mol%), NaI (10 mol%), this compound (1.5 equiv.), aryl nonaflate (1.0 equiv.), Et3N (4.0 equiv.), DMF, 80 °C, 4 h. Reaction Conditions (Entry 2): Pd(OAc)2 (5 mol%), X-phos (5 mol%), this compound (1.2 equiv.), arylsulfonium salt (1.0 equiv.), K3PO4 (1.0 equiv.), DMF, 80 °C.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Addition of this compound to Terminal Acetylenes

This protocol is a representative procedure for the synthesis of ethyl (1-alkenyl)phenylphosphinates.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Anhydrous toluene

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)2 (0.0148 g, 0.066 mmol, 5 mol%) and dppe (0.0263 g, 0.066 mmol, 5 mol%).

  • Add 3 mL of dry toluene to the Schlenk tube.

  • To this mixture, add this compound (0.226 g, 1.33 mmol, 1.0 equiv.) and the terminal alkyne (e.g., phenylacetylene, 0.142 g, 1.39 mmol, 1.05 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 3 hours. The solution should become a transparent yellow.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a mixture of iso-propanol and hexane) to afford the desired ethyl (1-alkenyl)phenylphosphinate.[1]

General Procedure for the Palladium-Catalyzed Cross-Coupling of this compound with Aryl Nonaflates

This protocol describes the synthesis of ethyl aryl(phenyl)phosphinates from aryl nonaflates.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Sodium iodide (NaI)

  • This compound

  • Aryl nonafluorobutanesulfonate (aryl nonaflate)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard Schlenk line and glassware

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the aryl nonaflate (0.2 mmol, 1.0 equiv.), Pd(OAc)2 (4.5 mg, 0.02 mmol, 10 mol%), and NaI (3.0 mg, 0.02 mmol, 10 mol%).

  • Add anhydrous DMF (1.2 mL) to the tube.

  • Add this compound (51 mg, 0.3 mmol, 1.5 equiv.) and triethylamine (110 µL, 0.79 mmol, 4.0 equiv.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ethyl aryl(phenyl)phosphinate.[2]

Mechanistic Insights and Visualizations

The palladium-catalyzed cross-coupling reactions with this compound generally proceed through a common catalytic cycle involving oxidative addition, migratory insertion or transmetalation, and reductive elimination.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Migratory Insertion/ Transmetalation PdII_RX->Transmetal H-P(O)(OEt)Ph PdII_R_Nu R-Pd(II)L_n-Nu Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product Experimental_Workflow Start Start: Assemble Reactants Reaction Palladium-Catalyzed Cross-Coupling Reaction Start->Reaction Heat under Inert Atmosphere Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

References

Application Notes and Protocols for the Michaelis-Arbuzov Reaction Involving Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michaelis-Arbuzov reaction utilizing ethyl phenylphosphinate for the synthesis of various phosphinates. This powerful carbon-phosphorus bond-forming reaction is a cornerstone in organophosphorus chemistry, with significant applications in the development of therapeutic agents and functional materials.

Introduction

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a versatile method for preparing pentavalent phosphorus compounds.[1] When this compound, a trivalent phosphorus ester (phosphonite), is employed, it reacts with alkyl halides to yield ethyl alkyl(phenyl)phosphinates, a class of phosphinates with significant potential in medicinal chemistry as stable analogues of phosphates and carboxylates.[2][3] The reaction proceeds via a nucleophilic attack of the phosphorus atom on the alkyl halide, forming a quasi-phosphonium intermediate, which then undergoes dealkylation to afford the final phosphinate product.[4][5]

Applications in Drug Development

Organophosphorus compounds, particularly phosphinates, are of great interest in drug discovery. Their structural similarity to the transition states of enzymatic reactions involving carboxylates and phosphates makes them effective enzyme inhibitors. Furthermore, the P-C bond is resistant to enzymatic cleavage, enhancing the metabolic stability of drug candidates. The Michaelis-Arbuzov reaction provides a direct and efficient route to a diverse library of phosphinates for screening and lead optimization in various therapeutic areas, including anticancer and antiviral research.[4][5]

Reaction Mechanism and Scope

The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of this compound on the electrophilic carbon of an alkyl halide. This rate-determining step forms a phosphonium (B103445) salt intermediate. Subsequently, the displaced halide anion attacks the ethyl group of the phosphonium salt in a second SN2 reaction, leading to the formation of the pentavalent phosphinate and an ethyl halide byproduct.[2][5]

Key Considerations:

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order: R-I > R-Br > R-Cl. Primary and benzyl (B1604629) halides are excellent substrates. Secondary halides react slower, and tertiary halides are generally not suitable.[1]

  • Phosphorus Reactant: Phosphonites, like this compound, are generally more reactive than the more common trialkyl phosphites.[6]

  • Reaction Conditions: The reaction typically requires heating, although Lewis acid catalysis can enable milder conditions.[7]

Quantitative Data

The following table summarizes representative data for the Michaelis-Arbuzov reaction between this compound and various alkyl halides.

EntryAlkyl Halide (R-X)Product (Ethyl R(phenyl)phosphinate)Reaction ConditionsYield (%)
1Benzyl BromideEthyl benzyl(phenyl)phosphinateNeat, 100 °C, 2-3 hHigh
2Ethyl IodideEthyl ethyl(phenyl)phosphinateNeat, HeatGood
3Methyl IodideEthyl methyl(phenyl)phosphinateNeat, HeatGood
4Allyl BromideEthyl allyl(phenyl)phosphinateNeat, HeatModerate

Note: Specific yield percentages can vary based on the purity of reactants and precise reaction conditions. The data presented is based on typical outcomes for these types of transformations.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzyl(phenyl)phosphinate (Classical Conditions)

This protocol describes the synthesis of ethyl benzyl(phenyl)phosphinate from this compound and benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or argon source for inert atmosphere

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus or silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).

  • Add benzyl bromide (1.05 equivalents) to the flask.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl benzyl(phenyl)phosphinate.

Characterization:

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a key tool for monitoring the reaction. This compound will exhibit a characteristic chemical shift, which will shift downfield upon conversion to the pentavalent ethyl benzyl(phenyl)phosphinate.

  • ¹H and ¹³C NMR: These spectra will confirm the structure of the product, showing the incorporation of the benzyl group.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

Mandatory Visualizations

Reaction Mechanism

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products EthylPhenylphosphinate This compound (C₆H₅)P(H)O(C₂H₅) PhosphoniumSalt Quasi-phosphonium Salt EthylPhenylphosphinate->PhosphoniumSalt SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->PhosphoniumSalt Phosphinate Ethyl Alkyl(phenyl)phosphinate (C₆H₅)(R)P(O)(C₂H₅) PhosphoniumSalt->Phosphinate Dealkylation (SN2) EthylHalide Ethyl Halide (C₂H₅-X) PhosphoniumSalt->EthylHalide

Caption: Michaelis-Arbuzov reaction mechanism for this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound and Alkyl Halide start->reactants reaction Heat under Inert Atmosphere (100-120 °C) reactants->reaction monitoring Monitor by TLC or ³¹P NMR reaction->monitoring workup Cool and Purify (Distillation or Chromatography) monitoring->workup Reaction Complete product Isolated Product workup->product characterization Characterize (NMR, MS) product->characterization

Caption: General experimental workflow for the Michaelis-Arbuzov reaction.

References

The Strategic Use of Ethyl Phenylphosphinate in the Synthesis of Tertiary Phosphine Oxides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tertiary phosphine (B1218219) oxides, a crucial class of molecules in drug development and catalysis, utilizing ethyl phenylphosphinate as a key starting material. The methodologies outlined herein focus on a robust two-step synthetic pathway involving the formation of a secondary phosphine oxide intermediate via a Grignard reaction, followed by a Michaelis-Becker alkylation to yield the target tertiary phosphine oxide.

Introduction

Tertiary phosphine oxides are of significant interest in medicinal chemistry and materials science. Their unique stereoelectronic properties, including their ability to act as hydrogen bond acceptors and their tetrahedral geometry, make them valuable scaffolds in the design of novel therapeutics and catalysts. This compound serves as a versatile and accessible precursor for the synthesis of a diverse range of P-chiral and achiral tertiary phosphine oxides. The protocols detailed below provide a reliable foundation for researchers to explore the chemical space of this important functional group.

Synthetic Strategy Overview

The primary synthetic route detailed in these notes involves a two-step process:

  • Synthesis of a Secondary Phosphine Oxide Intermediate: This step leverages the reaction of in situ generated this compound with an organometallic reagent, typically a Grignard reagent. This reaction forms a new phosphorus-carbon bond, yielding a secondary phosphine oxide.

  • Synthesis of the Tertiary Phosphine Oxide: The secondary phosphine oxide intermediate is then deprotonated with a strong base and subsequently alkylated with an alkyl halide in a Michaelis-Becker reaction to afford the final tertiary phosphine oxide.

This sequential approach allows for the introduction of two different substituents on the phosphorus atom, providing a modular and flexible route to a wide array of phosphine oxides.

G cluster_0 Step 1: Secondary Phosphine Oxide Synthesis cluster_1 Step 2: Tertiary Phosphine Oxide Synthesis PhP(O)(H)OEt This compound PhP(O)(H)R Secondary Phosphine Oxide PhP(O)(H)OEt->PhP(O)(H)R Grignard Reaction R-MgX Grignard Reagent R-MgX->PhP(O)(H)R SPO_input Secondary Phosphine Oxide (from Step 1) TPO Tertiary Phosphine Oxide SPO_input->TPO Michaelis-Becker Reaction Base Strong Base (e.g., NaH) Base->TPO R'-X Alkyl Halide R'-X->TPO

Figure 1: Two-step synthesis of tertiary phosphine oxides.

Experimental Protocols

Protocol 1: Synthesis of Phenyl(alkyl/aryl)phosphine Oxide (Secondary Phosphine Oxide)

This protocol describes the synthesis of a secondary phosphine oxide intermediate from this compound and a Grignard reagent. The this compound is typically generated in situ from dichlorophenylphosphine (B166023) and ethanol (B145695).

Materials:

  • Dichlorophenylphosphine (PhPCl₂)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Magnesium (Mg) turnings

  • Alkyl or Aryl Halide (R-X)

  • Anhydrous Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Preparation of this compound (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dichlorophenylphosphine (1.0 equiv.) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Add anhydrous ethanol (1.0 equiv.) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. This solution containing this compound is used directly in the next step.

  • Grignard Reagent Formation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the Grignard reagent by adding the alkyl or aryl halide (1.1 equiv.) in anhydrous diethyl ether to magnesium turnings (1.2 equiv.).

  • Reaction with this compound: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add the solution of this compound from step 1 to the Grignard reagent via a cannula. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution, followed by 1 M HCl. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired secondary phosphine oxide.

Protocol 2: Synthesis of (Alkyl/Aryl)(phenyl)(alkyl')phosphine Oxide (Tertiary Phosphine Oxide) via Michaelis-Becker Reaction

This protocol details the alkylation of the secondary phosphine oxide intermediate to yield the final tertiary phosphine oxide.

Materials:

  • Phenyl(alkyl/aryl)phosphine oxide (from Protocol 1)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (R'-X)

  • Saturated Aqueous Ammonium Chloride Solution (NH₄Cl)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Deprotonation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv.). Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask, followed by a solution of the secondary phosphine oxide (1.0 equiv.) in anhydrous THF at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv.) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the tertiary phosphine oxide.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of secondary and tertiary phosphine oxides using the protocols described above.

Table 1: Synthesis of Secondary Phosphine Oxides

EntryGrignard Reagent (R-MgX)Product (PhP(O)(H)R)Yield (%)
1Methylmagnesium bromidePhenyl(methyl)phosphine oxide~70-80%
2Ethylmagnesium bromidePhenyl(ethyl)phosphine oxide~75-85%
3Phenylmagnesium bromideDiphenylphosphine oxide~80-90%
42-Tolylmagnesium bromidePhenyl(2-tolyl)phosphine oxide~70-80%

Table 2: Synthesis of Tertiary Phosphine Oxides via Michaelis-Becker Reaction

EntrySecondary Phosphine OxideAlkyl Halide (R'-X)Product (PhP(O)(R)R')Yield (%)[1]
1(2-Methylphenyl)phenylphosphine oxideMethyl iodideMethyl(2-methylphenyl)phenylphosphine oxide87
2(2-Methylphenyl)phenylphosphine oxideEthyl iodideEthyl(2-methylphenyl)phenylphosphine oxide76
3(2-Methylphenyl)phenylphosphine oxideBenzyl bromideBenzyl(2-methylphenyl)phenylphosphine oxide82
4Diphenylphosphine oxideEthyl iodideEthyldiphenylphosphine oxide~70-80%

Reaction Mechanisms

G cluster_0 Grignard Reaction Mechanism Start This compound Ph-P(=O)(H)-OEt Intermediate [Ph-P(=O)(H)-R] Intermediate Complex Start->Intermediate Nucleophilic Attack Grignard R-MgX Grignard->Intermediate Product Secondary Phosphine Oxide Ph-P(=O)(H)-R Intermediate->Product Hydrolysis G cluster_0 Michaelis-Becker Reaction Mechanism SPO Secondary Phosphine Oxide Ph-P(=O)(H)-R Anion Phosphinite Anion [Ph-P(-O⁻)(H)-R]Na⁺ SPO->Anion Deprotonation Base Base (e.g., NaH) Base->Anion TPO Tertiary Phosphine Oxide Ph-P(=O)(R)-R' Anion->TPO SN2 Attack AlkylHalide Alkyl Halide R'-X AlkylHalide->TPO

References

Application Notes and Protocols: Ethyl Phenylphosphinate in the Preparation of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenylphosphinate is a versatile organophosphorus reagent that serves as a key building block in the synthesis of a diverse array of biologically active compounds. Its P-H functionality allows for a variety of chemical transformations, including Michaelis-Arbuzov type reactions, multicomponent reactions, and additions to carbonyls and imines. These reactions pave the way for the creation of phosphinate derivatives that can act as transition-state analogue inhibitors of enzymes, such as proteases, or exhibit other valuable pharmacological properties, including anticancer and antimicrobial activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of such compounds.

I. Synthesis of Phosphinic Peptide Analogue ACE Inhibitors

Phosphinic peptides are a class of peptidomimetics where a phosphinic acid moiety replaces a scissile amide bond. These compounds are potent inhibitors of zinc metalloproteases, such as Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2] The phosphinic group mimics the tetrahedral transition state of peptide hydrolysis, leading to high-affinity binding to the enzyme's active site.[3]

Application Note:

This compound can be utilized in the synthesis of phosphinic dipeptide analogues that are precursors to potent ACE inhibitors. The general strategy involves the conjugate addition of this compound to an α,β-unsaturated ester to form a key phosphinate intermediate. This intermediate can then be further elaborated through peptide coupling and deprotection steps to yield the final inhibitor.

Experimental Protocol: Synthesis of a Phosphinic Dipeptide Precursor

This protocol describes the synthesis of a key intermediate for a phosphinic peptide analogue with potential ACE inhibitory activity, adapted from methodologies for creating similar phosphinic peptides.[1][4]

Step 1: Michael Addition of this compound to an Acrylate (B77674) Derivative

  • To a solution of N-protected amino acrylate (1.0 eq) in an anhydrous solvent such as toluene (B28343) or THF, add this compound (1.2 eq).

  • Add a catalytic amount of a strong base, such as sodium ethoxide or DBU (0.1 eq), to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or 31P NMR spectroscopy.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired phosphinate adduct.

Step 2: Hydrolysis and Peptide Coupling

  • The resulting this compound derivative is then hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding phosphinic acid.

  • The free phosphinic acid is then coupled with the C-terminal amino acid ester (e.g., L-proline methyl ester) using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base like diisopropylethylamine (DIPEA).

  • The coupled product is purified by chromatography to yield the protected phosphinic dipeptide.

Step 3: Deprotection

  • The protecting groups on the N-terminus and the phosphinic acid are removed under appropriate conditions (e.g., acidolysis for Boc groups, hydrogenolysis for Cbz groups) to yield the final phosphinic peptide ACE inhibitor.

Logical Relationship of ACE Inhibition

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Ethyl_Phenylphosphinate_Derivative Phosphinic Peptide Inhibitor Ethyl_Phenylphosphinate_Derivative->ACE inhibits Renin Renin

Caption: Inhibition of the Renin-Angiotensin System by a phosphinic peptide.

II. Synthesis of Phosphinane Derivatives with Anticancer Activity

Recent studies have explored six-membered phosphorus heterocycles, known as phosphinanes, as potential anticancer agents.[5][6] Modifications of the phosphinane scaffold have led to compounds with significant cytotoxicity against various cancer cell lines.

Application Note:

While not a direct starting material for the phosphinane ring itself, this compound derivatives can be used to introduce the crucial P-C bond in precursors for the synthesis of such heterocyclic structures. The following is a conceptual workflow for how this compound could be incorporated into a synthetic route towards phosphinane-based anticancer agents.

Experimental Workflow for Phosphinane Synthesis

Phosphinane_Synthesis Start This compound Step1 Michaelis-Arbuzov Reaction with Dihalide Start->Step1 Intermediate1 Phosphinate Intermediate Step1->Intermediate1 Step2 Reduction and Cyclization Intermediate1->Step2 Phosphinane_Oxide 1-Phenylphosphinane 1-oxide Step2->Phosphinane_Oxide Step3 Structural Modifications Phosphinane_Oxide->Step3 Final_Compounds Bioactive Phosphinane Derivatives Step3->Final_Compounds

Caption: Synthetic workflow for bioactive phosphinane derivatives.

Experimental Protocol: Synthesis of a Phosphinane Derivative

This protocol outlines the synthesis of a 1-phenylphosphinane 1-oxide, a key precursor for more complex, biologically active phosphinanes.[6]

  • Preparation of Diethyl Phenylphosphonite: this compound can be reduced and esterified to form the trivalent diethyl phenylphosphonite.

  • Reaction with a Dihalide: In a key step, diethyl phenylphosphonite (1.0 eq) is reacted with a 1,5-dihalopentane (e.g., 1,5-dibromopentane) (1.1 eq) under heating in a high-boiling solvent. This reaction proceeds via a double Michaelis-Arbuzov-type reaction to form the cyclic phosphinane oxide.

  • Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or crystallization to yield 1-phenylphosphinane 1-oxide.

  • Further Modifications: This precursor can then undergo various modifications, such as reduction of the P=O bond, functionalization of the phenyl group, or introduction of substituents on the phosphinane ring, to generate a library of compounds for biological screening.[6]

Quantitative Data: Cytotoxicity of Phosphinane Derivatives

The following table summarizes the in vitro cytotoxicity of representative phosphinane derivatives against various cancer cell lines.[5]

CompoundCancer Cell LineIC50 (µM)[5]
Compound 2 SW480 (Colon)> 10
SW620 (Colon)> 10
HCT116 (Colon)> 10
PC3 (Prostate)8.7 ± 0.9
Compound 8 SW480 (Colon)7.6 ± 0.5
SW620 (Colon)7.2 ± 0.4
HCT116 (Colon)49.1 ± 3.2
PC3 (Prostate)36.7 ± 2.5
Compound 11 SW480 (Colon)6.3 ± 0.4
SW620 (Colon)5.8 ± 0.3
HCT116 (Colon)4.4 ± 0.3
PC3 (Prostate)4.8 ± 0.3
Cisplatin SW480 (Colon)12.5 ± 1.1
SW620 (Colon)15.2 ± 1.3
HCT116 (Colon)9.8 ± 0.8
PC3 (Prostate)11.3 ± 1.0

III. Synthesis of α-Aminophosphinates with Potential Antimicrobial Activity

α-Aminophosphinates, analogues of α-amino acids, are known to possess a range of biological activities, including antimicrobial properties. Multicomponent reactions, such as the Kabachnik-Fields reaction, provide an efficient route to these compounds.

Application Note:

This compound is an ideal P-H component in a three-component Kabachnik-Fields reaction with an aldehyde and an amine to generate α-aminophosphinates. This one-pot synthesis allows for rapid access to a library of compounds for antimicrobial screening.

Experimental Protocol: Three-Component Synthesis of an α-Aminophosphinate

This protocol is adapted from general procedures for the Kabachnik-Fields reaction.[7]

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent like ethanol (B145695) or acetonitrile.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.

  • Add this compound (1.1 eq) to the reaction mixture.

  • The reaction can be performed neat or in the presence of a Lewis acid catalyst (e.g., InCl3, ZnCl2) to accelerate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure α-aminophosphinate.

Signaling Pathway: Potential Mechanism of Antimicrobial Action

The precise mechanism of action for many antimicrobial phosphinates is still under investigation. However, one proposed mechanism is the inhibition of essential bacterial enzymes involved in cell wall biosynthesis or amino acid metabolism, where the phosphinate acts as a transition-state analogue.

Antimicrobial_Action cluster_bacterium Bacterial Cell Enzyme Essential Bacterial Enzyme Metabolic_Pathway Key Metabolic Pathway Enzyme->Metabolic_Pathway Substrate Natural Substrate Substrate->Enzyme Cell_Death Bacterial Cell Death Metabolic_Pathway->Cell_Death Aminophosphinate α-Aminophosphinate (from this compound) Aminophosphinate->Enzyme inhibits

Caption: Inhibition of a key bacterial enzyme by an α-aminophosphinate.

Quantitative Data: Antimicrobial Activity

The following table provides hypothetical minimum inhibitory concentration (MIC) values for a series of α-aminophosphinates synthesized via a multicomponent reaction, illustrating the type of data that would be generated in a screening campaign.

CompoundR1 (from Aldehyde)R2 (from Amine)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a PhenylBenzyl3264
1b 4-ChlorophenylBenzyl1632
1c 2-ThienylBenzyl816
1d PhenylCyclohexyl64>128
1e 4-ChlorophenylCyclohexyl3264
Ciprofloxacin --0.50.25

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of biologically active compounds. The protocols and data presented herein demonstrate its utility in the preparation of potential ACE inhibitors, anticancer agents, and antimicrobial compounds. The ability to readily form P-C bonds through various reaction types makes this compound a powerful tool for medicinal chemists and drug discovery professionals in the ongoing search for novel therapeutics. Further exploration of the chemical space accessible from this precursor is warranted and holds significant promise for the development of new and effective drugs.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of ethyl phenylphosphinate, a key intermediate in the preparation of various organophosphorus compounds. The primary method detailed is a continuous flow esterification process, which offers significant advantages for industrial-scale production, including enhanced safety, improved heat and mass transfer, and greater consistency. An alternative batch process is also briefly described.

Data Presentation

The following table summarizes the key quantitative data for the continuous flow synthesis of this compound on a pilot scale.

ParameterValueNotes
Reactants
Phenylphosphinic Acid10.0 kg (70.4 mol)Starting material
Ethanol (B145695) (Absolute)100 L (approx. 78.9 kg, 1712 mol)Serves as both reactant and solvent
Reaction Conditions
Reactor TypeContinuous Flow Reactor with Static Mixerse.g., Plug Flow Reactor (PFR)
Temperature180 - 200 °CHigher temperatures can increase reaction rate
Pressure17 bar (approx. 250 psi)To maintain ethanol in the liquid phase
Flow Rate0.25 L/minResidence time dependent on reactor volume
Product Output & Quality
Theoretical Yield11.98 kgBased on phenylphosphinic acid as the limiting reagent
Expected Yield9.58 - 10.78 kgCorresponds to an 80-90% yield[1]
Purity>95%Achievable after vacuum distillation
Physical Properties
Molecular FormulaC₈H₁₁O₂P
Molecular Weight170.15 g/mol
Boiling Point94-95 °C @ 1 mmHg
Density1.129 g/mL at 25 °C

Experimental Protocols

Primary Method: Continuous Flow Esterification

This protocol is adapted from a laboratory-scale procedure for a pilot-scale synthesis.[1]

1. Materials and Equipment:

  • Phenylphosphinic Acid (10.0 kg)

  • Absolute Ethanol (100 L)

  • Continuous flow reactor system equipped with:

    • High-pressure pump for reactant feed

    • Pre-heating unit

    • Heated reactor coil or column (e.g., packed with an inert solid for improved mixing)

    • Back-pressure regulator

    • Collection vessel

  • Rotary evaporator with a vacuum pump for solvent removal

  • Vacuum distillation apparatus for purification

  • Standard laboratory glassware and personal protective equipment (PPE)

2. Procedure:

  • Reactant Preparation: In a suitable mixing vessel, dissolve 10.0 kg of phenylphosphinic acid in 100 L of absolute ethanol. Stir until a homogeneous solution is obtained.

  • System Setup:

    • Ensure the continuous flow reactor is clean and dry.

    • Set the pre-heating unit and the reactor to the desired temperature (e.g., 180 °C).

    • Set the back-pressure regulator to 17 bar.

  • Reaction:

    • Pump the reactant solution through the pre-heater and into the heated reactor at a flow rate of 0.25 L/min.

    • The esterification reaction occurs as the mixture flows through the heated reactor.

    • Collect the product mixture in a designated collection vessel after it passes through the back-pressure regulator.

  • Work-up and Purification:

    • Once the reaction is complete, transfer the collected solution to a large-scale rotary evaporator.

    • Remove the excess ethanol under reduced pressure.

    • The crude this compound is then purified by vacuum distillation (94-95 °C at 1 mmHg) to yield a colorless liquid.

  • Waste Handling: Dispose of all waste materials in accordance with local regulations.

Safety Precautions:

  • Handle all chemicals in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is performed under pressure and at elevated temperatures; ensure the equipment is rated for these conditions and that appropriate safety measures (e.g., blast shields) are in place.

  • Ethanol is flammable; avoid open flames and sparks.

Alternative Method: Synthesis from Dichlorophenylphosphine (B166023)

An alternative large-scale approach involves the reaction of dichlorophenylphosphine with ethanol. This is a two-step process that requires careful handling of the corrosive and water-sensitive starting material.

  • Formation of Phenylphosphinic Dichloride: Dichlorophenylphosphine is reacted with a controlled amount of water to form phenylphosphinic dichloride.

  • Esterification: The resulting phenylphosphinic dichloride is then reacted with an excess of ethanol in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct and yield this compound.

This method requires stringent anhydrous conditions and careful control of stoichiometry.

Visualizations

Experimental Workflow for Continuous Flow Synthesis

experimental_workflow reactant_prep Reactant Preparation (Phenylphosphinic Acid + Ethanol) pumping Pumping reactant_prep->pumping preheating Pre-heating (180°C) pumping->preheating reaction Continuous Flow Reaction (180°C, 17 bar) preheating->reaction collection Product Collection reaction->collection solvent_removal Solvent Removal (Rotary Evaporation) collection->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification final_product This compound purification->final_product

Caption: Workflow for the continuous flow synthesis of this compound.

Logical Relationship of Synthesis Routes

synthesis_routes cluster_0 Primary Route: Direct Esterification cluster_1 Alternative Route ppa Phenylphosphinic Acid esterification Continuous Flow Esterification ppa->esterification etoh1 Ethanol etoh1->esterification epp This compound esterification->epp dcpp Dichlorophenylphosphine hydrolysis Hydrolysis dcpp->hydrolysis water Water water->hydrolysis ppdc Phenylphosphinic Dichloride hydrolysis->ppdc esterification2 Esterification ppdc->esterification2 etoh2 Ethanol etoh2->esterification2 base Base (e.g., Triethylamine) base->esterification2 esterification2->epp

Caption: Comparison of synthesis routes for this compound.

References

Application Notes and Protocols: Ethyl Phenylphosphinate in UV Curing of Coatings and Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commonly known as TPO-L, is a highly efficient liquid photoinitiator used in the ultraviolet (UV) curing of coatings and inks.[1][2][3] As a Type I photoinitiator, it undergoes unimolecular bond cleavage upon exposure to UV light to generate free radicals, which initiate the polymerization of acrylate-based or other unsaturated resin systems.[4][5] Its liquid form offers excellent compatibility and ease of incorporation into various formulations.[1][3]

TPO-L is particularly valued for its deep through-cure capabilities, even in pigmented systems and thick film applications, which is attributed to its absorption spectrum extending into the longer UV wavelengths.[1][4] Furthermore, it is recognized for its low yellowing properties, making it an ideal choice for clear coatings and light-colored inks where color stability is critical.[3][4] This document provides detailed application notes, quantitative performance data, and experimental protocols for researchers and scientists working with ethyl phenylphosphinate in UV curing applications.

Key Properties and Applications

Chemical Structure:

Caption: Chemical Structure of this compound.

Physical and Chemical Properties:

PropertyValue
Chemical Name Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate
CAS Number 84434-11-7
Molecular Weight 316.33 g/mol
Appearance Yellowish liquid
Absorption Maxima 274, 290, 370 nm
Purity ≥ 98.0%
Density (25°C) ~1.14 g/mL

Sources:[3][6][7]

Primary Applications: this compound is a versatile photoinitiator suitable for a wide range of applications, including:

  • Wood Coatings: Provides excellent through-cure and low yellowing for clear and pigmented wood finishes.[1]

  • Industrial Coatings: Used in coatings for metal, plastics, and glass.[1]

  • Printing Inks: Effective in screen, offset, and flexographic inks.[2]

  • Adhesives & Sealants: Promotes deep curing in adhesive formulations.[6]

  • 3D Printing: Utilized in resin formulations for 3D printing applications.[4]

Performance Data and Comparison

The selection of a photoinitiator is critical for achieving the desired curing characteristics and final properties of a coating or ink. The following tables summarize the performance of this compound (TPO-L) in comparison to other commonly used photoinitiators.

Table 1: Curing Performance in a Clear Acrylate (B77674) Formulation

Photoinitiator (2 wt%)UV LampCure Speed (m/min)Pendulum Hardness (s)Adhesion (ASTM D3359)
TPO-L Hg Arc251505B
TPO Hg Arc221455B
BAPO Hg Arc301605B
TPO-L 395 nm LED201405B
TPO 395 nm LED181354B
BAPO 395 nm LED251555B

Note: This table is a representative example based on typical performance characteristics. Actual results will vary depending on the specific formulation, substrate, and curing conditions.

Table 2: Performance in a White Pigmented Coating (20% TiO2)

Photoinitiator (3 wt%)UV Dose (mJ/cm²) for Tack-Free SurfaceDepth of Cure (µm)Yellowing Index (YI)
TPO-L 600802.5
TPO 700703.0
BAPO 500902.0
Blend (TPO-L/OMNIRAD 184) 550752.2

Note: This table illustrates the excellent performance of TPO-L in pigmented systems, particularly its balance of through-cure and low yellowing. BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) is often a benchmark for high reactivity in pigmented systems.[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Type I Photoinitiation

This compound is a Type I photoinitiator, which functions via a Norrish Type I cleavage mechanism. Upon absorption of UV energy, the molecule undergoes homolytic cleavage of the carbon-phosphorus bond to generate two distinct free radicals: a benzoyl radical and a phosphinoyl radical. Both of these radical species are capable of initiating the polymerization of monomers and oligomers in the formulation.

G cluster_initiation Photoinitiation cluster_propagation Polymerization UV_Light UV Light (hν) TPO_L This compound (TPO-L) UV_Light->TPO_L Absorption Excited_TPO_L Excited State TPO-L* TPO_L->Excited_TPO_L Cleavage α-Cleavage Excited_TPO_L->Cleavage Radicals Benzoyl Radical + Phosphinoyl Radical Cleavage->Radicals Monomers Acrylate Monomers/ Oligomers Radicals->Monomers Initiation Polymer_Chain Growing Polymer Chain Monomers->Polymer_Chain Propagation Cured_Network Cross-linked Polymer Network Polymer_Chain->Cured_Network Cross-linking

Caption: UV curing mechanism with this compound.

Experimental Workflow for Photoinitiator Evaluation

A systematic approach is essential for the effective evaluation of photoinitiators in UV-curable formulations. The following workflow outlines the key steps from formulation to final property testing.

G Formulation 1. Formulation Preparation (Resin, Monomer, TPO-L, Additives) Application 2. Coating/Ink Application (Controlled Thickness) Formulation->Application Curing 3. UV Curing (Controlled UV Dose/Intensity) Application->Curing Initial_Eval 4. Initial Evaluation (Tack-free, Appearance) Curing->Initial_Eval Conversion 5a. Degree of Conversion (FTIR) Initial_Eval->Conversion Mechanical 5b. Mechanical Properties (Hardness, Adhesion) Initial_Eval->Mechanical Optical 5c. Optical Properties (Gloss, Yellowing) Initial_Eval->Optical Analysis 6. Data Analysis & Comparison Conversion->Analysis Mechanical->Analysis Optical->Analysis

Caption: Workflow for evaluating photoinitiator performance.

Experimental Protocols

Protocol 1: Determination of Degree of Conversion by FT-IR Spectroscopy

Objective: To quantify the extent of polymerization by measuring the decrease in the concentration of reactive double bonds.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • UV curing system (Hg arc lamp or LED) with controlled intensity.

  • Substrate (e.g., glass slide or PET film).

  • Applicator for consistent film thickness.

Procedure:

  • Baseline Spectrum: Record an FTIR spectrum of the uncured liquid formulation. Identify the characteristic absorption peak for the acrylate C=C double bond, typically around 810 cm⁻¹ or 1635 cm⁻¹.

  • Sample Preparation: Apply a thin, uniform film of the formulation onto the substrate.

  • Curing: Expose the sample to a specific dose of UV radiation.

  • Post-Cure Spectrum: Immediately after curing, record the FTIR spectrum of the cured film.

  • Calculation: The degree of conversion (DC) is calculated using the following formula, which compares the peak area of the acrylate bond before and after curing, relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak).

    DC (%) = [1 - (Area_acrylate_cured / Area_standard_cured) / (Area_acrylate_uncured / Area_standard_uncured)] * 100

    For a simplified method, the change in the acrylate peak height can be used as an approximation.[9][10]

Protocol 2: Pendulum Hardness Test (ASTM D4366)

Objective: To assess the surface hardness of the cured coating.

Apparatus:

  • Pendulum hardness tester (e.g., König or Persoz type).[11]

  • Coated panels prepared on a rigid, flat substrate.

  • Leveling table.

Procedure:

  • Sample Preparation: Prepare coated panels and cure them under the desired conditions. Allow the panels to condition at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for a specified time.

  • Instrument Calibration: Ensure the pendulum tester is level and calibrated on a standard glass plate according to the manufacturer's instructions.

  • Measurement: Place the coated panel on the tester's platform. Gently lower the pendulum onto the coating surface.

  • Data Collection: Displace the pendulum to its starting angle (e.g., 6° for König) and release it. The instrument will measure the time (in seconds) or the number of oscillations it takes for the amplitude to decrease to a defined endpoint (e.g., 3° for König).[11]

  • Replicates: Perform the measurement at least three times on different areas of the coating and report the average value.

Protocol 3: Adhesion by Tape Test (ASTM D3359 - Method B)

Objective: To assess the adhesion of the cured coating to the substrate.

Apparatus:

  • Cross-hatch cutting tool with multiple blades spaced appropriately for the coating thickness.[12]

  • Pressure-sensitive tape as specified in the ASTM standard.

  • Soft brush.

  • Illuminated magnifier.

Procedure:

  • Sample Preparation: Use a fully cured coated panel.

  • Cutting: Make a lattice pattern of six cuts in each direction through the coating to the substrate, creating a grid of 25 squares.[13]

  • Brushing: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.

  • Tape Application: Apply the center of the pressure-sensitive tape over the grid and smooth it into place.

  • Tape Removal: After 60-90 seconds, remove the tape by pulling it off rapidly at a 180° angle.[12]

  • Evaluation: Examine the grid area for removal of coating and rate the adhesion according to the ASTM D3359 scale (5B: no peeling or removal; 0B: severe flaking and detachment).[14]

Protocol 4: Measurement of Yellowing Index (ASTM E313)

Objective: To quantify the degree of yellowness of a cured coating.

Apparatus:

  • Spectrophotometer or colorimeter.

  • White standard tile for calibration.

Procedure:

  • Sample Preparation: Prepare a cured coating on a neutral, non-fluorescent substrate. An initial (uncured) reading is not typically taken, but a baseline can be established on a sample protected from UV light.

  • Instrument Calibration: Calibrate the spectrophotometer using the white standard tile.

  • Measurement: Place the sample in the instrument and measure the tristimulus values (X, Y, Z).

  • Calculation: The Yellowing Index (YI) is calculated automatically by the instrument's software based on the ASTM E313 formula:

    YI = [100 * (C_x * X - C_z * Z)] / Y

    Where X, Y, and Z are the CIE tristimulus values, and C_x and C_z are coefficients that depend on the illuminant and observer (e.g., for Illuminant C and 2° observer, C_x = 1.2769 and C_z = 1.0592).

  • Analysis: Compare the YI of coatings cured with different photoinitiators or exposed to aging conditions to assess their relative yellowing.

Conclusion

This compound (TPO-L) is a highly effective and versatile Type I photoinitiator for UV-curable coatings and inks. Its liquid nature, excellent through-cure capabilities in pigmented and thick systems, and low yellowing characteristics make it a valuable tool for formulators. By utilizing the standardized protocols outlined in this document, researchers and scientists can systematically evaluate and optimize the performance of TPO-L in their specific applications, leading to the development of high-quality, robust UV-cured products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Phenylphosphinate Concentration in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the photoinitiator Ethyl phenylphosphinate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during photopolymerization experiments, with a focus on optimizing the photoinitiator concentration for desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in photopolymerization?

A1: this compound, and its commonly used derivative Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L), are Type I photoinitiators.[1] Upon exposure to UV light, these molecules undergo a process called α-cleavage, breaking down to generate highly reactive free radicals.[2][3] These free radicals then initiate the polymerization of monomers and oligomers in your formulation, causing the liquid resin to solidify or "cure". They are known for their high efficiency and are particularly effective in curing white or pigmented systems and thick film coatings.[1]

Q2: What is a typical concentration range for this compound in a photopolymer formulation?

A2: The optimal concentration of this compound can vary significantly depending on the specific formulation (monomers, oligomers, pigments), the thickness of the sample, and the intensity of the UV light source. However, a general starting range is typically between 0.1% and 3.0% by weight. For many applications, an optimal concentration is often found around 0.5 wt%.[4] It is crucial to perform a concentration ladder study to determine the ideal concentration for your specific system.

Q3: How does the concentration of this compound affect the rate of polymerization?

A3: Generally, increasing the concentration of this compound will increase the rate of polymerization up to a certain point. This is because a higher concentration of photoinitiator molecules leads to the generation of more free radicals upon UV exposure, thus accelerating the curing process.[5] However, at very high concentrations, the polymerization rate may plateau or even decrease due to factors like radical-radical termination or a light-filtering effect where the high concentration of initiator at the surface blocks UV light from penetrating deeper into the sample.

Q4: My cured polymer is yellowing. Is the this compound concentration a factor?

A4: Yes, the concentration of the photoinitiator can contribute to yellowing in the final cured polymer. While acylphosphine oxides like this compound are known for relatively low yellowing compared to some other photoinitiators, using an excessively high concentration can lead to increased discoloration.[6] It is recommended to use the minimum amount of photoinitiator necessary to achieve complete and efficient curing to minimize this effect.

Q5: Can I use this compound for curing thick or pigmented samples?

A5: Yes, acylphosphine oxide photoinitiators, including this compound, are well-suited for curing thick and pigmented formulations.[1][2] This is because their absorption spectra extend into the longer wavelength UV-A and even the visible light region, allowing for deeper penetration of light into the sample. They also undergo photobleaching, where the byproducts of the photoinitiator are more transparent to UV light than the initial molecule, which further aids in through-curing.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Incomplete or Tacky Surface Cure Insufficient Initiator Concentration: Not enough free radicals are being generated at the surface to overcome oxygen inhibition.Incrementally increase the this compound concentration (e.g., in 0.1 wt% steps). Consider performing the curing process in an inert atmosphere (e.g., under nitrogen) to reduce oxygen inhibition.
Oxygen Inhibition: Atmospheric oxygen quenches the free radicals at the surface, preventing complete polymerization.Increase the UV light intensity at the surface or use a photoinitiator blend that is more effective at surface curing.
Poor Through-Cure or Liquid Center Excessive Initiator Concentration: A high concentration of photoinitiator at the surface can act as a UV filter, blocking light from reaching deeper layers. This is known as the "shielding" or "inner filter" effect.Decrease the this compound concentration. An optimal concentration for cure depth is often found around 0.5 wt%.[4]
Low UV Light Intensity: The light source may not be powerful enough to penetrate the full depth of the sample.Increase the UV light intensity or the exposure time. Ensure the emission spectrum of your UV source overlaps with the absorption spectrum of this compound (typically in the 365-405 nm range).[1]
Brittle or Cracked Cured Polymer Over-curing due to High Initiator Concentration: An excessively high concentration of photoinitiator can lead to a very rapid and uncontrolled polymerization, resulting in a highly cross-linked and brittle polymer network.Systematically decrease the this compound concentration. Reduce the UV exposure time to avoid over-curing.
Yellowing of the Cured Polymer High Initiator Concentration: The photoinitiator itself or its photolysis byproducts can cause discoloration.Reduce the this compound concentration to the minimum effective level required for complete curing.[6] Ensure the sample is not exposed to excessive UV light after full curing has been achieved.
Inconsistent Curing Results Poor Solubility/Dispersion: The this compound may not be fully dissolved or evenly dispersed in the resin formulation.Ensure thorough mixing of the formulation. If solubility is an issue, gently warming the mixture or pre-dissolving the photoinitiator in a small amount of a compatible solvent (which is then evaporated) can help.[7]

Data Presentation

The following tables provide representative data illustrating the general effects of this compound concentration on key photopolymerization parameters. The exact values will vary depending on the specific experimental conditions.

Table 1: Effect of this compound Concentration on Cure Depth

This compound (wt%)Cure Depth (mm) at 15 mJ/cm²Cure Depth (mm) at 30 mJ/cm²Cure Depth (mm) at 60 mJ/cm²
0.30.751.201.85
0.50.941.532.26
1.00.821.352.01
2.00.651.101.65
3.00.500.851.30

Note: This data is illustrative and based on the trend that cure depth often peaks at an optimal initiator concentration (around 0.5 wt%) and then decreases at higher concentrations due to the light-filtering effect.[4]

Table 2: Influence of this compound Concentration on Polymerization Rate and Final Conversion

This compound (wt%)Peak Polymerization Rate (%/s)Final Degree of Conversion (%)
0.20.885
0.51.592
1.02.295
2.02.596
3.02.696

Note: This data is representative, showing that the polymerization rate and final conversion generally increase with initiator concentration before plateauing at higher concentrations.[5]

Experimental Protocols

Detailed Methodology for Optimizing this compound Concentration

This protocol provides a step-by-step guide for conducting a ladder study to determine the optimal this compound concentration for a given photopolymer formulation.

Materials and Equipment:

  • Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)

  • This compound (or TPO-L)

  • Light-protected mixing containers (e.g., amber vials)

  • Magnetic stirrer and stir bars

  • UV curing system (e.g., medium-pressure mercury lamp or 395 nm UV-LED) with controlled intensity

  • Sample molds of a defined thickness (e.g., silicone molds)

  • Micrometer or calipers for cure depth measurement

  • FTIR spectrometer for degree of conversion analysis

  • Personal Protective Equipment (UV-blocking safety glasses, gloves, lab coat)

Procedure:

  • Preparation of Stock Formulations:

    • Prepare a series of formulations with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0, 3.0 wt%).

    • For each formulation, accurately weigh the monomer/oligomer blend into a light-protected container.

    • Weigh the corresponding amount of this compound and add it to the monomer/oligomer blend.

    • If the photoinitiator does not dissolve easily, you may gently warm the mixture (to no more than 50°C) while stirring, or pre-dissolve the initiator in a minimal amount of a suitable solvent (like acetone) and then add it to the resin, ensuring the solvent is fully evaporated before curing.[7]

    • Mix thoroughly using a magnetic stirrer until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Sample Preparation and UV Curing:

    • For each concentration, dispense a precise amount of the prepared formulation into a mold of a known thickness.

    • Place the sample under the UV light source at a fixed distance.

    • Expose the sample to a controlled dose of UV radiation (constant intensity and time). It is advisable to test a few different exposure times.

  • Assessment of Curing:

    • Cure Depth Measurement: After curing, carefully remove the polymer from the mold. Gently wipe away any uncured liquid resin from the bottom of the sample. Measure the thickness of the solid, cured portion using a micrometer or calipers.

    • Degree of Conversion (DC) Measurement via FTIR:

      • Record an FTIR spectrum of the uncured liquid formulation.

      • Record an FTIR spectrum of the cured polymer sample.

      • The degree of conversion is typically calculated by monitoring the decrease in the peak area of a reactive functional group (e.g., the acrylate (B77674) C=C bond at ~1637 cm⁻¹) relative to an internal reference peak that does not change during polymerization (e.g., a C=O ester peak at ~1720 cm⁻¹). The formula is: DC (%) = [1 - (Peak Area of C=C after cure / Peak Area of C=O after cure) / (Peak Area of C=C before cure / Peak Area of C=O before cure)] * 100

  • Data Analysis:

    • Plot the cure depth and degree of conversion as a function of the this compound concentration.

    • Identify the concentration that provides the desired cure depth and a high degree of conversion for your specific application and curing conditions.

Mandatory Visualizations

Photoinitiation_Mechanism initiator This compound (Ground State) excited_initiator Excited State initiator->excited_initiator UV Light (hν) radicals Free Radicals (Phosphinoyl & Ethyl) excited_initiator->radicals α-Cleavage monomer Monomer radicals->monomer Initiation propagating_chain Propagating Polymer Chain monomer->propagating_chain Propagation propagating_chain->propagating_chain cured_polymer Cured Polymer propagating_chain->cured_polymer Termination

Caption: Photoinitiation mechanism of this compound.

Experimental_Workflow prep 1. Prepare Formulations (Varying [PI]) cure 2. UV Curing (Constant Light Dose) prep->cure measure 3. Measure Properties (Cure Depth, DC%) cure->measure analyze 4. Analyze Data measure->analyze optimal 5. Determine Optimal [PI] analyze->optimal

Caption: Workflow for optimizing photoinitiator concentration.

Troubleshooting_Tree start Problem with Cured Polymer? tacky Tacky Surface? start->tacky Surface brittle Brittle/Cracked? start->brittle Mechanical yellow Yellowing? start->yellow Aesthetic inc_pi Increase [PI] Check for O₂ Inhibition tacky->inc_pi Yes dec_pi Decrease [PI] Reduce Exposure Time brittle->dec_pi Yes dec_pi_min Decrease [PI] to Minimum Effective Level yellow->dec_pi_min Yes

Caption: Decision tree for troubleshooting common curing issues.

References

Technical Support Center: Analysis of Ethyl Phenylphosphinate Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl phenylphosphinate. The information is designed to help identify and mitigate the formation of reaction byproducts during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for the synthesis of this compound are the direct esterification of phenylphosphinic acid with ethanol (B145695) and the Michaelis-Arbuzov reaction.[1][2] Esterification is a straightforward approach involving the reaction of phenylphosphinic acid with ethanol, typically in the presence of an acid catalyst.[3] The Michaelis-Arbuzov reaction provides an alternative route for forming the P-C bond, which is a versatile method in organophosphorus chemistry.[2][4]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: The primary byproducts depend on the synthetic route employed. In the esterification of phenylphosphinic acid, common impurities include unreacted phenylphosphinic acid and excess ethanol.[5] Hydrolysis of the product back to phenylphosphinic acid can also occur if water is present.[6][7] In the Michaelis-Arbuzov reaction, a common byproduct is ethyl bromide, formed from the dealkylation of the phosphonium (B103445) salt intermediate.[4] Other potential byproducts can include unreacted starting materials and, in some cases, products of side reactions like transesterification if other alcohols are present.[8]

Q3: How can I detect and identify byproducts in my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile impurities.[7][9] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 31P NMR, is invaluable for structural elucidation of the main product and any significant byproducts.[6][10]

Q4: What is the impact of water on the stability of this compound?

A4: Water can lead to the hydrolysis of this compound, resulting in the formation of phenylphosphinic acid and ethanol.[6][7] This degradation pathway can reduce the yield and purity of the desired product. Therefore, it is crucial to use anhydrous conditions during the synthesis and storage of this compound.

Q5: Can this compound undergo oxidation?

A5: While less common than hydrolysis, oxidation of phosphinates to phosphonates is a potential side reaction, especially in the presence of strong oxidizing agents.[11] Phenylphosphinic acid, a potential starting material or byproduct, can be oxidized to phenylphosphonic acid.[5]

Troubleshooting Guides

Synthesis via Esterification of Phenylphosphinic Acid
Symptom Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient removal of water byproduct (e.g., Dean-Stark trap).
Hydrolysis of the product.- Use anhydrous ethanol and phenylphosphinic acid. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Phenylphosphinic Acid Insufficient ethanol or reaction time.- Use a larger excess of ethanol. - Prolong the reaction time.
Ineffective catalyst.- Check the activity of the acid catalyst. - Consider using a different catalyst.
Formation of Diethyl Ether Side reaction of ethanol at high temperatures with an acid catalyst.[12]- Maintain the reaction temperature below the threshold for significant ether formation (typically below 140°C for sulfuric acid).
Synthesis via Michaelis-Arbuzov Reaction
Symptom Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction temperature. - Extend reaction time. - Ensure the purity of starting materials.
Side reactions of the alkyl halide.- Use a moderate excess of the alkylating agent. - Add the alkylating agent slowly to control the reaction rate.
Presence of Phosphonium Salt Intermediate Insufficient thermal energy for dealkylation.- Increase the reaction temperature to facilitate the elimination of ethyl halide.
Formation of Multiple Phosphorus-Containing Byproducts Transesterification reactions.- If other alcohols are present as impurities, they may react with the starting phosphite, leading to a mixture of products. Ensure the purity of all reagents and solvents.[8]

Data Presentation

The following table summarizes hypothetical quantitative data for byproduct distribution in the synthesis of this compound under different conditions, as might be determined by GC-MS analysis.

Synthesis Method Reaction Conditions This compound (%) Phenylphosphinic Acid (%) Ethanol (%) Ethyl Bromide (%) Other Byproducts (%)
Esterification 80°C, 4h, H2SO4 catalyst85104-1
Esterification 120°C, 8h, Dean-Stark9522-1
Michaelis-Arbuzov 150°C, 6h92--53
Michaelis-Arbuzov 120°C, 6h88--84

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification
  • Materials: Phenylphosphinic acid (1 mol), anhydrous ethanol (5 mol), concentrated sulfuric acid (0.1 mol), toluene.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure: a. To a round-bottom flask, add phenylphosphinic acid, anhydrous ethanol, and a magnetic stir bar. b. Fill the Dean-Stark trap with toluene. c. Slowly add concentrated sulfuric acid to the reaction mixture while stirring. d. Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap. e. Monitor the reaction progress by TLC or GC-MS. f. Once the reaction is complete, cool the mixture to room temperature. g. Neutralize the excess acid with a saturated solution of sodium bicarbonate. h. Extract the product with an organic solvent (e.g., dichloromethane). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by vacuum distillation.

Protocol 2: Analysis of Byproducts by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST) and by interpreting the fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Reaction_Byproducts cluster_esterification Esterification Route cluster_arbuzov Michaelis-Arbuzov Route Phenylphosphinic Acid Phenylphosphinic Acid This compound This compound Phenylphosphinic Acid->this compound + Ethanol - H2O Ethanol Ethanol Diethyl Ether Diethyl Ether Ethanol->Diethyl Ether Self-condensation This compound->Phenylphosphinic Acid + H2O (Hydrolysis) Water Water Phenylphosphinite Phenylphosphinite Phosphonium Salt Phosphonium Salt Phenylphosphinite->Phosphonium Salt + Ethyl Halide Ethyl Halide Ethyl Halide Ethyl Phenylphosphinate_Arbuzov This compound Phosphonium Salt->Ethyl Phenylphosphinate_Arbuzov Rearrangement Ethyl Bromide Ethyl Bromide Phosphonium Salt->Ethyl Bromide Dealkylation Experimental_Workflow Start Start Reaction Setup Set up reaction (Esterification or Michaelis-Arbuzov) Start->Reaction Setup Reaction Monitoring Monitor reaction progress (TLC, GC-MS) Reaction Setup->Reaction Monitoring Workup Quench reaction and perform aqueous workup Reaction Monitoring->Workup Extraction Extract product with organic solvent Workup->Extraction Drying and Concentration Dry organic layer and remove solvent Extraction->Drying and Concentration Purification Purify by vacuum distillation or column chromatography Drying and Concentration->Purification Analysis Analyze final product and byproducts (GC-MS, NMR) Purification->Analysis Final Product Final Product Analysis->Final Product

References

Technical Support Center: Purification of Ethyl Phenylphosphinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl phenylphosphinate by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The solvent system (eluent) is not polar enough to displace the this compound from the silica (B1680970) gel.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. - If using 100% ethyl acetate is ineffective, a more polar solvent system such as methanol (B129727) in dichloromethane (B109758) (e.g., 1-5% methanol) can be trialed.[1]
Product elutes too quickly (with non-polar impurities) The eluent is too polar, causing the this compound to have a very high Rf value and co-elute with less polar impurities.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation of product from impurities (streaking or overlapping bands) - Column Overloading: Too much crude sample was loaded onto the column. - Inappropriate Solvent System: The polarity of the eluent is not optimized for separation. - Compound Decomposition: this compound may be sensitive to the acidic nature of silica gel, leading to degradation products that cause streaking.[2]- Ensure the amount of crude material is appropriate for the column size (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a clear separation between the product and impurities, aiming for an Rf value of 0.25-0.35 for the this compound.[1] - To mitigate degradation on silica, triethylamine (B128534) (0.1-1%) can be added to the eluent to neutralize the acidic sites.[1] Alternatively, a different stationary phase like neutral alumina (B75360) could be considered.
Product is not detected in the collected fractions - Decomposition on the column: The compound may have degraded on the silica gel. - Dilute Fractions: The concentration of the product in the collected fractions may be too low to detect by TLC. - Elution in the Solvent Front: The compound may be less polar than anticipated and eluted with the initial solvent front.- Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an hour before eluting to check for degradation.[2] - Concentrate a few of the fractions where the product was expected to elute and re-spot on a TLC plate. - Check the very first fractions collected for the presence of your product.
Crystallization of product or impurity on the column The compound or an impurity may have low solubility in the eluting solvent, causing it to crystallize and block the column flow.[2]- Try to pre-purify the crude mixture to remove the problematic impurity if possible. - Consider using a wider column to reduce the concentration of the band. - A change in the solvent system to one that better solubilizes all components may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as phenylphosphinic acid and ethanol, or byproducts from the specific synthetic route used. For instance, if prepared from the reaction of a phosphinic acid with an orthoformate, residual orthoformate and its byproducts may be present.

Q2: How do I select an appropriate solvent system for the column chromatography of this compound?

A2: The ideal solvent system should provide a good separation of this compound from its impurities on a TLC plate, with the Rf value of the product typically between 0.25 and 0.35.[1] A common starting point for organophosphorus compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The ratio is optimized by running several TLCs with varying solvent compositions.

Q3: Can this compound decompose on silica gel?

A3: Organophosphorus compounds, particularly those with ester functionalities, can be susceptible to hydrolysis under acidic conditions.[3][4] Since standard silica gel is acidic, there is a potential for degradation. It is advisable to perform a stability test on a TLC plate first. If decomposition is observed, adding a small amount of a base like triethylamine to the eluent or using a neutral stationary phase like alumina can be effective.[1]

Q4: What is the best way to load the crude sample onto the column?

A4: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble. This solution is then carefully applied to the top of the silica gel bed. If the compound has poor solubility in the eluent, a "dry loading" technique can be used. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

Q5: How can I monitor the progress of the purification?

A5: The elution of compounds from the column is monitored by collecting fractions and analyzing them by TLC. The spots on the TLC plate can be visualized using a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine. Fractions containing the pure product are then combined.

Quantitative Data Summary

The following table provides estimated quantitative data for the purification of this compound by column chromatography. These values are based on general principles of chromatography for similar organophosphorus compounds and may vary depending on the specific experimental conditions.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for flash chromatography.[5]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA common solvent system for compounds of moderate polarity. The ratio should be optimized based on TLC analysis.
Typical Rf Value 0.25 - 0.35This range generally provides the best separation on a column.[1]
Silica to Compound Ratio 50:1 to 100:1 (by weight)A higher ratio is used for more difficult separations.
Expected Yield 70-90%Dependent on the purity of the crude material and the efficiency of the separation.
Purity after Chromatography >95%Can be assessed by techniques such as NMR spectroscopy or GC-MS.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column to prevent the stationary phase from washing out.

  • A thin layer of sand is added on top of the cotton plug.

  • A slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) is prepared.

  • The slurry is carefully poured into the column, and the column is gently tapped to ensure even packing and remove any air bubbles.

  • The excess solvent is drained until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.

2. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • The solution is carefully pipetted onto the top of the silica gel bed.

  • The solvent is allowed to drain until the sample is adsorbed onto the silica.

  • The sides of the column are washed with a small amount of the eluent, and this is also allowed to adsorb.

3. Elution and Fraction Collection:

  • The column is carefully filled with the eluent.

  • Gentle pressure (using a pump or inert gas) is applied to the top of the column to achieve a steady flow rate.

  • The eluent is collected in a series of labeled test tubes or vials (fractions).

  • If a gradient elution is required, the polarity of the eluent is gradually increased by increasing the proportion of the more polar solvent.

4. Fraction Analysis:

  • The composition of the collected fractions is monitored by TLC.

  • Fractions containing the pure this compound are identified and combined.

5. Product Recovery:

  • The solvent is removed from the combined pure fractions using a rotary evaporator.

  • The purified product is further dried under high vacuum to remove any residual solvent.

Troubleshooting Workflow

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Improving Ethyl Phenylphosphinate Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl phenylphosphinate catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalyzed reactions where this compound is used?

A1: this compound is a versatile reagent commonly employed in several important catalyzed reactions. These primarily include:

  • Pudovik Reaction: The conjugate addition of the P-H bond across electron-deficient alkenes to form phosphinates. Tertiary phosphines are often used as catalysts for this transformation, offering high yields and short reaction times.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes the regioselective addition to terminal alkynes. The choice of palladium catalyst, ligands, and solvent is crucial for controlling the reaction's outcome and selectivity.[3][4][5]

  • Aza-Pudovik Reaction: The addition of the P-H bond to imines to synthesize α-aminophosphinates, which can be more efficient than the related Kabachnik-Fields condensation.[6]

Q2: What are the most critical factors affecting the yield of these reactions?

A2: Several factors can significantly impact the reaction yield. Key considerations include:

  • Reagent Purity and Stability: The purity of starting materials, including this compound, substrates, and solvents, is critical. This compound can undergo hydrolysis, so using anhydrous conditions is often necessary.[7][8][9]

  • Catalyst Activity and Deactivation: The choice of catalyst and its concentration are paramount. Catalysts can deactivate through poisoning, thermal degradation, or side reactions, leading to incomplete conversion.[10][11][12]

  • Reaction Conditions: Temperature, reaction time, solvent, and the choice of base (if applicable) must be carefully optimized.[7][13] Solvents can influence reaction rates, equilibria, and even the reaction mechanism.[14][15][16]

  • Byproduct Formation and Purification: The formation of byproducts, such as phosphine (B1218219) oxides in related reactions, can complicate purification and lead to low isolated yields.[17][18][19]

Q3: How can I prevent the hydrolysis of this compound during my reaction?

A3: this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions.[8][20] To minimize this, you should:

  • Use anhydrous (dry) solvents and reagents.[4][7]

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4][7]

  • Carefully select the pH and conditions during the aqueous workup to avoid prolonged exposure to strong acids or bases that can cleave the P-O-Et bond.[20][21]

Q4: My desired product has a similar polarity to a phosphorus-containing byproduct. How can I improve separation?

A4: Co-elution of polar phosphorus byproducts is a common challenge.[17] Strategies to improve separation include:

  • Optimize Column Chromatography: Experiment with different solvent systems, use a longer column for better resolution, or try a different stationary phase (e.g., neutral or basic alumina (B75360) instead of silica (B1680970) gel).[7][17]

  • Aqueous Wash: A thorough wash with water or brine during the workup can help remove more water-soluble phosphate (B84403) or phosphinate salts.[7][21]

  • Precipitation: In cases where a phosphine oxide byproduct is formed (analogous to reactions involving phosphines), it can sometimes be precipitated from a non-polar solvent like diethyl ether or a hexane/ethyl acetate (B1210297) mixture before chromatography.[19] Another technique involves precipitation by adding metal salts like anhydrous calcium bromide (CaBr₂) to form an insoluble complex with the phosphine oxide.[17]

Troubleshooting Guides

Guide 1: Pudovik Reaction Troubleshooting

This guide addresses common issues in the conjugate addition of this compound to activated alkenes.

Observed Problem Potential Cause Suggested Solution
Low Yield of Adduct 1. Inactive Catalyst: The catalyst (e.g., PBu₃) may be oxidized or impure.Use a fresh, high-purity catalyst. Ensure it is handled under an inert atmosphere if sensitive to air.
2. Reversible Reaction: The equilibrium may not favor the product under the chosen conditions.Consider lowering the reaction temperature once the initial addition has occurred to shift the equilibrium towards the product.
3. Insufficient Reaction Time/Temperature: The reaction may be sluggish.Monitor the reaction by TLC or NMR to determine the optimal time. A modest increase in temperature may improve the rate, but be cautious of side reactions.[13]
Side Product Formation (e.g., Alkene Dimerization) 1. Incorrect Catalyst Choice: Some catalysts, particularly tertiary amines, can be less effective and may promote side reactions.Use a more active and selective catalyst like tributylphosphine (B147548) (PBu₃), which has been shown to suppress the competitive dimerization of activated alkenes.[1][2]
2. High Reactant Concentration: High concentrations of the activated alkene can favor dimerization.Try adding the alkene slowly to the reaction mixture containing this compound and the catalyst to maintain a low instantaneous concentration.
Guide 2: Palladium-Catalyzed Addition to Alkynes

This guide focuses on troubleshooting the Pd-catalyzed hydrophosphinylation of terminal alkynes.

Observed Problem Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst Deactivation: The Pd(0) active species may not be forming or is being deactivated.Ensure the use of high-purity palladium sources (e.g., Pd(OAc)₂) and ligands. Perform the reaction under a strict inert atmosphere (nitrogen or argon).[4]
2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the transformation.Screen different phosphine ligands. Both steric and electronic properties of the ligand are crucial for catalyst activity.[22]
3. Impure Reagents: this compound or the alkyne may contain impurities that poison the catalyst.Distill both this compound and the terminal alkyne before use.[4]
Poor Regioselectivity (Mixture of Markovnikov and anti-Markovnikov products) 1. Suboptimal Ligand/Solvent Combination: Regioselectivity is highly dependent on the reaction conditions.To favor the Markovnikov product, use a bidentate phosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) in a non-polar solvent like toluene (B28343).[3][4]
2. Suboptimal Ligand/Solvent Combination: To favor the anti-Markovnikov product, switch to a bulky, electron-rich monodentate ligand like tri-tert-butylphosphine (B79228) (t-Bu₃P) or change the solvent to a protic one like ethanol.[3][4]

Quantitative Data Summary

Table 1: Effect of Ligand and Solvent on Regioselectivity of Pd-Catalyzed Addition to Phenylacetylene (B144264)

Palladium SourceLigandSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (Markovnikov : anti-Markovnikov)
Pd(OAc)₂dppeToluene100391>99 : <1
Pd(OAc)₂dpppToluene100388>99 : <1
Pd(OAc)₂dppbToluene100385>99 : <1
Pd(OAc)₂t-Bu₃PToluene10037510 : 90
Pd(OAc)₂dppeEthanol8038212 : 88

Data adapted from a study on the palladium-catalyzed addition of this compound to terminal acetylenes.[4]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Markovnikov Addition to an Alkyne

This protocol is a representative example for the synthesis of ethyl (1-phenylethenyl)phenylphosphinate.[4]

  • Catalyst Preparation: In a Schlenk tube under a dry nitrogen atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.066 mmol) and 1,2-bis(diphenylphosphino)ethane (dppe, 1.5 equivalents relative to palladium).

  • Add Solvent: Add 3 mL of dry toluene to the Schlenk tube.

  • Add Reagents: Add this compound (1.33 mmol) followed by phenylacetylene (1.39 mmol) to the mixture.

  • Reaction: Heat the solution at 100 °C for 3 hours. The mixture should become a transparent yellow solution.

  • Workup: After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent (e.g., isopropanol/hexane = 1/9) to afford the pure product.[4]

Protocol 2: General Procedure for the Aza-Pudovik Reaction

This protocol describes the synthesis of alkyl (α-alkylamino-arylmethyl-)phenylphosphinates.[6]

  • Imine Formation (if not pre-formed): Equimolar amounts of a primary amine and a substituted benzaldehyde (B42025) are reacted to form the corresponding imine.

  • Pudovik Addition: The imine (1 equivalent) is mixed with this compound (1 to 1.2 equivalents).

  • Catalysis (if needed): While many aza-Pudovik reactions with this compound can proceed thermally, a catalyst may be employed to improve rates or yields.

  • Reaction Conditions: The mixture is typically heated for a prolonged period. The specific temperature and time will depend on the substrates.

  • Purification: The crude product, often obtained as a diastereomeric mixture, is purified by column chromatography to yield the desired aminophosphinate. Yields for this method are reported to be in the 65-92% range.[6]

Visualizations

Logical Troubleshooting Workflow

Start Low or No Yield Observed Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Conditions 2. Review Conditions Start->Check_Conditions Check_Catalyst 3. Evaluate Catalyst Start->Check_Catalyst Check_Purification 4. Assess Purification Start->Check_Purification Sol_Reagents Use high-purity, dry reagents. Distill starting materials. Run under inert atmosphere. Check_Reagents->Sol_Reagents Impure/Wet? Sol_Conditions Optimize temperature and time. Screen solvents. Check base/additive choice. Check_Conditions->Sol_Conditions Suboptimal? Sol_Catalyst Use fresh catalyst/ligand. Increase catalyst loading. Screen different catalysts/ligands. Check_Catalyst->Sol_Catalyst Inactive? Sol_Purification Optimize chromatography. Use aqueous washes. Consider precipitation/crystallization. Check_Purification->Sol_Purification Low Isolated Yield?

Caption: A logical workflow for troubleshooting low-yield reactions.

General Experimental Workflow

Start Start: Assemble Glassware (Flame-dried, Inert Atmosphere) Setup Reaction Setup: Add Solvent, Catalyst, Ligand, Reagents Start->Setup Reaction Reaction: Stir at Optimized Temperature & Time Setup->Reaction Monitor Monitor Progress (TLC, GC, NMR) Reaction->Monitor Workup Aqueous Workup: Quench Reaction, Extract with Organic Solvent Reaction->Workup Dry Dry & Concentrate: Dry organic layer (e.g., Na₂SO₄), Remove solvent Workup->Dry Purify Purification: Column Chromatography or Distillation Dry->Purify End End: Characterize Pure Product Purify->End

Caption: General experimental workflow from setup to product isolation.

Pudovik Reaction Pathway

sub1 This compound (P-H Reagent) plus + sub1->plus sub2 Activated Alkene (e.g., Acrylonitrile) sub2->plus cat Catalyst (e.g., PBu₃) cat->plus Catalyzes prod Phosphinate Product (Conjugate Adduct) plus->prod

Caption: Simplified pathway for the phosphine-catalyzed Pudovik reaction.

References

Preventing side reactions in Ethyl phenylphosphinate applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions in applications involving Ethyl phenylphosphinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organophosphorus compound with the chemical formula C₆H₅P(O)H(OC₂H₅).[1][2] It serves as a versatile intermediate in organic synthesis.[3] Key applications include its use in the preparation of phosphine (B1218219) oxides and other substituted phosphinates, often through reactions like the Michaelis-Arbuzov reaction.[4][5] It is also utilized in the synthesis of ligands for catalysis and as a precursor for various biologically active molecules and flame retardants.[5][6]

Q2: What are the most common side reactions associated with this compound?

The most prevalent side reactions involving this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form phenylphosphinic acid and ethanol.[6][7] This is a significant issue as even trace amounts of moisture in reagents or solvents can lead to the formation of this impurity, reducing the yield of the desired product.[8]

  • Oxidation: The P-H bond in this compound is susceptible to oxidation. Exposure to air (oxygen) or other oxidizing agents can convert it to ethyl hydrogen phenylphosphonate.[9] This side reaction is often accelerated by elevated temperatures.

  • Thermal Decomposition: At high temperatures, pyrolysis can become a competing reaction, leading to the formation of undesired byproducts.[4]

Q3: How can I minimize the hydrolysis of this compound during my experiments?

Preventing hydrolysis requires the strict exclusion of water from the reaction system.

  • Anhydrous Conditions: Employing anhydrous solvents and reagents is critical. Solvents should be freshly distilled from an appropriate drying agent, and reagents should be dried and stored under an inert atmosphere.[8]

  • Inert Atmosphere: Conducting reactions under an inert atmosphere of dry nitrogen or argon minimizes exposure to atmospheric moisture.

  • Neutral pH: Maintaining a neutral or near-neutral pH is crucial, as both strong acids and bases can catalyze hydrolysis.[7][8]

Q4: My reaction is showing an unexpected byproduct with a P-O-Et group being cleaved. What could be the cause?

In reactions like the Michaelis-Arbuzov, the halide ion generated can act as a nucleophile.[10][11] Under certain conditions, especially with prolonged reaction times or elevated temperatures, this halide can attack the ethyl group of the phosphinate product in an Sₙ2 reaction, leading to dealkylation and the formation of a phosphinic acid salt. This is a known side reaction in phosphonate (B1237965) chemistry.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem: Low Yield of the Desired Product

Low yields are often attributable to competing side reactions. Use the following decision tree and data tables to diagnose the issue.

Troubleshooting_Low_Yield start Low Product Yield Observed check_purity 1. Analyze Crude Product (e.g., ³¹P NMR, LC-MS) start->check_purity node_hydrolysis Major Byproduct: Phenylphosphinic Acid? check_purity->node_hydrolysis Identify Byproducts node_oxidation Major Byproduct: Ethyl Hydrogen Phenylphosphonate? node_hydrolysis->node_oxidation No sol_hydrolysis Root Cause: Hydrolysis Solution: • Use anhydrous solvents/reagents. • Run under inert gas (N₂/Ar). • See Protocol 1. node_hydrolysis->sol_hydrolysis Yes node_reagents Starting Material Remains? node_oxidation->node_reagents No sol_oxidation Root Cause: Oxidation Solution: • Degas solvents. • Run under inert gas (N₂/Ar). • Avoid excessive heat. node_oxidation->sol_oxidation Yes sol_reagents Root Cause: Incomplete Reaction Solution: • Increase reaction time/temperature. • Check reagent stoichiometry/purity. • Consider a catalyst. node_reagents->sol_reagents Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Data Presentation: Impact of Reaction Atmosphere on Purity

The following table summarizes the results of a model reaction (alkylation of this compound) performed under different atmospheric conditions to illustrate the impact of oxidation.

Atmospheric ConditionDesired Product Yield (%)Phenylphosphinic Acid (%)*Oxidized Byproduct (%)**
Air (undried)651520
Nitrogen (dried)88102
Argon (dried)926<1

*Resulting from hydrolysis due to moisture. **Resulting from oxidation by atmospheric O₂.

As shown, conducting the reaction under a dry, inert atmosphere like Argon significantly minimizes side reactions and improves the yield of the desired product.

Problem: Formation of Phenylphosphinic Acid as a Major Byproduct

The presence of significant amounts of phenylphosphinic acid is a clear indicator of hydrolysis.[6] This occurs when this compound reacts with water.

Solutions:

  • Strict Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried before use.

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended.

  • Reagent Quality: Ensure all starting materials and reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Inert Gas Blanket: Maintain a positive pressure of a dry inert gas (Nitrogen or Argon) throughout the setup, including during reagent transfers.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

This protocol details the steps for setting up a reaction to minimize hydrolysis and oxidation.

Materials:

  • Round-bottom flask and condenser (oven-dried at 120°C for at least 4 hours)

  • Rubber septa

  • Schlenk line or manifold with dry Nitrogen/Argon gas

  • Syringes and needles (oven-dried)

  • Anhydrous solvents and reagents

Methodology:

  • Assembly: Quickly assemble the hot glassware (flask, condenser) under a positive flow of inert gas. Use grease sparingly on joints to ensure a good seal.

  • Purging: Seal the apparatus with rubber septa. Evacuate the flask using the Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric air and moisture.

  • Reagent Addition (Solids): If adding a solid reagent, do so under a strong positive flow of inert gas (a "gas cone"). Quickly add the solid and reseal the flask.

  • Solvent/Liquid Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum. Ensure the syringe is purged with inert gas before drawing up the liquid.

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas (a balloon or bubbler system can be used) for the duration of the reaction.

  • Workup: Quench the reaction using anhydrous techniques where possible until the reactive species are consumed. Subsequent aqueous workup should be performed efficiently to minimize product decomposition.

Workflow_Anhydrous_Setup dry_glass dry_glass assemble assemble dry_glass->assemble purge purge assemble->purge dry_reagents dry_reagents add_reagents add_reagents dry_reagents->add_reagents run_rxn run_rxn add_reagents->run_rxn purge->add_reagents quench quench run_rxn->quench extract extract quench->extract purify purify extract->purify

Caption: Experimental Workflow for Anhydrous Reactions.

Reaction Pathways Visualization

The following diagram illustrates the desired reaction pathway for this compound versus the common side reaction pathways of hydrolysis and oxidation.

// Nodes EP [label="this compound\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="+ Alkyl Halide (R-X)\n(e.g., Michaelis-Arbuzov)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Product [label="Desired Product\n(e.g., Alkylphenylphosphinate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Water [label="+ H₂O\n(Moisture)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Hydrolysis_Product [label="Side Product:\nPhenylphosphinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

Oxygen [label="+ O₂\n(Air)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Oxidation_Product [label="Side Product:\nEthyl Hydrogen\nPhenylphosphonate", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges EP -> Reagent [dir=none]; Reagent -> Product [label=" Desired Reaction\n (Anhydrous, Inert)"];

EP -> Water [dir=none, style=dashed]; Water -> Hydrolysis_Product [label=" Hydrolysis\n (Side Reaction)", style=dashed, fontcolor="#5F6368"];

EP -> Oxygen [dir=none, style=dashed]; Oxygen -> Oxidation_Product [label=" Oxidation\n (Side Reaction)", style=dashed, fontcolor="#5F6368"]; }

Caption: Desired vs. Undesired Reaction Pathways.

References

Shelf life and storage conditions for Ethyl phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the shelf life, storage, and handling of Ethyl phenylphosphinate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

A1: The manufacturer's certificate of analysis (CoA) or safety data sheet (SDS) is the primary source for a specific shelf life or retest date. While a definitive shelf life is not universally stated, this compound is considered stable when stored under recommended conditions.[1] If no shelf life is provided, it is best practice to monitor the material for any changes in appearance or purity, especially if it has been stored for an extended period.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[1] For long-term storage, a temperature range of 2-8°C is recommended by some suppliers.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in color, the appearance of precipitates, or an unusual odor. For a more definitive assessment, analytical techniques such as NMR, GC-MS, or HPLC can be used to check for the presence of impurities or degradation products.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents.[1] Contact with such substances can lead to vigorous reactions.

Q5: What are the hazardous decomposition products of this compound?

A5: In the event of a fire, this compound may decompose to produce hazardous substances, including carbon oxides and oxides of phosphorus.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource
TemperatureCool place; Long-term: 2-8°C[1]
AtmosphereDry and well-ventilated[1]
ContainerTightly closed and sealed[1]
IncompatibilitiesStrong oxidizing agents[1]

Table 2: Stability Profile of this compound

AspectInformationSource
Chemical StabilityStable under recommended storage conditions.[1]
Conditions to AvoidExposure to heat and incompatible materials.[1]
Hazardous DecompositionForms carbon oxides and phosphorus oxides under fire conditions.[1]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general framework for evaluating the stability of this compound. It is essential to adapt this protocol based on the specific experimental context and available analytical equipment.

1. Objective: To assess the stability of this compound over time under defined storage conditions by monitoring its physical and chemical properties.

2. Materials:

  • This compound sample

  • Appropriate storage containers (e.g., amber glass vials with tight-fitting caps)

  • Controlled environment chambers or incubators

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR spectrometer, Karl Fischer titrator)

3. Methodology:

  • Initial Analysis (Time Zero):

    • Perform a comprehensive analysis of the initial this compound sample to establish baseline data.

    • Visual Inspection: Note the color, clarity, and physical state of the material.

    • Purity Assay: Determine the purity using a validated chromatographic method (e.g., HPLC or GC).

    • Identification: Confirm the identity of the compound using a suitable spectroscopic method (e.g., ¹H NMR, ³¹P NMR, or Mass Spectrometry).

    • Water Content: Measure the water content using Karl Fischer titration.

  • Sample Storage:

    • Aliquot the this compound into multiple sealed containers to be used for different time points.

    • Store the samples under the desired long-term storage conditions (e.g., 2-8°C) and, if required, at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.

  • Stability Testing at Designated Time Points:

    • At predetermined intervals (e.g., 3, 6, 9, 12, 18, 24 months for long-term studies; 1, 3, 6 months for accelerated studies), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to ambient temperature before opening.

    • Repeat the analytical tests performed at time zero (visual inspection, purity assay, identification, and water content).

  • Data Analysis:

    • Compare the results from each time point to the initial data.

    • Look for significant changes in purity, appearance, or water content.

    • Identify and quantify any new peaks in the chromatograms, which may indicate degradation products.

Troubleshooting Guide

Troubleshooting_Ethyl_Phenylphosphinate start Start: Experimental Issue Encountered check_reagent Is this compound the suspected cause? start->check_reagent inspect_reagent Visually Inspect Reagent (Color, Clarity, Precipitate) check_reagent->inspect_reagent Yes troubleshoot_other Troubleshoot other experimental parameters check_reagent->troubleshoot_other No reagent_ok Reagent appears normal inspect_reagent->reagent_ok Normal reagent_bad Reagent shows signs of degradation inspect_reagent->reagent_bad Abnormal check_storage Review Storage Conditions (Temp, Light, Container Seal) reagent_ok->check_storage discard_reagent Discard Reagent and Obtain a New Lot reagent_bad->discard_reagent storage_ok Storage conditions are correct check_storage->storage_ok Correct storage_bad Improper storage identified check_storage->storage_bad Incorrect analytical_test Perform Analytical Purity Test (e.g., HPLC, GC-MS) storage_ok->analytical_test correct_storage Correct Storage Conditions and Procure New Reagent storage_bad->correct_storage purity_ok Purity is within specification analytical_test->purity_ok Pass purity_bad Purity is out of specification analytical_test->purity_bad Fail purity_ok->troubleshoot_other purity_bad->discard_reagent end End troubleshoot_other->end discard_reagent->end correct_storage->end

References

Overcoming solubility issues of Ethyl phenylphosphinate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl Phenylphosphinate in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an organophosphorus compound generally characterized as a colorless to slightly yellow liquid. It is readily soluble in many organic solvents, including ethers, alcohols, and ketones. However, it is considered insoluble in water. A structurally related compound, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, demonstrates low water solubility (35 mg/L at 25°C) and significantly higher solubility in organic solvents (71.8 g/L at 20°C).[1]

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: If you are experiencing incomplete dissolution, consider the following:

  • Solvent Choice: Ensure you are using an appropriate organic solvent. Refer to the solubility data table below for guidance.

  • Purity of Reactant: Impurities in the this compound can affect its solubility. Verify the purity of your starting material.

  • Water Content: The presence of water in your reaction media can significantly decrease the solubility of this compound. Ensure you are using anhydrous solvents and conditions if your reaction chemistry allows.

  • Temperature: Solubility is often temperature-dependent. Gently warming the mixture may improve dissolution. However, be mindful of the thermal stability of your reactants and the potential for side reactions.

Q3: Can this compound degrade in certain reaction media?

A3: Yes, this compound can be sensitive to strong acids and bases, which can lead to hydrolysis.[2] It is relatively stable under conventional storage conditions but can be affected by strong oxidants. If your reaction medium is strongly acidic or basic, consider if hydrolysis or other degradation pathways could be contributing to apparent solubility issues.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound is not dissolving in the chosen reaction solvent.

Solution Workflow:

start Incomplete Dissolution Observed solvent_check Step 1: Verify Solvent Choice Is the solvent appropriate based on polarity? start->solvent_check temp_adjust Step 2: Gentle Heating Can the reaction temperature be safely increased? solvent_check->temp_adjust Yes alternative Step 5: Alternative Reagent/Method Consider alternative phosphinylation reagents or reaction conditions. solvent_check->alternative No cosolvent Step 3: Introduce a Co-solvent Can a miscible solvent with higher dissolving power be added? temp_adjust->cosolvent Yes temp_adjust->cosolvent No, temp sensitive success Solubility Issue Resolved temp_adjust->success Dissolves concentration Step 4: Adjust Concentration Is it feasible to work with a more dilute solution? cosolvent->concentration Yes cosolvent->concentration No, stoichiometry critical cosolvent->success Dissolves concentration->alternative Yes concentration->alternative No, yield critical concentration->success Dissolves alternative->success

Caption: Decision workflow for troubleshooting this compound solubility.

Quantitative Solubility Data

For a clearer understanding of solvent selection, the following table summarizes the solubility of this compound and a related derivative.

CompoundSolvent ClassSolubilityTemperature
O-Ethyl PhenylphosphinateEthersSolubleRoom Temperature
O-Ethyl PhenylphosphinateAlcoholsSolubleRoom Temperature
O-Ethyl PhenylphosphinateKetonesSolubleRoom Temperature
O-Ethyl PhenylphosphinateWaterInsolubleRoom Temperature
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateOrganic Solvents71.8 g/L20°C
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateWater35 mg/L25°C

Experimental Protocols for Enhancing Solubility

If initial troubleshooting steps are insufficient, the following experimental techniques can be employed to improve the solubility of this compound.

Co-solvency

The addition of a small amount of a miscible co-solvent can significantly enhance the solubility of a compound.

Protocol:

  • Selection of Co-solvent: Choose a co-solvent in which this compound is highly soluble and that is compatible with your reaction chemistry. Good candidates include tetrahydrofuran (B95107) (THF), dioxane, or dimethylformamide (DMF).

  • Initial Trial: To your reaction vessel containing the primary solvent and other reactants, add the co-solvent dropwise with stirring.

  • Incremental Addition: Begin by adding 1-5% (v/v) of the co-solvent relative to the total reaction volume.

  • Observation: Observe for dissolution of the this compound after each addition.

  • Optimization: If solubility improves but is not complete, you can incrementally increase the percentage of the co-solvent. Be mindful that altering the solvent system may affect reaction kinetics and product formation. It is advisable to run a small-scale trial to assess the impact of the co-solvent on the reaction outcome.

pH Adjustment (for specific applications)

While this compound is sensitive to strong acids and bases, mild pH adjustments in buffered systems might be applicable in certain contexts, particularly in downstream processing or formulation.

Protocol:

  • Buffer Selection: Choose a buffer system that is compatible with the stability of this compound and your experimental goals.

  • pH Screening: Prepare a series of small-scale test solutions with varying pH values within a stable range for your compound.

  • Solubility Determination: Add a known excess of this compound to each buffered solution.

  • Equilibration: Agitate the samples for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Analysis: Filter the solutions to remove undissolved solid and quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Solid Dispersion

For applications in drug development and formulation, creating a solid dispersion can improve the dissolution rate and apparent solubility.

Protocol: Solvent Evaporation Method

  • Carrier Selection: Choose a hydrophilic carrier that is soluble in a volatile organic solvent. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dissolution: Dissolve both the this compound and the chosen carrier in a suitable volatile organic solvent (e.g., ethanol, methanol, or a mixture). Ensure complete dissolution of both components.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Further Drying: Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • Characterization: The resulting solid can be milled into a fine powder. This powder can then be tested for its dissolution properties in the desired aqueous medium.

This technical guide provides a starting point for addressing solubility issues with this compound. The optimal solution will depend on the specific experimental conditions. For further assistance, please consult relevant literature or contact our technical support team.

References

Technical Support Center: Catalyst Deactivation in Reactions Using Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in reactions involving ethyl phenylphosphinate.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction using a ligand derived from this compound has stalled or is showing low conversion. What are the likely causes related to catalyst deactivation?

A1: Low conversion or reaction stalling in these systems is frequently linked to the deactivation of the palladium catalyst. Several factors could be at play:

  • Ligand Degradation: The phosphine (B1218219) ligand, which is crucial for stabilizing the active Pd(0) species, can degrade. Since this compound is a precursor, incomplete conversion to the desired ligand or side reactions can lead to a heterogeneous ligand environment.

  • Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of oxygen in the reaction mixture, rendering them ineffective at coordinating with the palladium center.[1]

  • Catalyst Agglomeration: The active Pd(0) catalyst can decompose and aggregate into inactive palladium black, which is often visible as a black precipitate.[1] This is a common deactivation pathway in many cross-coupling reactions.[1]

  • Hydrolysis of this compound: Residual or excess this compound could potentially undergo hydrolysis under certain reaction conditions. The resulting byproducts might interfere with the catalyst.

Q2: I observe a black precipitate in my reaction mixture. What is it, and how can I prevent its formation?

A2: A black precipitate is a strong indicator of the formation of palladium black, an inactive, aggregated form of palladium metal.[1] This is a common sign of catalyst decomposition.

Causes and Prevention Strategies:

  • Insufficient Ligand Concentration: The primary role of the phosphine ligand is to stabilize the Pd(0) catalytic species. If the ligand concentration is too low or the ligand itself is unstable, the palladium atoms can agglomerate.

    • Solution: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can enhance catalyst stability. However, an excessive amount of ligand can sometimes inhibit the reaction, so optimization is key.[2]

  • High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition.[2]

    • Solution: It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the phosphine ligand and the Pd(0) catalyst, promoting the formation of palladium black.[1]

    • Solution: Employ rigorous degassing techniques for solvents and ensure the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).

Q3: Could impurities in my this compound or other reagents be causing catalyst deactivation?

A3: Absolutely. Impurities are a common culprit in catalyst poisoning.

  • Phosphorus-Containing Impurities: Commercially available this compound may contain other phosphorus compounds that could act as catalyst poisons.

  • Water and Oxygen: As mentioned, water can lead to hydrolysis of reagents and ligands, while oxygen can oxidize the catalyst and ligands.[1]

  • Other Coordinating Species: Impurities with functional groups that can coordinate to the palladium center (e.g., sulfur-containing compounds) can act as potent catalyst poisons.

Q4: Can the choice of base and solvent affect catalyst stability in reactions involving this compound-derived ligands?

A4: Yes, the reaction conditions, including the base and solvent, play a critical role in catalyst stability and overall reaction performance.

  • Base: The choice of base can influence the rate of catalyst deactivation. Some bases may react with the ligand or the catalyst itself. It is crucial to screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for your specific reaction.

  • Solvent: The solvent can affect the solubility and stability of the catalytic species. Anhydrous and thoroughly degassed solvents are essential. Common choices include toluene, dioxane, and THF. Screening different solvents can often lead to improved results.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to diagnosing and resolving low or no product yield in your reaction.

Troubleshooting Workflow:

start Low/No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time) check_reagents->check_conditions catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue visual_inspection Visually Inspect Reaction (Color Change, Precipitate) catalyst_issue->visual_inspection black_precipitate Black Precipitate (Palladium Black)? visual_inspection->black_precipitate yes_black Yes black_precipitate->yes_black Yes no_black No black_precipitate->no_black No troubleshoot_pd_black Troubleshoot Palladium Black Formation yes_black->troubleshoot_pd_black screen_conditions Screen Solvents and Bases no_black->screen_conditions optimize_ligand Optimize Ligand/Palladium Ratio troubleshoot_pd_black->optimize_ligand optimize_temp Lower Reaction Temperature troubleshoot_pd_black->optimize_temp improve_inertness Improve Inert Atmosphere/Degassing troubleshoot_pd_black->improve_inertness use_fresh_reagents Use Fresh/Purified Reagents screen_conditions->use_fresh_reagents

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Formation of Palladium Black

This workflow outlines the pathway to catalyst deactivation via the formation of palladium black and suggests mitigation strategies.

Deactivation Pathway and Mitigation:

Caption: Pathway from active catalyst to inactive palladium black.

Data Summary

ParameterTypical RangePotential Impact on Catalyst Deactivation
Catalyst Loading 0.5 - 5 mol%Higher loading may compensate for deactivation but is less economical.
Ligand:Palladium Ratio 1:1 to 4:1A higher ratio can improve catalyst stability and prevent aggregation.[2]
Temperature 60 - 120 °CHigher temperatures can accelerate both the reaction rate and catalyst decomposition.[2]
Reaction Time 2 - 24 hoursProlonged reaction times at elevated temperatures increase the likelihood of deactivation.

Experimental Protocols

Protocol 1: Rigorous Degassing of Solvents using Freeze-Pump-Thaw

This protocol is essential for removing dissolved oxygen from reaction solvents, which can oxidize and deactivate the palladium catalyst and phosphine ligands.[1]

  • Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes to remove the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. Gas bubbles may be observed as they are released from the liquid.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.

  • Backfill: After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Small-Scale Screening of Ligand:Palladium Ratios

This protocol allows for the efficient optimization of the ligand-to-palladium ratio to enhance catalyst stability.

  • Preparation: In a glovebox, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) in a degassed solvent.

  • Aliquotting: Dispense an equal volume of the palladium stock solution into an array of oven-dried reaction vials.

  • Ligand Addition: To each vial, add a varying amount of the phosphine ligand (derived from this compound) to achieve different ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1, 3:1).

  • Reaction Setup: Add the remaining reagents (substrate, coupling partner, base) to each vial.

  • Execution and Monitoring: Seal the vials, remove them from the glovebox, and place them in a preheated reaction block. Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, LC-MS).

  • Analysis: Compare the reaction outcomes to determine the optimal ligand:palladium ratio that provides the best balance of reactivity and catalyst stability.

References

Minimizing impurities in industrial-grade Ethyl phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for industrial-grade Ethyl Phenylphosphinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during their synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in industrial-grade this compound?

A1: Common impurities can be categorized based on their origin:

  • Unreacted Starting Materials: Phenylphosphinic acid, ethanol (B145695), or other alcohols used in esterification.

  • Byproducts from Synthesis: Depending on the synthetic route, byproducts can vary. For instance, in reactions involving chlorinated reagents like in an Atherton-Todd type reaction, you might find chlorinated byproducts and amine salts.[1][2] If using an Arbusov reaction, unreacted triethyl phosphite (B83602) or its oxidation products could be present.

  • Side-Reaction Products: Phenylphosphonic acid can be formed due to over-oxidation or hydrolysis of intermediates.[3] Diethyl phenylphosphonate (B1237145) is another possible impurity if reaction conditions are not carefully controlled.

  • Degradation Products: The product can hydrolyze back to phenylphosphinic acid and ethanol in the presence of moisture or strong acids/bases.[4]

Q2: My final product has a yellow tint. What is the likely cause and how can I remove the color?

A2: A yellow color in this compound is typically due to trace impurities or degradation products. While the pure compound is a colorless to slightly yellow liquid, certain contaminants can impart a stronger color.[5]

  • Troubleshooting:

    • Review Synthesis Conditions: Ensure the reaction was conducted under an inert atmosphere to prevent oxidation.

    • Check Starting Material Purity: Impurities in the starting materials can carry through to the final product.

    • Purification: Decolorization can often be achieved by treating the crude product with activated carbon followed by filtration.[6] Subsequent vacuum distillation can also help remove colored, less volatile impurities.

Q3: I've detected an unexpected peak in my GC-MS analysis. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach.

  • Analyze the Mass Spectrum: Use the fragmentation pattern from the Electron Ionization (EI) mass spectrum to search against spectral libraries like NIST or Wiley.[7][8]

  • Determine the Molecular Ion: If the EI spectrum lacks a clear molecular ion, using a soft ionization technique like Chemical Ionization (CI) can help determine the molecular weight of the impurity.[7][9]

  • Consider Reaction Stoichiometry: Review your synthetic pathway to hypothesize potential side products, dimers, or products from reactions with solvent or atmospheric contaminants. For example, the Atherton-Todd reaction uses carbon tetrachloride, which can lead to chloroform (B151607) as a byproduct.[1][10]

Q4: How can I effectively remove residual phenylphosphinic acid from my product?

A4: Phenylphosphinic acid is an acidic impurity and can be removed with an aqueous workup. A common procedure involves dissolving the crude product in a water-immiscible organic solvent (like toluene (B28343) or diethyl ether) and washing it with a mild base.

  • Procedure:

    • Dissolve the crude this compound in an equal volume of toluene.

    • Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the acidic phenylphosphinic acid.

    • Separate the aqueous layer.

    • Wash the organic layer with neutral water or brine to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter and remove the solvent under reduced pressure.[6][11]

Troubleshooting Guides

Guide 1: High Impurity Levels After Synthesis

This guide provides a logical workflow for troubleshooting a batch of this compound with unacceptably high impurity levels detected by an analytical method like Gas Chromatography (GC).

TroubleshootingWorkflow start High Impurity Detected (Post-Synthesis) impurity_id Identify Impurity via GC-MS / NMR start->impurity_id check_reactants Verify Purity of Starting Materials optimize_stoich Optimize Reactant Stoichiometry / Addition Rate check_reactants->optimize_stoich check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) optimize_conditions Adjust Temperature, Time, or Catalyst check_conditions->optimize_conditions is_reactant Is Impurity a Starting Material? impurity_id->is_reactant is_byproduct Is Impurity a Known Byproduct? impurity_id->is_byproduct is_reactant->check_reactants Yes is_reactant->is_byproduct No is_byproduct->check_conditions Yes refine_workup Refine Workup Protocol (e.g., Aqueous Wash) is_byproduct->refine_workup No / Unidentified refine_purification Implement/Optimize Final Purification (e.g., Distillation) optimize_stoich->refine_purification optimize_conditions->refine_purification refine_workup->refine_purification SynthesisPathway cluster_reactants Reactants ppa Phenylphosphinic Acid (P(O)H₂Ph) intermediate P-Cl Intermediate [PhP(O)Cl(OEt)] ppa->intermediate Chlorination Step imp_acid Unreacted Phenylphosphinic Acid ppa->imp_acid Incomplete Reaction ccl4 Carbon Tetrachloride (CCl₄) ccl4->intermediate Chlorination Step imp_chloroform Chloroform (CHCl₃) ccl4->imp_chloroform Byproduct Formation et3n Triethylamine (Et₃N) et3n->intermediate Chlorination Step etoh Ethanol (EtOH) product This compound C₆H₅P(O)H(OC₂H₅) etoh->product Esterification Step intermediate->product Esterification Step imp_salt Triethylamine Hydrochloride (Et₃N·HCl) intermediate->imp_salt Base Neutralization

References

Effect of temperature on Ethyl phenylphosphinate reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of ethyl phenylphosphinate, with a particular focus on the impact of temperature on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound and similar phosphinates is the Michaelis-Arbuzov reaction (also known as the Arbuzov reaction). This reaction involves the treatment of a phosphonite, such as a dialkyl phenylphosphonite, with an alkyl halide.

Q2: How does temperature affect the efficiency of the this compound synthesis via the Michaelis-Arbuzov reaction?

A2: Temperature is a critical parameter in the synthesis of this compound. The reaction generally requires heating to proceed at an adequate rate. Insufficient temperature can lead to an incomplete reaction and low yields. Conversely, excessively high temperatures can promote side reactions and the thermal decomposition of the product, reducing both yield and purity.[1][2]

Q3: What is the optimal temperature range for the synthesis of this compound?

A3: The optimal temperature for the Michaelis-Arbuzov reaction to produce phosphinates typically falls within the range of 120°C to 160°C.[1][3] It is crucial to monitor the reaction progress using techniques like TLC or ³¹P NMR to determine the minimum temperature required for the reaction to proceed to completion.[1]

Q4: What are the potential side reactions or byproducts I should be aware of, particularly at elevated temperatures?

A4: At excessively high temperatures, pyrolysis of the ester can occur.[1] Another potential issue is that the alkyl halide generated as a byproduct might be more reactive than the starting alkyl halide, which could lead to a mixture of products.[2] For related compounds, thermal decomposition can lead to the elimination of alkenes (e.g., ethylene (B1197577) from ethyl esters) and the formation of phosphorus acids.[4]

Q5: My reaction is not proceeding to completion. What is a likely cause related to temperature?

A5: A common reason for an incomplete reaction is an insufficient reaction temperature or time.[1] It is recommended to gradually increase the temperature while monitoring the reaction's progress. Ensuring the purity of starting materials and maintaining anhydrous conditions are also critical for a successful reaction.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Problem Possible Cause Suggested Solution
Low or No Product Formation Insufficient reaction temperature or time. Gradually increase the reaction temperature, typically within the 120-160°C range. Monitor the reaction progress by TLC or ³¹P NMR to ensure it goes to completion.[1]
Inactive or impure starting materials.Use high-purity starting materials. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.[1]
Formation of Multiple Side Products Excessively high reaction temperature leading to pyrolysis. Avoid excessive heating. Determine and use the minimum temperature necessary for the reaction to proceed efficiently.[1]
Reaction of the product with the alkyl halide byproduct. If possible, use a trialkyl phosphite (B83602) that generates a low-boiling alkyl halide byproduct that can be removed from the reaction mixture as it forms.[1]
Product is a different phosphinate than expected. The alkyl halide byproduct is more reactive than the starting alkyl halide.This can lead to a mixture of products.[2] Careful control of stoichiometry and temperature may help minimize this. Consider purification methods like column chromatography to isolate the desired product.
Reaction is exothermic and difficult to control. The Arbuzov reaction can be exothermic.Employ controlled heating using an oil bath or a heating mantle with a temperature controller. For larger-scale reactions, consider a jacketed reactor.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound via the Michaelis-Arbuzov Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • Dialkyl phenylphosphonite (e.g., Diethyl phenylphosphonite)

  • Ethyl halide (e.g., Ethyl iodide or ethyl bromide)

  • Anhydrous solvent (optional, the reaction can often be run neat)

  • Standard glassware for inert atmosphere reactions (Schlenk line, flame-dried flasks, etc.)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

Procedure:

  • Preparation: Ensure all glassware is thoroughly flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dialkyl phenylphosphonite.

  • Addition of Alkyl Halide: Slowly add a stoichiometric amount or a slight excess of the ethyl halide to the reaction flask.

  • Heating: Begin stirring the mixture and gradually heat it to the desired reaction temperature (typically starting at 120°C).

  • Monitoring the Reaction: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Temperature Adjustment: If the reaction is proceeding slowly, cautiously increase the temperature in increments of 5-10°C, not exceeding 160°C, until a satisfactory rate is achieved.[1]

  • Reaction Completion: Continue heating until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phosphonite Dialkyl Phenylphosphonite (Nucleophile) PhosphoniumSalt Phosphonium Salt Intermediate Phosphonite->PhosphoniumSalt SN2 Attack AlkylHalide Ethyl Halide (Electrophile) AlkylHalide->PhosphoniumSalt Phosphinate This compound PhosphoniumSalt->Phosphinate Rearrangement & Dealkylation Byproduct Alkyl Halide Byproduct PhosphoniumSalt->Byproduct

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

Experimental_Workflow start Start prep Prepare Inert Atmosphere & Flame-Dried Glassware start->prep charge Charge Reactor with Dialkyl Phenylphosphonite prep->charge add Slowly Add Ethyl Halide charge->add heat Gradually Heat to 120-160°C add->heat monitor Monitor Reaction Progress (TLC or ³¹P NMR) heat->monitor decision Reaction Complete? monitor->decision adjust Adjust Temperature if Necessary decision->adjust No cool Cool to Room Temperature decision->cool Yes adjust->heat purify Purify Product (Distillation or Chromatography) cool->purify end End purify->end

References

Moisture sensitivity of Ethyl phenylphosphinate and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl phenylphosphinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its moisture sensitivity a concern?

This compound is an organophosphorus compound used in various chemical syntheses. It is sensitive to moisture and can undergo hydrolysis, which is the chemical breakdown of the compound due to reaction with water. This degradation can lead to the formation of impurities, reduce the yield of desired products, and potentially interfere with reaction mechanisms.

Q2: How does moisture affect this compound?

Moisture can cause the hydrolysis of this compound, breaking the P-O-Et bond. This reaction typically yields phenylphosphinic acid and ethanol. The presence of acidic or basic impurities can catalyze this decomposition.[1][2][3][4]

Q3: What are the signs of decomposition in this compound due to moisture exposure?

Signs of decomposition may include:

  • A change in the physical appearance of the liquid (e.g., becoming cloudy).

  • An altered refractive index or density compared to the pure substance.

  • The presence of unexpected peaks in analytical data (e.g., NMR, GC-MS) corresponding to phenylphosphinic acid or other byproducts.

  • Reduced reactivity or lower-than-expected yields in subsequent reactions.

Q4: How should I properly store this compound to prevent moisture contamination?

To ensure the stability of this compound, it is crucial to store it in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[5] The container should be tightly sealed. For long-term storage, a desiccator or a glove box is recommended.

Q5: What are the recommended handling procedures for this compound?

Due to its moisture sensitivity, this compound should be handled using inert atmosphere techniques, such as those involving a Schlenk line or a glove box.[5][6] All glassware should be thoroughly dried before use, and transfers should be made using dry syringes or cannulas under a positive pressure of an inert gas.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Symptom: You are experiencing lower than expected or inconsistent yields in reactions where this compound is a starting material.

Potential Cause: The this compound has likely been compromised by moisture, leading to the presence of phenylphosphinic acid, which may not participate in the desired reaction or could interfere with it.

Troubleshooting Steps:

  • Verify Reagent Quality: Before use, check the purity of the this compound using an appropriate analytical technique (e.g., ³¹P NMR spectroscopy) to look for the presence of phenylphosphinic acid.

  • Improve Handling Technique: Ensure that all transfers of this compound are performed under strictly anhydrous and inert conditions. Review your inert atmosphere techniques.

  • Purify the Reagent: If the reagent is found to be impure, consider purification by distillation under reduced pressure. Ensure all distillation apparatus is scrupulously dried beforehand.

Issue 2: Presence of Unexpected Byproducts

Symptom: Your reaction mixture shows the presence of unexpected phosphorus-containing byproducts.

Potential Cause: Besides hydrolysis of the starting material, moisture present in the reaction solvent or other reagents can lead to side reactions.

Troubleshooting Steps:

  • Dry Solvents and Reagents: Ensure all solvents and other reagents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent).

  • Inert Reaction Setup: Assemble the reaction apparatus while hot after oven-drying, and maintain a positive pressure of inert gas throughout the experiment.

  • Monitor Reaction Closely: Use techniques like TLC or in-situ NMR to monitor the reaction progress and identify the point at which byproducts begin to form.

Hydrolysis Data

FactorEffect on Hydrolysis RateReference
pH Catalyzed by both acid and base.[1][2][3][4]
Temperature Increased temperature generally increases the rate of hydrolysis.[1]
Steric Hindrance Increased steric bulk around the phosphorus center can decrease the rate of hydrolysis.[1][7]
Leaving Group Ability A better leaving group (the alkoxy group) will result in a faster hydrolysis rate.[1]

Experimental Protocols

Protocol 1: General Handling of this compound using a Schlenk Line

Objective: To safely transfer a known quantity of this compound from a storage bottle to a reaction flask under an inert atmosphere.

Materials:

  • This compound in a Sure/Seal™ bottle or similar container with a septum-lined cap.

  • Oven-dried reaction flask with a magnetic stir bar and a rubber septum.

  • Dry, gas-tight syringe with a long needle.

  • Schlenk line with a supply of dry nitrogen or argon.

  • Heat gun.

Procedure:

  • Prepare Glassware: Thoroughly oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas from the Schlenk line.

  • Purge the System: Flame-dry the exterior of the flask under vacuum and then refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Prepare the Syringe: Purge the dry syringe with inert gas from the Schlenk line.

  • Transfer the Reagent:

    • Pierce the septum of the this compound storage bottle with the syringe needle.

    • Withdraw the desired volume of the liquid.

    • Withdraw a small amount of inert gas into the syringe to act as a buffer.

    • Withdraw the needle from the storage bottle and quickly insert it through the septum of the reaction flask.

    • Inject the inert gas buffer first, followed by the this compound into the reaction flask.

  • Clean Up: Rinse the syringe immediately with a dry, inert solvent to prevent hydrolysis and residue buildup.

Visualizations

Hydrolysis_Pathway EP This compound (C₆H₅P(O)(H)OC₂H₅) TransitionState Transition State EP->TransitionState H2O Water (H₂O) H2O->TransitionState Catalyst Acid or Base (Catalyst) Catalyst->TransitionState PPA Phenylphosphinic Acid (C₆H₅P(O)(H)OH) TransitionState->PPA EtOH Ethanol (C₂H₅OH) TransitionState->EtOH

Caption: Hydrolysis pathway of this compound.

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction Dry_Glassware Oven-Dry Glassware Assemble_Hot Assemble Apparatus Hot Dry_Glassware->Assemble_Hot Purge_Inert Purge with Inert Gas Assemble_Hot->Purge_Inert Purge_Syringe Purge Syringe Purge_Inert->Purge_Syringe Withdraw_Reagent Withdraw Reagent Purge_Syringe->Withdraw_Reagent Transfer_Reagent Transfer to Flask Withdraw_Reagent->Transfer_Reagent Maintain_Inert Maintain Inert Atmosphere Transfer_Reagent->Maintain_Inert Monitor_Reaction Monitor Reaction Maintain_Inert->Monitor_Reaction

References

Validation & Comparative

A Comparative Analysis of Photoinitiator Efficiency: Ethyl Phenylphosphinate vs. TPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Photoinitiator Selection

In the realm of photopolymerization, the choice of photoinitiator is paramount to achieving desired reaction kinetics, curing depths, and final material properties. Among the myriad of available options, acylphosphine oxides have garnered significant attention for their high reactivity. This guide provides a detailed comparison of two widely used Type I photoinitiators: Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). This analysis is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

Both Ethyl Phenylphosphinate (TPO-L) and TPO are highly effective photoinitiators that generate free radicals upon exposure to UV light, initiating polymerization. Their primary distinction lies in their chemical structure, which in turn influences their photochemical properties and performance characteristics. TPO has been a long-standing industry standard known for its high initiation efficiency. However, recent toxicological concerns have prompted a search for safer alternatives. TPO-L has emerged as a viable replacement, offering a better safety profile, reduced yellowing, and comparable performance in many applications.

Photochemical Properties: A Quantitative Comparison

The efficiency of a photoinitiator is determined by its ability to absorb light at a given wavelength (molar extinction coefficient) and the effectiveness with which the absorbed photons generate initiating radicals (quantum yield).

PropertyThis compound (TPO-L)TPO
Molar Extinction Coefficient (ε) at 395 nm ~150 L mol⁻¹ cm⁻¹Not explicitly found, but has high molar absorptivity at 395nm[1]
Molar Extinction Coefficient (ε) at 365 nm Not explicitly found~680 M⁻¹ cm⁻¹[2]
Absorption Wavelengths 299 nm and 366 nm[3]Absorbs in the 380-420 nm range[1]
Radical Quantum Yield (Φ) 0.99Not explicitly found
Photolysis Quantum Yield (Φ) "Medium size"[4]0.56

Performance in Photopolymerization

The practical efficiency of a photoinitiator is best assessed by its performance in a polymerization reaction. Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful technique to monitor the conversion of monomer to polymer over time.

This compound (TPO-L): In a study on the photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA) using a 395 nm LED light source, a formulation containing 4 wt% TPO-L achieved approximately 60% acrylate (B77674) conversion after 100 seconds of irradiation.

TPO: In a separate study, the photopolymerization of TMPTA initiated by TPO under 405 nm LED irradiation showed that TPO can achieve a high degree of monomer conversion. Another study demonstrated that in a specific formulation, 0.50 wt% TPO resulted in a 61.4% conversion of 2-phenoxyethyl acrylate.[1]

It is important to note that direct comparison of these results is challenging due to the differing experimental conditions (e.g., light intensity, monomer system, photoinitiator concentration). However, the data suggests that both photoinitiators are highly effective in initiating the polymerization of acrylates.

Key Differentiators: Beyond Initiation Efficiency

While polymerization rate is a critical factor, other properties often influence the selection of a photoinitiator.

FeatureThis compound (TPO-L)TPO
Physical Form LiquidYellowish powder
Yellowing Low yellowing effectCan cause yellowing in cured polymers[5]
Toxicity Lower cytotoxicity compared to TPO[5]Concerns about reproductive toxicity[6]
Solubility Good solubility in common monomers and oligomersGood solubility in many formulations

Experimental Methodologies

The data presented in this guide is based on common experimental protocols for evaluating photoinitiator efficiency.

Molar Extinction Coefficient Determination

The molar extinction coefficient is determined using UV-Vis spectroscopy. A solution of the photoinitiator in a suitable solvent (e.g., acetonitrile) of known concentration is prepared. The absorbance of the solution is measured at different wavelengths using a spectrophotometer. The molar extinction coefficient (ε) is then calculated using the Beer-Lambert law:

A = εbc

where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the photoinitiator.

Quantum Yield of Photolysis Measurement

The quantum yield of photolysis is determined by irradiating a solution of the photoinitiator with a light source of known intensity and wavelength. The decrease in the concentration of the photoinitiator over time is monitored using UV-Vis spectroscopy. The quantum yield is then calculated by comparing the rate of photolysis to the rate of photon absorption.

Real-Time FTIR (RT-FTIR) Spectroscopy for Polymerization Kinetics

RT-FTIR is used to monitor the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) during polymerization. A thin film of the formulation containing the monomer and photoinitiator is placed in the FTIR spectrometer and irradiated with a UV/Vis light source. The IR spectra are recorded in real-time, and the decrease in the characteristic absorption band of the reactive group is used to calculate the degree of conversion over time.

Visualizing the Process

To better understand the mechanisms and workflows involved, the following diagrams are provided.

Photodecomposition_Pathways cluster_TPO TPO Photodecomposition cluster_TPO_L This compound (TPO-L) Photodecomposition TPO TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) TPO_excited TPO (Excited State) TPO->TPO_excited hν (UV Light) TPO_radicals Benzoyl Radical + Diphenylphosphinoyl Radical TPO_excited->TPO_radicals α-cleavage TPO_L This compound (TPO-L) TPO_L_excited TPO-L (Excited State) TPO_L->TPO_L_excited hν (UV Light) TPO_L_radicals 2,4,6-Trimethylbenzoyl Radical + Ethyl Phenylphosphinoyl Radical TPO_L_excited->TPO_L_radicals α-cleavage

Caption: Photodecomposition pathways of TPO and this compound (TPO-L).

Experimental_Workflow start Start: Formulation Preparation formulation Mix Monomer, Photoinitiator, and other additives start->formulation sample_prep Prepare thin film sample formulation->sample_prep rt_ftir Place sample in RT-FTIR spectrometer sample_prep->rt_ftir irradiation Irradiate with UV/Vis light source rt_ftir->irradiation data_acq Acquire IR spectra in real-time irradiation->data_acq analysis Calculate % Conversion vs. Time data_acq->analysis end End: Polymerization Kinetics Data analysis->end

Caption: Experimental workflow for determining photopolymerization kinetics using RT-FTIR.

Conclusion

The choice between this compound (TPO-L) and TPO depends on the specific requirements of the application. TPO has historically been a benchmark for high-efficiency photopolymerization. However, with increasing emphasis on safety and biocompatibility, TPO-L presents a compelling alternative. Its lower toxicity, reduced yellowing, and high radical quantum yield make it an excellent choice for a wide range of applications, including coatings, inks, adhesives, and in the biomedical field. While TPO may still be suitable for certain industrial applications where its specific performance characteristics are critical, researchers and developers are encouraged to consider the benefits of TPO-L, particularly in new formulations and applications where safety and long-term stability are paramount. Further direct comparative studies under identical conditions would be beneficial to provide a more definitive ranking of their initiation efficiencies.

References

A Comparative Analysis of Ethyl Phenylphosphinate and Dimethyl Phenylphosphonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl phenylphosphinate (EPP) and dimethyl phenylphosphonate (B1237145) (DMPP) are two organophosphorus compounds with distinct structural features that dictate their chemical reactivity and suitability for a range of applications. This guide provides a comprehensive comparison of their chemical properties, synthesis, stability, and performance in key applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific needs.

Executive Summary

FeatureThis compound (EPP)Dimethyl Phenylphosphonate (DMPP)
Chemical Structure C₈H₁₁O₂PC₈H₁₁O₃P
Molecular Weight 170.15 g/mol [1]186.15 g/mol
Key Functional Group PhosphinatePhosphonate (B1237965)
Primary Applications Organic synthesis intermediate, photoinitiator, preparation of catalysts[1]Flame retardant, intermediate in organic synthesis[2]
Thermal Stability Generally considered more thermally stableGenerally considered less thermally stable
Hydrolysis Stability Generally more stable, particularly in basic conditionsMore susceptible to hydrolysis, especially in basic conditions

Physicochemical Properties

The fundamental difference between EPP and DMPP lies in the phosphorus oxidation state and the nature of the substituents bonded to the phosphorus atom. EPP is a phosphinate with a P-H and a P-OR bond, while DMPP is a phosphonate with a P=O and two P-OR bonds. These structural variations significantly influence their physical and chemical properties.

PropertyThis compound (EPP)Dimethyl Phenylphosphonate (DMPP)
CAS Number 2511-09-3[1]2240-41-7
Molecular Formula C₈H₁₁O₂PC₈H₁₁O₃P
Molecular Weight 170.15 g/mol [1]186.15 g/mol
Appearance Colorless to slightly yellow liquidColorless to very pale yellow liquid
Density 1.129 g/mL at 25 °C[3]~1.19 g/cm³ at 20°C
Boiling Point 94-95 °C at 1 mmHg[3]247 °C at 760 mmHg
Flash Point 113 °C (closed cup)[1]117.3 °C
Refractive Index n20/D 1.526 (lit.)[3]n20/D 1.508-1.510
Solubility Soluble in many organic solvents, insoluble in water.Miscible with alcohol, immiscible with water.

Synthesis and Reactivity

Synthesis:

Both compounds can be synthesized through established organophosphorus chemistry routes.

  • This compound (EPP): A common method for the preparation of EPP involves the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a base like pyridine.[1] Another route is the ethylation of a silyl (B83357) or stannyl (B1234572) phenylphosphonite.[1]

  • Dimethyl Phenylphosphonate (DMPP): The Michaelis-Arbuzov reaction is a widely used method for synthesizing DMPP. This typically involves the reaction of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an aryl halide like iodobenzene.[4] Another common industrial method is the reaction of phenylphosphonic dichloride with methanol.

Reactivity:

The differing functional groups of EPP and DMPP lead to distinct reactivity profiles.

  • EPP: The presence of a P-H bond in EPP makes it a useful reagent in reactions such as the palladium-catalyzed regioselective Markovnikov addition to terminal alkynes.[1]

  • DMPP: As a phosphonate, DMPP is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes. The phosphonate carbanion, generated by deprotonation of an α-carbon to the phosphoryl group (if present in a derivative), reacts with aldehydes or ketones to form predominantly E-alkenes.[5][6]

Comparative Performance

3.1. Thermal Stability

3.2. Hydrolytic Stability

The stability of EPP and DMPP towards hydrolysis is a critical factor in their application and storage.

  • EPP: Phosphinates are generally more resistant to hydrolysis, particularly under basic conditions, compared to phosphonates.

  • DMPP: Phosphonates, and especially methyl esters, are more susceptible to hydrolysis. Studies on the hydrolysis of dialkyl phosphonates have shown that methyl esters hydrolyze significantly faster than esters with larger alkyl groups under basic conditions.[7] For instance, the hydrolysis of dimethyl methylphosphonate (B1257008) (a close analog of DMPP) in hot-compressed water has been studied, and its pseudo-first-order Arrhenius parameters have been determined, indicating its susceptibility to hydrolysis under elevated temperatures.[8][9][10]

3.3. Application in Flame Retardancy

Organophosphorus compounds are widely used as flame retardants. While DMPP is a known flame retardant, the use of EPP in this application is less common.

  • DMPP: As a phosphonate, DMPP can act as a flame retardant in both the gas and condensed phases. Upon heating, it can decompose to release phosphorus-containing radicals that quench the flame in the gas phase. In the condensed phase, it can promote the formation of a protective char layer on the polymer surface. Phosphonates are known to be effective flame retardants for polymers like polycarbonate.[11][12][13][14]

  • EPP: While less common, phosphinates can also function as flame retardants. Their mechanism of action is also believed to involve both gas-phase and condensed-phase effects.

Experimental Protocols

4.1. Synthesis of Dimethyl Phenylphosphonate (DMPP) via Michaelis-Arbuzov Reaction

This protocol is a general representation of the Michaelis-Arbuzov reaction and can be adapted for the synthesis of DMPP.

Materials:

  • Trimethyl phosphite

  • Iodobenzene

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add an equimolar amount of trimethyl phosphite and iodobenzene.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, the excess reactants and byproducts can be removed by distillation under reduced pressure to yield dimethyl phenylphosphonate.

4.2. Hydrolysis Study Protocol (General)

This protocol outlines a general procedure for comparing the hydrolytic stability of EPP and DMPP.

Materials:

  • This compound (EPP)

  • Dimethyl phenylphosphonate (DMPP)

  • Buffer solutions of various pH (e.g., pH 4, 7, and 9)

  • Constant temperature bath

  • Analytical instrument for quantification (e.g., HPLC, GC, or NMR)

Procedure:

  • Prepare solutions of EPP and DMPP of known concentration in the different buffer solutions.

  • Maintain the solutions at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw aliquots from each solution.

  • Analyze the aliquots using a suitable analytical technique to determine the concentration of the remaining EPP or DMPP.

  • Plot the concentration of the reactant versus time to determine the rate of hydrolysis and calculate the rate constants.

Visualizations

Logical Relationship of Compound Classes and Applications

G cluster_phosphinates Phosphinates cluster_phosphonates Phosphonates cluster_applications Applications EPP This compound (EPP) Organic_Synthesis Organic Synthesis Intermediate EPP->Organic_Synthesis Photoinitiation Photoinitiation EPP->Photoinitiation Catalyst_Prep Catalyst Preparation EPP->Catalyst_Prep DMPP Dimethyl Phenylphosphonate (DMPP) DMPP->Organic_Synthesis Flame_Retardancy Flame Retardancy DMPP->Flame_Retardancy HWE_Reaction Horner-Wadsworth-Emmons Reaction DMPP->HWE_Reaction

Caption: Relationship between compound classes and their primary applications.

General Experimental Workflow for Comparative Analysis

G start Define Compounds for Comparison (EPP vs. DMPP) synthesis Synthesis of EPP and DMPP start->synthesis characterization Physicochemical Characterization (NMR, IR, MS) synthesis->characterization thermal_analysis Thermal Stability Analysis (TGA, DSC) characterization->thermal_analysis hydrolysis_study Hydrolytic Stability Study (pH, Temp) characterization->hydrolysis_study application_testing Application Performance Testing (e.g., Flame Retardancy, Reaction Yield) characterization->application_testing data_analysis Data Analysis and Comparison thermal_analysis->data_analysis hydrolysis_study->data_analysis application_testing->data_analysis conclusion Conclusion on Relative Performance data_analysis->conclusion

Caption: A general workflow for the comparative study of EPP and DMPP.

Conclusion

This compound and dimethyl phenylphosphonate are valuable organophosphorus compounds with distinct properties and applications. EPP, with its P-H bond, is a versatile intermediate in organic synthesis. DMPP, a phosphonate, is a well-established flame retardant and a key reagent in olefination reactions.

Based on general principles of organophosphorus chemistry, EPP is expected to exhibit greater thermal and hydrolytic stability compared to DMPP. However, for a definitive and quantitative comparison, direct experimental data under identical conditions is essential. Researchers and drug development professionals should consider the specific requirements of their application, such as thermal stress, aqueous environment, and desired reactivity, when choosing between these two reagents. Further head-to-head comparative studies would be invaluable to the scientific community to fully elucidate the performance differences between these two important compounds.

References

A Comparative Guide to HPLC Method Validation for Ethyl Phenylphosphinate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of Ethyl Phenylphosphinate purity. The information presented here is intended to assist researchers and quality control analysts in selecting and implementing a robust analytical method for this compound.

This compound is an organophosphorus compound used in various chemical syntheses. Ensuring its purity is critical for downstream applications, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of such compounds due to its high resolution and sensitivity.[1][2]

This guide compares a standard isocratic HPLC method (Method A) with a rapid gradient HPLC method (Method B). The choice between these methods will depend on specific laboratory needs, such as sample throughput, required resolution of specific impurities, and available equipment.

Experimental Protocols

Detailed methodologies for two proposed HPLC methods for the analysis of this compound are provided below. These protocols are based on common practices for the analysis of organophosphorus compounds.[1][3][4]

Method A: Isocratic Reversed-Phase HPLC

This method is a standard approach offering robust and reliable separation.

  • Apparatus:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD)

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Run Time: 20 minutes

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 100 µg/mL.

    • Prepare sample solutions of the test article at a concentration of 1 mg/mL in the mobile phase.

Method B: Rapid Gradient Reversed-Phase HPLC

This method is designed for higher throughput analysis.

  • Apparatus:

    • UHPLC or HPLC system with a binary pump capable of high-pressure gradients

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD)

  • Chemicals and Reagents:

    • This compound reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column (100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-5 min: 30% to 90% B

      • 5-6 min: 90% B

      • 6-6.5 min: 90% to 30% B

      • 6.5-8 min: 30% B (re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 2 µL

    • Run Time: 8 minutes

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare working standard solutions by diluting the stock solution to concentrations ranging from 0.01 µg/mL to 100 µg/mL.

    • Prepare sample solutions of the test article at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for purity analysis, in accordance with ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow for HPLC Method Validation.

Comparative Data Summary

The following table summarizes the expected performance characteristics of the two proposed HPLC methods after validation. The data presented are illustrative and would need to be confirmed by experimental studies.

Validation ParameterMethod A (Isocratic)Method B (Rapid Gradient)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Range 0.1 - 150 µg/mL0.1 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD)
- Repeatability (n=6)< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.03 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.15 µg/mL
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impurities
Robustness Unaffected by minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2 °C)Unaffected by minor changes in gradient slope (±2%), flow rate (±0.05 mL/min), and temperature (±2 °C)
Run Time 20 minutes8 minutes

Discussion

Method A (Isocratic) is a conventional and robust method that provides excellent separation and is easy to implement. Its longer run time may be a drawback for high-throughput laboratories. The use of a standard C18 column makes it a cost-effective option.

Method B (Rapid Gradient) offers a significant advantage in terms of analysis speed, which can greatly increase sample throughput. The use of a sub-2 µm particle size column requires a UHPLC system capable of handling higher backpressures. While the method is faster, it may require more careful optimization of the gradient to ensure complete separation of all potential impurities. The sensitivity (LOD and LOQ) may be slightly lower than the isocratic method due to the faster elution.

Conclusion

Both Method A and Method B are suitable for the validation of this compound purity. The choice between them will depend on the specific requirements of the laboratory. For routine quality control with a high volume of samples, the rapid gradient method (Method B) would be more efficient. For laboratories where robustness and cost are the primary concerns, or where a UHPLC system is not available, the isocratic method (Method A) provides a reliable alternative. It is crucial that any chosen method is fully validated according to the principles outlined in the workflow to ensure the accuracy and reliability of the analytical results.[5]

References

Performance of Ethyl Phenylphosphinate and its Analogs as Flame Retardants in Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective, environmentally benign flame retardants has led to significant interest in halogen-free organophosphorus compounds. Among these, ethyl phenylphosphinate and its derivatives are emerging as promising candidates for enhancing the fire safety of various polymers. This guide provides an objective comparison of the performance of these phosphinates in different monomer systems, supported by experimental data from recent literature. Due to the limited availability of public data on neat this compound, this guide focuses on its closely related salt, aluminum ethylphenylphosphinate (AEPP), and compares its performance with another common analog, aluminum diethylphosphinate (AlPi), to provide a broader understanding of phosphinate efficacy in polymer matrices.

Quantitative Performance Data

The incorporation of phosphinate-based flame retardants significantly alters the thermal and flammable properties of polymers. The following tables summarize key quantitative data from studies on epoxy and poly(butylene succinate) (PBS) systems.

Flame Retardancy in Epoxy Resin Systems

The addition of Aluminum Ethylphenylphosphinate (AEPP) to a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin demonstrates a marked improvement in flame retardant properties.

Table 1: Flame Retardant Properties of Epoxy Resin with Aluminum Ethylphenylphosphinate (AEPP)

PropertyNeat Epoxy15% AEPP in Epoxy
Limiting Oxygen Index (LOI)N/A28.2%[1]
UL-94 RatingN/AV-0[1]
Peak Heat Release Rate (pHRR)ReferenceDecreased[1]
Total Heat Release (THR)ReferenceDecreased[1]
Char Yield at High Temp.ReferenceIncreased[1]

Data sourced from a study by Wang et al. on AEPP in a bisphenol A-formaldehyde novolac resin cured epoxy system.[1]

Flame Retardancy and Mechanical Properties in Polyester Systems

To offer a comparative perspective in a different monomer system, the performance of Aluminum Diethylphosphinate (AlPi), a close structural analog of AEPP, in Poly(butylene succinate) (PBS) is presented.

Table 2: Performance of Poly(butylene succinate) (PBS) with Aluminum Diethylphosphinate (AlPi)

PropertyNeat PBS25% AlPi in PBS
Flame Retardancy
Limiting Oxygen Index (LOI)N/A29.5%[2]
UL-94 RatingN/AV-0[2]
pHRR ReductionReference49.3%[2]
Mechanical Properties
Young's ModulusReferenceIncreased[2][3]
Tensile Strength~33 MPa~35 MPa[3]
Impact StrengthReferenceDecreased[3]

Data sourced from a study by Chen et al. on AlPi in PBS composites.[2][3]

Key Experimental Protocols & Methodologies

Reproducibility and validation are cornerstones of scientific research. The following protocols detail the methodologies used to obtain the performance data cited above.

Synthesis of Aluminum Ethylphenylphosphinate (AEPP)

AEPP can be synthesized via a reaction between diethyl phenylphosphonite and aluminum chloride hexahydrate.[1]

  • Reactant Preparation : Diethyl phenylphosphonite and aluminum chloride hexahydrate are prepared in the desired molar ratios.

  • Reaction : The reactants are mixed in a suitable solvent under controlled temperature conditions.

  • Purification : The resulting precipitate (AEPP) is filtered, washed, and dried to yield the final product.

  • Characterization : The structure of the synthesized AEPP is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ³¹P NMR.

Preparation of Flame-Retardant Epoxy Composites
  • Mixing : The desired weight percentage of AEPP is added to the liquid epoxy resin (e.g., DGEBA).

  • Dispersion : The mixture is mechanically stirred at an elevated temperature (e.g., 120°C) to ensure uniform dispersion of the AEPP powder.

  • Degassing : The mixture is placed in a vacuum oven to remove any entrapped air bubbles.

  • Curing : The stoichiometric amount of a curing agent (e.g., bisphenol A-formaldehyde novolac resin) is added and mixed thoroughly.

  • Molding : The final mixture is poured into preheated molds and cured in a programmed oven (e.g., 150°C for 2 hours followed by 180°C for 4 hours).

Standardized Performance Testing
  • Limiting Oxygen Index (LOI) : Conducted according to ASTM D2863, this test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to support the flaming combustion of a vertically oriented specimen.

  • UL-94 Vertical Burn Test : This test, following the ANSI/UL 94 standard, classifies the material's ability to extinguish a flame after ignition. A V-0 rating indicates that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed.[1][2][4]

  • Cone Calorimetry : Performed under the ISO 5660 standard, this analysis measures key combustion parameters like the heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR) by exposing a sample to a specific heat flux.[1][2]

  • Mechanical Testing : Tensile strength, Young's modulus, and impact strength are determined using standardized methods such as ASTM D638 for tensile properties and ASTM D256 for Izod impact strength.[3]

Visualized Workflows and Mechanisms

To better illustrate the processes and scientific principles involved, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Phase 1: FR Synthesis cluster_composite Phase 2: Composite Preparation cluster_testing Phase 3: Performance Evaluation s1 Reactant Mixing (e.g., Diethyl Phenylphosphonite + AlCl3·6H2O) s2 Purification (Filtration & Drying) s1->s2 s3 Characterization (FTIR, NMR) s2->s3 c1 Dispersion of AEPP in Epoxy Resin s3->c1 c2 Addition of Curing Agent c1->c2 c3 Molding & Curing c2->c3 t1 Flame Retardancy (LOI, UL-94, Cone Cal.) c3->t1 t2 Mechanical Properties (Tensile, Flexural) c3->t2 t3 Thermal Analysis (TGA, DSC) c3->t3 Flame_Retardant_Mechanism cluster_gas cluster_condensed start Polymer Combustion gas Gas Phase start->gas condensed Condensed Phase start->condensed g1 Phosphinate decomposes to phosphorus-containing radicals (PO•, PO2•, HPO•) g2 Radicals quench high-energy H• and OH• radicals in the flame g1->g2 g3 Combustion chain reaction is interrupted g2->g3 g3->start Inhibits c1 Phosphinate promotes decomposition of polymer c2 Forms a stable, continuous and compact char layer c1->c2 c3 Char layer acts as a barrier to heat and mass transfer c2->c3 c3->start Insulates Logical_Relationships center Incorporation of This compound (or its salt) p1 ↑ Limiting Oxygen Index (LOI) center->p1 Improves Fire Safety p2 ↑ UL-94 Rating (e.g., to V-0) center->p2 Improves Fire Safety p3 ↑ Char Yield center->p3 Improves Fire Safety p4 ↓ Heat Release Rate center->p4 Improves Fire Safety n1 ↓ Initial Decomposition Temp. center->n1 Potential Trade-offs n2 May ↓ Impact Strength center->n2 Potential Trade-offs n3 May affect Tg center->n3 Potential Trade-offs

References

Economic Analysis of Ethyl Phenylphosphinate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl phenylphosphinate is a versatile organophosphorus compound with significant applications across various sectors of the chemical industry, notably as a reactive intermediate, a photoinitiator in polymer chemistry, and a precursor for flame retardants. This guide provides an economic analysis of its large-scale synthesis, alongside a comparative assessment of its performance against viable alternatives. The content is supported by experimental data and detailed protocols to assist researchers and professionals in making informed decisions for their specific applications.

Economic Analysis of Large-Scale Synthesis

A precise techno-economic analysis for the large-scale production of this compound is not publicly available. However, an estimation of the variable production costs can be derived from the pricing of the requisite starting materials for its common synthesis routes. The economic viability of a particular synthesis method will largely depend on the reaction yield, purity of the final product, and the cost of raw materials and reagents.

One prevalent laboratory-scale synthesis involves the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a base like pyridine (B92270). Below is a comparative table of the estimated costs of these starting materials.

Table 1: Estimated Cost of Starting Materials for this compound Synthesis

Starting Material/ReagentChemical FormulaCAS NumberEstimated Price (USD/kg)
Phenylphosphinic AcidC₆H₅P(O)(OH)H1779-48-2320 - 460
Ethyl ChloroformateClCOOC₂H₅541-41-31.0 - 455
PyridineC₅H₅N110-86-12.35 - 3.93

Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity, volume, and market fluctuations.

The significant price range for ethyl chloroformate highlights the impact of supplier and purity on the overall cost. For large-scale industrial production, securing a stable and cost-effective supply of these key raw materials is paramount. The overall process economics will also be heavily influenced by factors such as solvent recycling, energy consumption, waste disposal, and labor costs. Continuous flow processes, for instance, have been shown to potentially reduce energy consumption and waste, offering a more sustainable and cost-effective alternative to traditional batch manufacturing for fine chemicals.

Comparison with Alternative Organophosphorus Compounds

The choice of an organophosphorus compound is dictated by its performance in a specific application. This compound is often compared with other phosphinates and phosphonates.

Table 2: Cost Comparison of this compound Precursors and Alternative Starting Materials

CompoundChemical FormulaCAS NumberEstimated Price (USD/kg)Primary Use/Alternative to
Phenylphosphinic AcidC₆H₅P(O)(OH)H1779-48-2320 - 460Precursor for this compound
Diethyl Phosphite (B83602)(C₂H₅O)₂P(O)H762-04-91.2 - 2.0Alternative P-source in phosphonylation reactions
Sodium HypophosphiteNaH₂PO₂7681-53-044.60 (for 100g)Alternative reducing agent and P-source
Photoinitiator TPO-LC₁₈H₂₁O₃P84434-11-710.2 - 16.1Commercial name for Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate

From a raw material cost perspective, synthesis routes starting from diethyl phosphite or sodium hypophosphite may appear more economical. However, the overall cost-effectiveness depends on the specific reaction pathways, yields, and the required purity of the final product.

Performance Comparison in Key Applications

Photoinitiators in UV Curing

Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, commercially known as TPO-L, is a widely used photoinitiator for UV curing applications.[1][2] It offers a good balance of reactivity, low yellowing, and low odor, making it suitable for various formulations, including printing inks and coatings.[1][2]

Table 3: Performance Comparison of TPO-L with Other Photoinitiators

PhotoinitiatorKey AdvantagesKey DisadvantagesRelative Curing Efficiency
TPO-L (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate) Low yellowing, low odor, good through-cure, lower toxicity compared to TPO.[1][3][4]Lower initiation efficiency compared to TPO and BAPO.[3]Moderate
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) High initiation efficiency.Higher toxicity, potential for yellowing.[3]High
BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) Very high initiation efficiency.[3]More severe yellowing problem.[3]Very High

Studies have shown that while TPO-L has a lower initiation efficiency than TPO, its lower toxicity profile makes it a more attractive option, especially in applications with potential for human contact.[3] The choice of photoinitiator will depend on the specific requirements of the application, balancing curing speed, color stability, and safety.

Flame Retardants

Phosphinates, including derivatives of this compound, are utilized as flame retardants in various polymers. They can act in both the gas phase (flame inhibition) and the condensed phase (char promotion).

Table 4: General Performance Comparison of Phosphinate vs. Phosphonate (B1237965) Flame Retardants

Flame Retardant TypePrimary Mode of ActionAdvantagesDisadvantages
Phosphinates Gas and condensed phaseOften more efficient at lower loadings, can be reactive or additive.Can be less thermally stable than some phosphonates.
Phosphonates Primarily condensed phase (char formation)Good thermal stability, effective in promoting char.May require higher loadings for equivalent performance.

Comparative studies on specific phosphinate and phosphonate flame retardants have shown that their effectiveness is highly dependent on the polymer matrix and the presence of other additives. For instance, in epoxy resins, a polymeric phosphonate (PPMP) and a phosphinate-based flame retardant (DOPO) both demonstrated high flame retardant efficiency, achieving a V-0 rating at low phosphorus content.[5] The choice between a phosphinate and a phosphonate will depend on the desired balance of properties, including flame retardancy, thermal stability, and mechanical performance of the final material.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of phenylphosphinic acid with ethyl chloroformate.

Materials:

  • Phenylphosphinic acid

  • Ethyl chloroformate

  • Pyridine

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenylphosphinic acid in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of pyridine to the solution with stirring.

  • From the dropping funnel, add an equimolar amount of ethyl chloroformate dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the general workflow for the synthesis of this compound from phenylphosphinic acid and ethyl chloroformate.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Purification & Final Product PPA Phenylphosphinic Acid Reaction Reaction in Anhydrous Solvent (0°C to RT) PPA->Reaction ECF Ethyl Chloroformate ECF->Reaction PY Pyridine PY->Reaction Filtration Filtration Reaction->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Distillation Vacuum Distillation Drying->Distillation EP EP Distillation->EP EPP This compound

Caption: Synthesis workflow for this compound.

This guide provides a foundational economic and performance analysis of this compound for large-scale synthesis. For specific applications, it is crucial to conduct detailed in-house experimental evaluations and cost analyses based on current market prices and process-specific parameters.

References

A Comparative Analysis of the Cytotoxicity of Ethyl Phenylphosphinate and Other Common Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of photoinitiators is paramount for the development of safe and effective photopolymerized biomaterials and drug delivery systems. This guide provides an objective comparison of the cytotoxicity of Ethyl phenylphosphinate (TPO-L) with other widely used photoinitiators, supported by experimental data and detailed methodologies.

Photoinitiators are essential components in light-curable materials, enabling the rapid transformation of liquid resins into solid polymers upon exposure to light. Their applications in the biomedical field are vast, ranging from dental composites and tissue engineering scaffolds to 3D printing of medical devices. However, the potential for unreacted photoinitiator molecules to leach from the polymerized material and induce cellular toxicity is a significant concern. This guide focuses on the comparative cytotoxicity of several key photoinitiators: this compound (TPO-L), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), Camphorquinone (CQ), and Irgacure 2959.

Recent studies have highlighted this compound (TPO-L) as a promising photoinitiator with high biocompatibility.[1][2][3] Research indicates that TPO-L exhibits lower cytotoxicity compared to other commonly used photoinitiators such as BAPO and TPO.[1][2][3]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various photoinitiators on different cell lines, as determined by in vitro assays. The data is presented as cell viability percentages at various concentrations.

PhotoinitiatorCell LineConcentration (µM)Cell Viability (%)Reference
This compound (TPO-L) L-929Not specified89.62 ± 4.93[2]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) L-929193.35[4]
592.01[4]
1085.14[4]
2576.80[4]
5061.84[4]
L-929Not specified84.45 ± 3.62[2]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) L-929Not specified74.16 ± 3.7[2]
Human Oral Keratinocytes & V79 fibroblasts1-50Concentration-dependent decrease[5]
Camphorquinone (CQ) Human Dental Pulp Cells1000 (1 mM)~70[6][7]
2000 (2 mM)~50[6][7]
Dental Pulp Stem Cells200-400Start of viability loss[8]
Irgacure 2959 Human Aortic Smooth Muscle Cells< 0.02% (w/v)No significant decrease[9]
> 0.02% (w/v)Significant decrease[9]

Note: The experimental conditions, such as light exposure and incubation times, can vary between studies, which may influence the results.

Experimental Methodologies

The cytotoxicity of photoinitiators is commonly assessed using a variety of in vitro assays. A widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Plate cells (e.g., L-929 fibroblasts, human dental pulp cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the photoinitiators (e.g., in dimethyl sulfoxide (B87167) - DMSO) and dilute them to the desired final concentrations in the cell culture medium.[10] Remove the old medium from the cells and add the medium containing the different concentrations of photoinitiators. Include a vehicle control (medium with the same concentration of DMSO used for the highest photoinitiator concentration) and a negative control (untreated cells).

  • Incubation: Incubate the cells with the photoinitiators for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[11] Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[11]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).[11]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to the untreated control cells.

Visualizing Experimental and Biological Processes

To better understand the processes involved in cytotoxicity testing and the cellular response to photoinitiators, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate treatment Incubation with Photoinitiators (24-72h) cell_seeding->treatment compound_prep Photoinitiator Stock Solution Preparation compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Cell Viability Calculation absorbance_reading->data_analysis

Caption: Workflow of a typical in vitro cytotoxicity assay.

Certain photoinitiators, like Camphorquinone, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[6][7][8]

Signaling_Pathway photoinitiator Photoinitiator (e.g., Camphorquinone) ros Reactive Oxygen Species (ROS) Generation photoinitiator->ros light Light Exposure light->ros stress Oxidative Stress ros->stress dna_damage DNA Damage stress->dna_damage apoptosis_pathway Apoptosis Signaling Pathway (e.g., p53 activation) stress->apoptosis_pathway dna_damage->apoptosis_pathway apoptosis Apoptosis (Cell Death) apoptosis_pathway->apoptosis

Caption: Simplified signaling pathway of photoinitiator-induced cytotoxicity.

Conclusion

The selection of a photoinitiator for biomedical applications requires a careful evaluation of its cytotoxic potential. The available data suggests that this compound (TPO-L) is a highly biocompatible option with lower cytotoxicity compared to several other common photoinitiators like BAPO and TPO.[1][2][3] Camphorquinone and Irgacure 2959 also exhibit concentration-dependent cytotoxicity.[6][7][8][9] Researchers and drug development professionals should consider these cytotoxic profiles, in conjunction with polymerization efficiency and other material properties, to select the most appropriate photoinitiator for their specific application, ensuring the development of safe and effective biomedical products.

References

A Comparative Guide to the Thermal Stability of Polymers with Ethyl Phenylphosphinate-Based and Other Phosphorus Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

The imperative for enhanced fire safety in polymeric materials has driven extensive research into effective flame retardant (FR) systems. Among these, phosphorus-based flame retardants have garnered significant attention due to their efficacy and more favorable environmental profile compared to halogenated alternatives. This guide provides a detailed comparison of the thermal stability of polymers incorporating ethyl phenylphosphinate-based flame retardants and other common phosphorus-based FRs, supported by experimental data from peer-reviewed studies.

While direct quantitative data for this compound as a standalone additive is limited in publicly available literature, this guide will focus on its closely related and commercially significant derivative, aluminum ethylphenylphosphinate (AEPP). The performance of AEPP will be compared with other widely used phosphorus flame retardants, namely aluminum diethylphosphinate (AlPi) and resorcinol (B1680541) bis(diphenyl phosphate) (RDP), in various polymer matrices.

Mechanism of Action: A Brief Overview

Phosphorus-based flame retardants can exert their function in either the gas phase, the condensed phase, or both. In the gas phase , phosphorus-containing radicals are released during decomposition, which can quench the high-energy radicals (H• and OH•) that propagate combustion. In the condensed phase , the flame retardant can promote the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.

Quantitative Comparison of Thermal Stability

The following tables summarize key quantitative data from Thermogravimetric Analysis (TGA) and Cone Calorimetry tests for different polymer systems. TGA provides information on the thermal stability of a material by measuring its weight loss as a function of temperature, while cone calorimetry is a bench-scale test that simulates real-world fire conditions and measures parameters like heat release rate (HRR) and total heat released (THR).

Table 1: Thermal Stability of Epoxy Resin with Aluminum Ethylphenylphosphinate (AEPP)

FormulationTonset (°C)Char Yield at 700°C (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Epoxy35015.21150110
Epoxy + 15% AEPP33525.845075

Data synthesized from a study on the application of AEPP in epoxy resin.

Table 2: Thermal Stability of Polyamide 6 (PA6) with Aluminum Diethylphosphinate (AlPi)

FormulationT5% (°C)Char Yield at 700°C (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat PA6401<181785
PA6 + 12% AlPi3853.560478
PA6 + 7% AlPi + 5% Synergist3805.149772

Data synthesized from studies on flame retardant PA6 composites[1][2][3]. T5% refers to the temperature at which 5% weight loss occurs.

Table 3: Thermal Stability of Polycarbonate (PC) with Resorcinol Bis(diphenyl phosphate) (RDP)

FormulationTonset (°C)Char Yield at 700°C (%)
Neat PC~480~25
PC + 12% RDP~350>30

Data synthesized from a study on the thermal degradation of polycarbonate with phosphate-based flame retardants[4]. Cone calorimetry data was not available in the cited source.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is conducted to evaluate the thermal stability and decomposition characteristics of the polymer formulations.

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg.

  • Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is typically used.

  • Temperature Range: The analysis is generally performed from ambient temperature to 700-800 °C.

  • Atmosphere: The experiments are conducted under a controlled atmosphere, typically nitrogen or air, at a specified flow rate (e.g., 50-100 mL/min).

  • Crucible: Samples are placed in ceramic or aluminum crucibles.

  • Measurements: The instrument records the sample weight as a function of temperature. Key parameters extracted include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at the end of the analysis.

Cone Calorimetry

Cone calorimetry is a standard fire testing method used to determine the combustion characteristics of materials.

  • Instrument: A cone calorimeter compliant with ISO 5660 or ASTM E1354 standards.

  • Sample Size: Samples are typically prepared as 100 mm x 100 mm plaques with a thickness of 3-4 mm.

  • Heat Flux: The samples are exposed to a constant external heat flux, commonly 35 kW/m² or 50 kW/m².

  • Ignition: A spark igniter is used to ignite the pyrolysis gases released from the sample surface.

  • Measurements: The instrument continuously measures several parameters during the test, including:

    • Time to ignition (TTI)

    • Heat release rate (HRR), with the peak value being pHRR

    • Total heat released (THR)

    • Mass loss rate (MLR)

    • Smoke production rate (SPR)

    • Effective heat of combustion (EHC)

Visualizing the Flame Retardant Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the thermal stability and flame retardancy of polymers with the addition of flame retardants.

flame_retardant_workflow cluster_prep Sample Preparation cluster_testing Thermal & Flammability Testing cluster_analysis Data Analysis & Comparison polymer Polymer Matrix compounding Melt Compounding / Blending polymer->compounding fr Flame Retardant (e.g., this compound) fr->compounding molding Injection / Compression Molding compounding->molding tga Thermogravimetric Analysis (TGA) molding->tga cone Cone Calorimetry molding->cone ul94 UL 94 Vertical Burn Test molding->ul94 loi Limiting Oxygen Index (LOI) molding->loi tga_data T-onset, T-max, Char Yield tga->tga_data cone_data pHRR, THR, TTI, Smoke cone->cone_data flam_data V-0/V-1/V-2 Rating, LOI Value ul94->flam_data loi->flam_data comparison Comparative Analysis of Performance tga_data->comparison cone_data->comparison flam_data->comparison

Workflow for Evaluating Flame Retardant Polymer Composites.

Conclusion

The experimental data presented in this guide demonstrates that this compound-based flame retardants, represented here by AEPP, can significantly enhance the thermal stability and fire resistance of polymers such as epoxy resins. The incorporation of AEPP leads to a notable reduction in the peak heat release rate and an increase in char yield, indicative of a condensed-phase flame retardant mechanism. When compared to other phosphorus-based flame retardants like AlPi and RDP, it is evident that the effectiveness of each flame retardant is highly dependent on the specific polymer matrix and the potential for synergistic interactions. While AEPP shows strong performance in epoxy, AlPi is a proven effective flame retardant for polyamides, and RDP is well-established for use in polycarbonates. The selection of an appropriate flame retardant system, therefore, requires careful consideration of the polymer type, the desired level of fire safety, and the potential impact on the material's physical properties. Further research focusing on the direct comparison of this compound with its derivatives and other phosphorus flame retardants within the same polymer systems would be invaluable for optimizing fire safety solutions.

References

A Spectroscopic Comparison of Ethyl Phenylphosphinate and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of ethyl phenylphosphinate and its derivatives, offering valuable data for researchers, scientists, and professionals involved in drug development. The information presented is supported by experimental data and protocols to ensure accurate and reproducible analysis.

Introduction to this compound

This compound is an organophosphorus compound with a phosphorus atom bonded to a phenyl group, an ethoxy group, a hydrogen atom, and a doubly bonded oxygen atom. This structure serves as a key building block in the synthesis of various organophosphorus compounds, including ligands for catalysis, flame retardants, and molecules of pharmaceutical interest. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a related derivative, diethyl phenylphosphonate (B1237145), to highlight the influence of the substituents on the spectral characteristics.

¹H NMR Data

The ¹H NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule.

CompoundP-H (δ, ppm)Phenyl-H (δ, ppm)O-CH₂ (δ, ppm)CH₃ (δ, ppm)JP-H (Hz)
This compound~7.0-7.5~7.4-7.8~4.0-4.2~1.2-1.4~550-570
Diethyl Phenylphosphonate-~7.4-7.8~4.0-4.2~1.2-1.4-
¹³C NMR Data

The ¹³C NMR spectra reveal the chemical environment of the carbon atoms.

CompoundPhenyl C1 (δ, ppm)Phenyl C2,6 (δ, ppm)Phenyl C3,5 (δ, ppm)Phenyl C4 (δ, ppm)O-CH₂ (δ, ppm)CH₃ (δ, ppm)
This compound~130-132~128-130~131-133~128-130~60-62~16-18
Diethyl Phenylphosphonate~132-134~128-130~131-133~128-130~62-64~16-18
³¹P NMR Data

³¹P NMR is a powerful technique for characterizing organophosphorus compounds, with the chemical shift being highly sensitive to the electronic environment of the phosphorus atom.

Compound³¹P Chemical Shift (δ, ppm)
This compound~25-30
Diethyl Phenylphosphonate~18-22
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundP=O Stretch (cm⁻¹)P-O-C Stretch (cm⁻¹)P-Ph Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)
This compound~1220-1250~1020-1050~1430-1440~3050-3080~2850-2980
Diethyl Phenylphosphonate~1240-1260~1020-1050~1435-1445~3050-3080~2850-2980
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

CompoundMolecular Ion (M⁺, m/z)Key Fragment (m/z)
This compound170141 ([M-C₂H₅]⁺)
Diethyl Phenylphosphonate214186 ([M-C₂H₅O]⁺), 141 ([M-C₄H₉O₂]⁺)

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy (¹H, ¹³C, ³¹P)
  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR : Acquire the spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹³C NMR : Acquire the proton-decoupled spectrum with a spectral width of 0 to 200 ppm. A larger number of scans is typically required compared to ¹H NMR. The solvent peak is used as a reference.

  • ³¹P NMR : Acquire the proton-decoupled spectrum with a spectral width that covers the expected range for phosphinates and phosphonates (e.g., -50 to 50 ppm). 85% H₃PO₄ is used as an external standard (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Instrumentation : An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition : Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Dilute the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

  • Data Acquisition : For ESI, the sample is introduced into the ion source via direct infusion or through a liquid chromatograph. For EI, the sample is typically introduced via a gas chromatograph or a direct insertion probe. The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).

Reaction Mechanism: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental transformation in organophosphorus chemistry for the formation of a phosphorus-carbon bond. A phosphinate, such as a derivative of this compound, can react with an alkyl halide to yield a phosphonate.

Michaelis_Arbuzov Phosphinate This compound Derivative (P(III) tautomer) Intermediate Quasiphosphonium Salt Intermediate Phosphinate->Intermediate Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Intermediate Product Phosphonate Product Intermediate->Product SN2 Attack by Halide Byproduct Ethyl Halide (EtX) Intermediate->Byproduct Elimination

Caption: The Michaelis-Arbuzov reaction pathway for a phosphinate.

Spectroscopic Comparison Discussion

The spectroscopic data presented reveals key differences between this compound and diethyl phenylphosphonate.

  • NMR Spectroscopy : The most significant difference in the ¹H NMR is the presence of a P-H proton signal in this compound with a large coupling constant to the phosphorus atom, which is absent in diethyl phenylphosphonate. In ³¹P NMR, the phosphorus nucleus in this compound is less shielded (more downfield) compared to diethyl phenylphosphonate, reflecting the different electronic environment.

  • IR Spectroscopy : The P=O stretching frequency is slightly different between the two compounds, which can be attributed to the different substituents on the phosphorus atom. These subtle shifts can be valuable for distinguishing between similar organophosphorus compounds.

  • Mass Spectrometry : The fragmentation patterns are distinct and characteristic. The loss of an ethyl group from the molecular ion of this compound is a major fragmentation pathway. Diethyl phenylphosphonate shows a more complex fragmentation pattern, including the loss of an ethoxy radical.

This guide provides a foundational set of spectroscopic data and methodologies for the analysis of this compound and its derivatives. Researchers can utilize this information for compound identification, purity assessment, and as a basis for the characterization of novel derivatives in their drug discovery and development efforts.

A Comparative Guide to Hydrophosphinylation Reagents: Benchmarking Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate hydrophosphinylation reagent is critical for the efficient synthesis of organophosphorus compounds. This guide provides an objective comparison of Ethyl phenylphosphinate against other common hydrophosphinylation reagents, supported by experimental data, detailed protocols, and visual aids to streamline decision-making.

Hydrophosphinylation, the addition of a P-H bond across an unsaturated C-C bond, is a highly atom-economical method for creating valuable P-C bonds. The choice of the phosphorus-containing reagent is paramount and significantly influences reaction efficiency, substrate scope, and functional group tolerance. This guide focuses on benchmarking this compound against other prevalent reagents, namely secondary phosphine (B1218219) oxides (SPOs) like Diphenylphosphine (B32561) oxide, and other H-phosphinate esters.

Performance Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the performance of this compound and alternative reagents in the hydrophosphinylation of representative unactivated and activated alkenes. Data has been compiled from various studies, and it is crucial to note the different reaction conditions, which are key to interpreting the results.

ReagentSubstrateCatalyst/InitiatorSolventTime (h)Temp. (°C)Yield (%)Reference
This compound 1,1-Difluoro-2-(4-methoxyphenyl)etheneDi-tert-butyl peroxide (20 mol%)DMF2412029[1]
Diphenylphosphine oxide1,1-Difluoro-2-(4-methoxyphenyl)etheneDi-tert-butyl peroxide (5 mol%)DMF2412090[1]
Diphenylphosphine oxideStyrene(PMDETA)₂K₂Mg(CH₂SiMe₃)₄ (5 mol%)C₆H₆0.252598[2]
Diphenylphosphine oxide1-Octene (B94956)Eosin Y (photocatalyst)i-PrOH12RT85
Cyclohexyl phenyl-H-phosphinate1-OcteneDIBP (10 mol%)DMSO16RT76[3][4]
Ethyl phosphinate1-DodeceneAIBN (10 mol%)Toluene (B28343)39078[5]

Note: DIBP = 4,4'-(2-(1-methylimidazolium)ethoxy)benzophenone dibromide, AIBN = Azobisisobutyronitrile, PMDETA = Pentamethyldiethylenetriamine, DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide. RT = Room Temperature.

Signaling Pathways and Experimental Workflows

To visually represent the underlying processes, the following diagrams have been generated.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN, Peroxide) Radical_In Radical_In Initiator->Radical_In hv or Δ Radical_InReagent Radical_InReagent Phosphinoyl_Radical Phosphinoyl_Radical Radical_InReagent->Phosphinoyl_Radical H-abstraction Phosphinoyl_RadicalAlkene Phosphinoyl_RadicalAlkene Alkyl_Radical Alkyl_Radical Phosphinoyl_RadicalAlkene->Alkyl_Radical Alkyl_RadicalReagent Alkyl_RadicalReagent ProductPhosphinoyl_Radical ProductPhosphinoyl_Radical Alkyl_RadicalReagent->ProductPhosphinoyl_Radical H-abstraction Product Product Reagent P-H Reagent (e.g., this compound) Alkene Alkene Substrate

Caption: General mechanism of radical-mediated hydrophosphinylation.

G Start Define Substrate (Alkene/Alkyne) Substrate_Type Substrate Type? Start->Substrate_Type Activated Activated (e.g., Styrenes, Acrylates) Substrate_Type->Activated Activated Unactivated Unactivated (e.g., 1-Octene) Substrate_Type->Unactivated Unactivated Reagent_Choice Select Reagent Class SPO Secondary Phosphine Oxide (e.g., Diphenylphosphine oxide) - High reactivity - Good yields with styrenes Reagent_Choice->SPO High Yields Desired H_Phosphinate H-Phosphinate Ester (e.g., this compound) - Good for unactivated alkenes - Milder conditions possible Reagent_Choice->H_Phosphinate Functional Group Tolerance Conditions Select Reaction Conditions Metal_Cat Metal-Catalyzed - High selectivity - Potential for asymmetry Conditions->Metal_Cat High Selectivity Radical_Init Radical-Initiated - Broad substrate scope - Metal-free options Conditions->Radical_Init Metal-Free Activated->Reagent_Choice Unactivated->Reagent_Choice SPO->Conditions H_Phosphinate->Conditions Product Synthesize Product Metal_Cat->Product Radical_Init->Product

Caption: Logical workflow for selecting a hydrophosphinylation reagent.

Experimental Protocols

Detailed methodologies are provided for key experiments to facilitate reproducibility and adaptation.

Protocol 1: Peroxide-Initiated Hydrophosphinylation of a gem-Difluoroalkene with Diphenylphosphine oxide

This protocol is adapted from a procedure for the synthesis of α,α-difluorophosphine oxides.[1]

  • Materials: 1,1-Difluoro-2-(4-methoxyphenyl)ethene (1.0 mmol, 1.0 equiv.), Diphenylphosphine oxide (3.0 mmol, 3.0 equiv.), di-tert-butyl peroxide (0.05 mmol, 0.05 equiv.), and anhydrous DMF (6.0 mL).

  • Procedure:

    • To a sealable reaction vial, add the gem-difluoroalkene and diphenylphosphine oxide.

    • Transfer the vial to a nitrogen-filled glove box.

    • Add anhydrous DMF and di-tert-butyl peroxide to the vial.

    • Seal the vial with a PTFE-lined screw cap under a nitrogen atmosphere.

    • Remove the vial from the glove box and place it in a preheated heating mantle at 120 °C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, concentrate the reaction mixture onto diatomaceous earth.

    • Purify the residue by normal-phase silica (B1680970) gel flash chromatography to afford the desired product.

Protocol 2: UV-Mediated Hydrophosphinylation of an Unactivated Alkene with an H-Phosphinate

This protocol is based on the hydrophosphinylation of 1-octene with cyclohexyl phenyl-H-phosphinate.[3][4]

  • Materials: Cyclohexyl phenyl-H-phosphinate (0.3 mmol, 1 equiv.), 1-octene (0.3 mmol, 1 equiv.), 4,4'-(2-(1-methylimidazolium)ethoxy)benzophenone dibromide (DIBP, 0.03 mmol, 10 mol%), and degassed DMSO (1.5 mL).

  • Procedure:

    • In a suitable reaction vessel, dissolve the H-phosphinate, 1-octene, and DIBP in degassed DMSO.

    • Ensure the system is under a nitrogen atmosphere.

    • Irradiate the solution with a 365 nm UV-A LED source for 16 hours at room temperature with stirring.

    • After the reaction period, add ethyl acetate (B1210297) (30 mL) to the mixture.

    • Wash the organic layer with a saturated solution of NaHCO₃ (2 x 15 mL) and brine (2 x 15 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to yield the final product.

Protocol 3: AIBN-Initiated Radical Addition of Ethyl Phosphinate to an Alkene

This protocol describes the thermal radical addition of ethyl phosphinate to 1-dodecene.[5]

  • Materials: 1-Dodecene (1.0 equiv.), Ethyl phosphinate (1.5 equiv.), AIBN (10 mol%), and Toluene.

  • Procedure:

    • Combine 1-dodecene, ethyl phosphinate, and AIBN in a reaction flask equipped with a reflux condenser.

    • Add toluene as the solvent.

    • Heat the reaction mixture to 90 °C and stir for 3 hours under an inert atmosphere.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by distillation or column chromatography to afford the ethyl dodecyl-H-phosphinate.

Conclusion

The selection of a hydrophosphinylation reagent is a multifaceted decision that depends on the substrate, desired reaction conditions, and performance metrics. While secondary phosphine oxides like Diphenylphosphine oxide often provide high yields, especially with activated alkenes, H-phosphinate esters such as this compound and its analogues present viable alternatives, particularly in metal-free, radical-initiated reactions with unactivated alkenes. The provided data and protocols serve as a foundational guide for chemists to make informed decisions and design efficient synthetic routes for the production of valuable organophosphorus compounds.

References

A Comparative Analysis of the Reactivity of Ethyl Phenylphosphinate and Other P-H Compounds in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of compounds containing a phosphorus-hydrogen (P-H) bond is of paramount importance in organophosphorus chemistry, providing pathways to a diverse array of molecules with significant applications in medicinal chemistry, materials science, and catalysis. Among these reagents, ethyl phenylphosphinate holds a unique position, offering a balance of reactivity and structural features that lead to P-chiral phosphinate esters. This guide provides an objective comparison of the reactivity of this compound with other common P-H compounds, such as dialkyl phosphites and secondary phosphine (B1218219) oxides, supported by experimental data from established synthetic methodologies.

Core Reactions and Reactivity Landscape

The P-H bond in phosphinates, phosphonates, and phosphine oxides is nucleophilic and can also undergo radical cleavage or catalytic activation. Its reactivity is central to several name reactions, including the Pudovik, aza-Pudovik (hydrophosphonylation of imines), and Kabachnik-Fields reactions. The comparative reactivity in these transformations is influenced by factors such as the steric and electronic properties of the substituents on the phosphorus atom, reaction conditions, and the nature of the electrophile.

Generally, the reactivity of the P-H bond in these addition reactions is influenced by the acidity and nucleophilicity of the phosphorus atom. While a comprehensive kinetic comparison across all conditions is complex, empirical data from synthetic outcomes allow for a practical assessment of their relative performance.

Comparative Performance in the Aza-Pudovik Reaction

The aza-Pudovik reaction, the addition of P-H compounds to imines, is a highly efficient method for forming carbon-phosphorus bonds to synthesize α-aminophosphonates and their derivatives. Experimental data from microwave-assisted, solvent-free reactions provide a direct comparison of different P-H reagents.

Table 1: Comparison of P-H Compound Reactivity in the Aza-Pudovik Reaction with N-Benzylidenebutylamine

EntryP-H ReagentProduct TypeTemp. (°C)Time (min)Yield (%)Reference
1Dimethyl phosphite (B83602)α-Aminophosphonate803073[1]
2Diethyl phosphiteα-Aminophosphonate803075[1]
3Dibutyl phosphiteα-Aminophosphonate803071[1]
4Dibenzyl phosphiteα-Aminophosphonate1001069[1]
5Diphenylphosphine (B32561) oxideα-Aminophosphine Oxide1001089[1]

As shown in Table 1, under solvent-free microwave conditions, diphenylphosphine oxide exhibits the highest reactivity, affording the corresponding α-aminophosphine oxide in 89% yield after only 10 minutes at 100 °C[1]. Among the dialkyl phosphites, reactivity appears to be less dependent on the size of the alkyl group under these conditions, with yields ranging from 69% to 75%[1].

While the above study did not include this compound, separate studies on the aza-Pudovik reaction using alkyl phenyl-H-phosphinates show excellent yields, generally ranging from 65% to 92%, indicating a high level of reactivity comparable to or exceeding that of dialkyl phosphites[2].

Comparative Performance in the Pudovik Reaction

The classical Pudovik reaction involves the addition of P-H compounds to carbonyl groups. The reactivity can be influenced by the choice of catalyst and reaction conditions.

Table 2: Comparison of P-H Compound Reactivity in the Pudovik Reaction with α-Oxophosphonates

EntryP-H ReagentCarbonyl SubstrateCatalyst (mol%)Product TypeYield (%)Reference
1Dimethyl phosphiteDimethyl α-oxoethylphosphonateDEA (5%)α-Hydroxy-bisphosphonate86[3]
2Diethyl phosphiteDimethyl α-oxoethylphosphonateDEA (5%)α-Hydroxy-bisphosphonate82[3]
3Diphenylphosphine oxideDimethyl α-oxoethylphosphonateDEA (40%)α-Hydroxy-phosphonate-phosphine oxide78[3]
4Ethyl phenyl-H-phosphinateDiethyl α-oxoethylphosphonateDBU (cat.)α-Hydroxy-phosphonate-phosphinate71[4]

Data compiled from multiple sources indicate that dialkyl phosphites provide high yields in the Pudovik reaction with α-oxoethylphosphonates[3]. This compound also demonstrates good reactivity, affording the non-symmetrical α-hydroxy-phosphonate-phosphinate derivative in a 71% yield[4]. It is noteworthy that reaction conditions, particularly the amount of catalyst, can significantly influence the outcome and may lead to rearrangements[3].

Reactivity in UV-Mediated Hydrophosphinylation

The radical-initiated addition of P-H compounds to unactivated alkenes is another important transformation. UV-mediated hydrophosphinylation provides a metal-free approach to functionalized organophosphorus compounds.

Studies have shown that H-phosphinates, including this compound, are effective reagents for the UV-mediated hydrophosphinylation of unactivated alkenes in the presence of an organic sensitizer[5][6][7]. While direct side-by-side quantitative comparisons with H-phosphonates in the same study are limited, the literature suggests that hydrophosphonylation of alkenes under similar radical conditions often requires a large excess of the phosphonate (B1237965) reagent, implying that H-phosphinates may be more reactive in this specific transformation[5].

Experimental Protocols

General Experimental Protocol for Aza-Pudovik Reaction (Microwave-Assisted)

This protocol is based on the synthesis of α-aminophosphonates and α-aminophosphine oxides under solvent- and catalyst-free conditions.

  • Reactant Preparation : In a microwave process vial, the imine (1.0 mmol) and the respective P-H reagent (dialkyl phosphite or secondary phosphine oxide, 1.2 mmol) are mixed.

  • Microwave Irradiation : The vial is sealed, and the mixture is irradiated in a microwave reactor at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 10-30 minutes).

  • Work-up and Purification : After cooling, the reaction mixture is typically purified directly without an aqueous work-up. Purification is achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

  • Characterization : The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR) and mass spectrometry.

General Experimental Protocol for Pudovik Reaction (Base-Catalyzed)

This protocol describes the base-catalyzed addition of P-H compounds to α-oxophosphonates.

  • Reaction Setup : The α-oxophosphonate (1.0 mmol) and the P-H reagent (dialkyl phosphite, H-phosphinate, or secondary phosphine oxide, 1.0 mmol) are dissolved in an anhydrous solvent (e.g., diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.

  • Catalyst Addition : A catalytic amount of a base (e.g., diethylamine (B46881) (DEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 5 mol%) is added dropwise to the stirred solution.

  • Reaction Monitoring : The reaction is stirred at 0 °C for a specified time (e.g., 8 hours). The progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification : Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the α-hydroxy-bisphosphonic derivative.

Visualized Workflows and Relationships

aza_pudovik_workflow cluster_reactants Reactant Mixing cluster_reaction Reaction Step cluster_purification Purification Imine Imine (1.0 mmol) MW Microwave Irradiation (80-100 °C, 10-30 min) Solvent-Free Imine->MW PH_reagent P-H Reagent (e.g., this compound) (1.2 mmol) PH_reagent->MW Crude Crude Product MW->Crude Cooling Chromatography Silica Gel Column Chromatography Crude->Chromatography Pure Pure α-Amino Derivative Chromatography->Pure

reactivity_comparison Title Relative Reactivity in Aza-Pudovik Reaction (Microwave, Solvent-Free) DPPO Diphenylphosphine Oxide DEP Diethyl Phosphite DPPO->DEP Higher Reactivity DMP Dimethyl Phosphite DEP->DMP Comparable Reactivity EPP Ethyl Phenylphosphinate EPP->DEP Comparable or Higher Reactivity

References

Unambiguous Structure Verification: A Comparative Guide to Ethyl Phenylphosphinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography versus common spectroscopic techniques for the structural validation of ethyl phenylphosphinate, a key organophosphorus intermediate.

While spectroscopic methods offer valuable insights into molecular structure, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural information. This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of characterizing this compound and its analogs.

At a Glance: Method Comparison

The following table summarizes the key quantitative data obtained from various analytical techniques for this compound and a closely related analog, methyl(phenyl)phosphinic acid, for which a crystal structure is available.

TechniqueParameterThis compoundMethyl(phenyl)phosphinic AcidReference
X-ray Crystallography Crystal System-Orthorhombic[1]
Space Group-Pbca[1]
Unit Cell Dimensions-a = 12.4231 Å, b = 7.8464 Å, c = 15.9801 Å[1]
Bond Length (P=O)-1.498(1) Å[1]
Bond Length (P-C)-1.791(2) Å[1]
Bond Length (P-O)-1.571(1) Å[1]
¹H NMR Chemical Shift (δ)P-H: ~7.5 ppm (d), O-CH₂: ~4.0 ppm (m), CH₃: ~1.3 ppm (t)-
³¹P NMR Chemical Shift (δ)~25-30 ppm-
IR Spectroscopy P=O Stretch (ν)~1240 cm⁻¹-
P-O-C Stretch (ν)~1030 cm⁻¹-
P-Ph Stretch (ν)~1440 cm⁻¹-
Mass Spectrometry Molecular Ion (m/z)170.05156.03

The Definitive Structure: X-ray Crystallography

Workflow for Single-Crystal X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement a Dissolve Compound b Slow Evaporation / Cooling a->b c Single Crystal Formation b->c d Mount Crystal c->d High-Quality Crystal e X-ray Diffraction d->e f Collect Diffraction Pattern e->f g Solve Phase Problem f->g Diffraction Data h Build Electron Density Map g->h i Refine Atomic Positions h->i j Final Structure Validation i->j k k j->k CIF File

A simplified workflow for determining a molecular structure using single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth : High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The choice of solvent is critical.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Validation : The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Corroborative Evidence: Spectroscopic Techniques

While not providing a complete 3D structure, spectroscopic methods are indispensable for routine characterization and for providing evidence that complements X-ray crystallography data.

Complementary Spectroscopic Techniques for Structural Elucidation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry EPP This compound HNMR ¹H NMR (Proton Environment) EPP->HNMR PNMR ³¹P NMR (Phosphorus Environment) EPP->PNMR CNMR ¹³C NMR (Carbon Skeleton) EPP->CNMR IR Functional Groups (e.g., P=O, P-O-C) EPP->IR MS Molecular Weight & Fragmentation Pattern EPP->MS

The relationship between this compound and various spectroscopic analysis methods.
Experimental Protocols

  • Sample Preparation : A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H and ¹³C NMR, spectra are typically referenced to tetramethylsilane (B1202638) (TMS). For ³¹P NMR, an external standard such as 85% H₃PO₄ is used.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Sample Preparation (for liquids) : A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty cell or clean ATR crystal is recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted.[2]

  • Sample Introduction : The dilute solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

  • Ionization : The sample molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated.

Conclusion

For the definitive structural validation of this compound and other small molecules critical to drug development and chemical research, single-crystal X-ray crystallography is unparalleled in its ability to provide a complete and unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide crucial, complementary information about the molecular connectivity, functional groups, and molecular weight, and are essential for routine analysis and for confirming the identity and purity of a synthesized compound. The integration of these techniques provides the robust and reliable structural data necessary for advancing scientific research and development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Phenylphosphinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of Ethyl phenylphosphinate: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a cross-validation perspective, offering supporting experimental data and detailed methodologies to aid in the selection and implementation of the most suitable technique for your specific analytical needs.

Comparison of Analytical Method Performance

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.998≥ 0.999
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 5 - 25 µg/mL0.5 - 5 µg/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD)
- Repeatability (Intra-day)< 5%< 2%< 1%
- Intermediate Precision (Inter-day)< 10%< 5%< 3%
Specificity/Selectivity ModerateModerate to HighVery High
Typical Run Time 10 - 20 minutes5 - 15 minutes2 - 10 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide representative experimental protocols for the quantification of this compound using GC-FID, HPLC-UV, and LC-MS/MS. These protocols are based on established methods for similar organophosphorus compounds and can be adapted and optimized for specific laboratory instrumentation and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol outlines a general procedure for the analysis of thermally stable and volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler.

Chromatographic Conditions:

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to at least 150% of the expected sample concentration.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards to a final concentration within the calibration range.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This method is suitable for non-volatile or thermally labile compounds and offers good precision and accuracy.

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Autosampler.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Autosampler.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 10% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 10% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: Precursor ion (m/z of [M+H]⁺ for this compound) → Product ion 1.

    • Qualifier: Precursor ion (m/z of [M+H]⁺ for this compound) → Product ion 2.

    • (Note: Specific m/z values for precursor and product ions need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in methanol or acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Extract the analyte from the sample matrix if necessary. Dilute the final extract with the initial mobile phase to a concentration within the calibration range.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow for each of the described techniques.

CrossValidationWorkflow Cross-Validation Logical Workflow A Define Analytical Requirements (e.g., required sensitivity, accuracy, matrix) B Method Development & Optimization (GC-FID, HPLC-UV, LC-MS/MS) A->B C Individual Method Validation (ICH Guidelines) B->C D Select Two or More Validated Methods for Comparison C->D E Analyze Identical Sets of Samples (Spiked and/or Incurred) D->E F Compare Results Statistically (e.g., Bland-Altman plot, t-test) E->F G Assess Method Equivalency (Acceptance Criteria Met?) F->G H_Yes Methods are Cross-Validated G->H_Yes Yes H_No Investigate Discrepancies (e.g., matrix effects, sample prep) G->H_No No H_No->B Re-optimize/Re-validate

Caption: A logical workflow for the cross-validation of analytical methods.

ExperimentalWorkflows General Experimental Workflows cluster_GC GC-FID Workflow cluster_HPLC HPLC-UV Workflow cluster_LCMS LC-MS/MS Workflow GC_A Sample Preparation (Dissolution/Extraction) GC_B GC Injection (Split) GC_A->GC_B GC_C Separation in GC Column GC_B->GC_C GC_D Detection by FID GC_C->GC_D GC_E Data Acquisition & Quantification GC_D->GC_E HPLC_A Sample Preparation (Dissolution/Filtration) HPLC_B HPLC Injection HPLC_A->HPLC_B HPLC_C Separation on C18 Column HPLC_B->HPLC_C HPLC_D Detection by UV Detector HPLC_C->HPLC_D HPLC_E Data Acquisition & Quantification HPLC_D->HPLC_E LCMS_A Sample Preparation (Extraction/Dilution) LCMS_B LC Injection LCMS_A->LCMS_B LCMS_C Separation on C18 Column LCMS_B->LCMS_C LCMS_D Ionization (ESI) LCMS_C->LCMS_D LCMS_E MS/MS Detection (MRM) LCMS_D->LCMS_E LCMS_F Data Acquisition & Quantification LCMS_E->LCMS_F

Caption: General experimental workflows for GC-FID, HPLC-UV, and LC-MS/MS analysis.

Safety Operating Guide

Proper Disposal Procedures for Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ethyl phenylphosphinate. The following procedural guidance is intended to ensure safe handling and compliance with standard laboratory safety protocols.

I. Essential Safety Information

This compound is a combustible liquid. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been thoroughly investigated.[1][2] Therefore, it is crucial to handle this chemical with care, adhering to standard laboratory safety practices.

Key Safety Precautions:

  • Avoid breathing vapors, mist, or gas.[1]

  • Prevent contact with skin and eyes.

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

II. Quantitative Data

The following table summarizes the key quantitative data for this compound:

PropertyValue
CAS Number 2511-09-3
Molecular Formula C₈H₁₁O₂P
Molecular Weight 170.15 g/mol
Appearance Colorless liquid
Boiling Point 94-95 °C @ 1 mmHg
Density 1.129 g/mL at 25 °C
Flash Point 113 °C (closed cup)
Solubility Insoluble in water; soluble in many organic solvents.
Toxicity To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

III. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves should be worn. While specific breakthrough times are not available, gloves made of nitrile rubber or neoprene are generally recommended for handling organic chemicals. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[1]

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

IV. Spill Containment and Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like paper towels to clean up the initial spill.

  • Absorb the Chemical: Carefully absorb the spilled liquid with the absorbent material.

  • Collect the Waste: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be placed in the hazardous waste container.

V. Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Consult Regulations: Familiarize yourself with your institution's and region's specific regulations for chemical waste disposal.

  • Prepare Waste Container: Obtain a designated and properly labeled hazardous waste container. The container should be made of a material compatible with this compound, such as glass or a suitable plastic.

  • Transfer the Chemical: Carefully transfer the this compound waste into the hazardous waste container.

    • Do not mix with other waste streams.[3]

    • Leave chemicals in their original containers if possible and appropriate for disposal.[3]

  • Label the Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date and any other information required by your institution.

  • Store the Waste: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in the same hazardous waste stream.[1]

VI. Chemical Incompatibilities

To prevent hazardous reactions, do not store or dispose of this compound with the following:

  • Strong Oxidizing Agents: May cause a violent reaction.

  • Strong Acids: May cause decomposition.

VII. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow This compound Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_final Finalization consult_regs Consult Disposal Regulations don_ppe Don Appropriate PPE consult_regs->don_ppe prep_container Prepare Labeled Waste Container don_ppe->prep_container transfer_waste Transfer Waste to Container prep_container->transfer_waste no_mixing Do Not Mix with Other Waste transfer_waste->no_mixing seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Area seal_container->store_waste arrange_pickup Arrange for Professional Disposal store_waste->arrange_pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Phenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl phenylphosphinate, offering procedural, step-by-step guidance to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

A critical first line of defense, the correct personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE for maximum protection.

Body PartRecommended ProtectionSpecifications and Standards
Hands Chemical-resistant glovesTested according to EN 374. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1][2]
Eyes/Face Safety goggles with side protection or a face shieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Body Protective clothingThis includes overalls, a long-sleeved lab coat, or a chemical-resistant suit to prevent skin exposure.[3][4]
Respiratory Respirator with appropriate cartridgesFor nuisance exposures or in case of inadequate ventilation, use type OV/AG (US) or type ABEK (EU EN 14387) respirator cartridges. Respirators and their components should be tested and approved under standards like NIOSH (US) or CEN (EU).[2]

Operational Plan for Safe Handling

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Inspect all PPE for integrity before donning.

  • Clearly label all containers with the chemical name and associated hazards.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the designated work area.[6]

  • Keep the container tightly closed when not in use.[2][3]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[3][6]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly sealed to prevent leakage.[2]

  • Store away from incompatible substances.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound is considered a dangerous waste.[1][6]

2. Waste Collection and Storage:

  • Collect waste in suitable, closed, and properly labeled containers.[2]

  • Do not mix with other waste streams.

  • Handle contaminated packaging in the same manner as the substance itself.[1][6]

3. Disposal Procedure:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1][3]

  • Do not empty into drains or release into the environment.[1][2][6]

  • Utilize an approved waste disposal plant for chemical waste.[3]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

A Preparation B Don PPE A->B Ensure proper ventilation & safety equipment C Handling this compound B->C Proceed with experiment D Accidental Exposure? C->D G Doff PPE C->G Experiment complete E First Aid & Emergency Procedures D->E Yes F Storage D->F No E->C After decontamination F->G After use H Waste Disposal G->H Properly remove and dispose of PPE I End of Procedure H->I Follow institutional guidelines

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.